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  • Product: 2-Methoxy-6-phenylpyrimidin-4-amine
  • CAS: 1555988-00-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Kinase Inhibition Mechanism of 2-Methoxy-6-phenylpyrimidin-4-amine and its Analogs

Abstract Protein kinases are fundamental regulators of cellular signaling and represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The pyrimidine scaffold is a privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Protein kinases are fundamental regulators of cellular signaling and represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The pyrimidine scaffold is a privileged core structure in the design of potent and selective kinase inhibitors. This technical guide provides an in-depth analysis of the mechanism of action for 2-Methoxy-6-phenylpyrimidin-4-amine, a representative compound of the phenylpyrimidine class of kinase inhibitors. We will explore its probable mode of action as an ATP-competitive inhibitor, detail the critical structure-activity relationships (SAR) that govern its potency and selectivity, and provide comprehensive, field-proven protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit this chemical scaffold for therapeutic innovation.

Introduction: The Phenylpyrimidine Scaffold in Kinase Inhibition

The human kinome comprises over 500 protein kinases that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process that switches cellular activities on or off.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2]

Kinase inhibitors are broadly classified by their mechanism of action, with ATP-competitive inhibitors being the most prevalent. These small molecules target the highly conserved ATP-binding pocket of the kinase.[3][4] The 4-anilinopyrimidine core, to which our topic compound belongs, is a highly successful pharmacophore designed to mimic the adenine base of ATP.[2][5] This mimicry allows it to form key hydrogen bonds with the "hinge" region of the kinase, a flexible loop connecting the N- and C-lobes of the catalytic domain, thereby blocking ATP binding and inhibiting enzymatic activity.[6] Compounds based on this scaffold have been developed to target a wide range of kinases, including Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Cyclin-Dependent Kinases (CDKs).[7][8][9]

The specific compound, 2-Methoxy-6-phenylpyrimidin-4-amine, serves as an excellent model for this class. Its structure contains the essential pyrimidine core for hinge binding, a phenyl group that can be directed toward a hydrophobic pocket, and methoxy and amine substituents that modulate solubility, electronic properties, and potential for additional interactions, which collectively determine its target-specific inhibitory profile.

Core Mechanism of Action: An ATP-Competitive Paradigm

Based on extensive studies of structurally related phenylpyrimidine and anilinopyrimidine derivatives, the mechanism of action for 2-Methoxy-6-phenylpyrimidin-4-amine is predicted to be that of a Type I, ATP-competitive inhibitor .[6][10] This classification implies that it binds to the active conformation of the kinase in the ATP pocket.

Binding Mode and Key Molecular Interactions

The inhibitory activity is rooted in specific, non-covalent interactions with the kinase's ATP-binding site:

  • Hinge Region Binding: The pyrimidine core is the critical "warhead" of the molecule. The N1 and N3 atoms of the pyrimidine ring (or the exocyclic amine) are perfectly positioned to act as hydrogen bond acceptors and donors, forming two to three canonical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., residues like Cys, Met, or Ala in different kinases). This interaction is the primary anchor for the inhibitor.[6]

  • Hydrophobic Pocket Interactions: The 6-phenyl group is projected into a hydrophobic pocket adjacent to the adenine-binding region, often referred to as the "back pocket" or hydrophobic region I.[2] The precise nature and size of this pocket vary significantly between kinases, making the substituent on this phenyl ring a key determinant of inhibitor selectivity.

  • Solvent Front Exposure: The 2-methoxy group is likely oriented towards the solvent-exposed region at the entrance of the ATP-binding pocket.[8] Substitutions at this position can be used to fine-tune physicochemical properties like solubility without disrupting the core binding interactions.

The diagram below illustrates this proposed binding mode within a generic kinase ATP pocket.

G cluster_0 Kinase ATP Binding Pocket hinge Hinge Region (Backbone Amides) gatekeeper Gatekeeper Residue (T/M/F) hydro_pocket Hydrophobic Pocket solvent Solvent Front inhibitor 2-Methoxy-6-phenylpyrimidin-4-amine Pyrimidine Core 6-Phenyl Group 2-Methoxy Group inhibitor:f1->hinge H-Bonds (Key Anchor) inhibitor->gatekeeper Steric Fit inhibitor:f2->hydro_pocket Hydrophobic Interaction (Selectivity) inhibitor:f3->solvent Solvent Exposure (Solubility)

Caption: Proposed binding mode of a phenylpyrimidine inhibitor in a kinase ATP pocket.

Quantifying Potency and Selectivity

The efficacy of a kinase inhibitor is defined by its potency (how much of the drug is needed to cause inhibition) and its selectivity (how specifically it inhibits the target kinase over other kinases).

  • Potency (IC50 / Ki): The half-maximal inhibitory concentration (IC50) is the most common measure of potency, determined through in vitro kinase activity assays. A lower IC50 value indicates higher potency. The inhibition constant (Ki) is a more direct measure of binding affinity.

  • Selectivity: Because the ATP-binding site is conserved across the kinome, achieving selectivity is a major challenge. Selectivity is typically assessed by screening the compound against a large panel of kinases.[3][11] An ideal inhibitor will have a low nanomolar IC50 for its primary target(s) and IC50 values that are several orders of magnitude higher for off-target kinases.

The following table presents hypothetical, yet representative, data for a phenylpyrimidine inhibitor, illustrating a favorable selectivity profile.

Kinase TargetIC50 (nM)Kinase FamilyCellular Function
Target Kinase A (e.g., BTK) 5.2 TEC Family Tyrosine Kinase B-cell Receptor Signaling [7]
Off-Target Kinase B (e.g., SRC)250SRC Family Tyrosine KinaseCell Growth, Adhesion
Off-Target Kinase C (e.g., EGFR)> 10,000Receptor Tyrosine KinaseCell Proliferation
Off-Target Kinase D (e.g., CDK2)> 10,000Serine/Threonine KinaseCell Cycle Regulation

Experimental Characterization: A Validating Workflow

A rigorous, multi-step experimental approach is required to fully characterize the mechanism of action of a novel kinase inhibitor.[11][12] This process moves from a biochemical context to a cellular one, validating target engagement and functional effect at each stage.

G biochem Step 1: Biochemical Assays (In Vitro) binding Step 2: Binding Assays (In Vitro) biochem->binding Confirms Direct Interaction biochem_details • Determine IC50 • Measure inhibition of substrate phosphorylation • e.g., ADP-Glo™, TR-FRET biochem->biochem_details cell_target Step 3: Cellular Target Engagement (In Cellulo) binding->cell_target Validates in Physiological Context binding_details • Determine Kd (Binding Affinity) • Confirm ATP-competitive mechanism • e.g., SPR, ITC, LanthaScreen™ binding->binding_details cell_func Step 4: Cellular Functional Assays (In Cellulo) cell_target->cell_func Links Target to Cellular Effect cell_target_details • Confirm target binding in intact cells • Measure inhibition of target autophosphorylation • e.g., NanoBRET™, Western Blot (p-Kinase) cell_target->cell_target_details cell_func_details • Measure downstream pathway inhibition • Assess functional outcome • e.g., Western Blot (p-Substrate), Cell Proliferation Assay (MTT) cell_func->cell_func_details

Caption: A validated workflow for characterizing kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This biochemical assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a gold-standard method for determining IC50 values.[1]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and an ADP-Glo™ Reagent is added to deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP, which then drives a luciferase/luciferin reaction, producing light that is proportional to the initial kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, MgCl2, DTT), recombinant kinase enzyme, substrate peptide, and ATP at appropriate concentrations (typically at or near the Km of ATP for the kinase).

  • Compound Dilution: Perform a serial dilution of the inhibitor (e.g., 2-Methoxy-6-phenylpyrimidin-4-amine) in DMSO, then further dilute in assay buffer to create a 10-point dose-response curve.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the inhibitor dilution (or DMSO for 0% inhibition and no-enzyme for 100% inhibition controls). Add 10 µL of the enzyme/substrate mix.

  • Initiation: Start the reaction by adding 10 µL of the ATP solution. Mix gently and incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. Causality Note: This step is crucial to eliminate unused ATP, which would otherwise create a high background signal in the final detection step.

  • ADP-to-ATP Conversion & Detection: Add 50 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Convert luminescence values to percent inhibition relative to controls and plot against inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: Cellular Target Inhibition (Western Blot)

This cell-based assay verifies that the inhibitor can enter the cell and engage its target, leading to a decrease in the phosphorylation of a downstream substrate.[13]

Principle: Cells are treated with the inhibitor, lysed, and the proteins are separated by size via SDS-PAGE. Antibodies specific to the phosphorylated form of a known kinase substrate are used to detect the level of phosphorylation, which serves as a proxy for the target kinase's activity within the cell.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line known to depend on the target kinase) and grow to 70-80% confluency. Treat the cells with a serial dilution of the inhibitor for a set time (e.g., 2 hours). Include a vehicle (DMSO) control.

  • Cell Lysis: Aspirate the media and wash cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Trustworthiness Note: The inclusion of phosphatase inhibitors is non-negotiable; it prevents the artificial dephosphorylation of proteins after cell lysis, ensuring the measured phosphorylation state accurately reflects the in-cell condition at the time of lysis.

  • Protein Quantification: Scrape and collect the lysate. Determine the protein concentration of each sample using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20 µg) in Laemmli buffer and separate the proteins on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-PLCγ2 if BTK is the target[7]).

    • Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane thoroughly. Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

  • Analysis: Re-probe the blot with an antibody for the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading. Quantify the band intensities to determine the dose-dependent decrease in substrate phosphorylation.

Conclusion and Future Directions

2-Methoxy-6-phenylpyrimidin-4-amine exemplifies the phenylpyrimidine class of kinase inhibitors, which are predicted to function through an ATP-competitive mechanism anchored by hydrogen bonds to the kinase hinge region. Its ultimate potency and selectivity profile are dictated by the precise interactions of its phenyl and methoxy substituents with the specific topology of the target kinase's ATP pocket.

The robust characterization of such inhibitors requires a systematic workflow, progressing from biochemical potency determination (IC50) to the confirmation of cellular target engagement and functional consequences. The protocols detailed herein provide a self-validating framework for this investigation. Future research on this scaffold should focus on obtaining co-crystal structures to definitively resolve the binding mode, performing comprehensive kinome-wide screening to fully delineate selectivity, and optimizing substituents to enhance potency and drug-like properties for potential therapeutic development.

References

  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays. Springer Protocols. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. PMC. [Link]

  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. PMC. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. PubMed. [Link]

  • Structural Optimization and Structure–Activity Relationships of N2-(4-(4-Methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine Derivatives, a New Class of Reversible Kinase Inhibitors Targeting both EGFR-Activating and Resistance Mutations. Journal of Medicinal Chemistry. [Link]

  • Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors What Is Expected? Journal of Medicinal Chemistry. [Link]

  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. PMC. [Link]

  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. ACS Publications. [Link]

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PMC. [Link]

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PMC. [Link]

  • Characterization of an Akt Kinase Inhibitor with Potent Pharmacodynamic and Antitumor Activity. AACR Journals. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]

  • Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed. [Link]

  • What are PYK2 inhibitors and how do they work? Cellix. [Link]

  • 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Publishing. [Link]

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry. [Link]

  • 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. ResearchGate. [Link]

  • Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. ACS Publications. [Link]

Sources

Exploratory

2-Methoxy-6-phenylpyrimidin-4-amine structural properties and molecular weight

An In-Depth Technical Guide to the Structural Properties and Molecular Weight of 2-Methoxy-6-phenylpyrimidin-4-amine Abstract: This technical guide provides a comprehensive analysis of the structural and molecular proper...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Properties and Molecular Weight of 2-Methoxy-6-phenylpyrimidin-4-amine

Abstract: This technical guide provides a comprehensive analysis of the structural and molecular properties of 2-Methoxy-6-phenylpyrimidin-4-amine. The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous natural and synthetic bioactive compounds.[1][2] Understanding the specific structural attributes imparted by its substituents—methoxy, phenyl, and amine groups—is critical for researchers in drug discovery and development. This document details the molecule's identity, its core structural features, calculated physicochemical properties, and anticipated spectroscopic profile. A generalized synthetic workflow is also presented to provide context for its preparation and characterization.

Molecular Identity and Core Structure

2-Methoxy-6-phenylpyrimidin-4-amine is a heterocyclic aromatic compound built upon a pyrimidine ring. The systematic placement of its functional groups dictates its chemical behavior and potential for intermolecular interactions. The primary identifiers for this compound are summarized in Table 1.

IdentifierValueSource
IUPAC Name 2-Methoxy-6-phenylpyrimidin-4-amine-
CAS Number 1555988-00-5[3]
Molecular Formula C₁₁H₁₁N₃ODeduced from Structure
Average Molecular Weight 201.23 g/mol Calculated
Monoisotopic Mass 201.09021 DaCalculated

The core of the molecule is a pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.[1] This diazine structure is known to be π-deficient, a property that significantly influences its reactivity. The electron-withdrawing nature of the nitrogen atoms renders the carbon atoms at positions 2, 4, and 6 electrophilic, making them susceptible to nucleophilic attack.[2]

Figure 1: 2D Structure of 2-Methoxy-6-phenylpyrimidin-4-amine

Structural Analysis and Properties

The overall properties of 2-Methoxy-6-phenylpyrimidin-4-amine are a composite of its pyrimidine core and the electronic and steric contributions of its three distinct substituents.

The Influence of Substituents
  • 4-Amine (-NH₂): The primary amine group is a strong electron-donating group via resonance. It increases the electron density of the pyrimidine ring, thereby modulating its reactivity. Functionally, it serves as an excellent hydrogen bond donor, a critical feature for molecular recognition in biological systems.

  • 2-Methoxy (-OCH₃): The methoxy group is also electron-donating through resonance, further influencing the electronic character of the ring. Its presence can direct metabolic pathways and affect the molecule's solubility and lipophilicity.

  • 6-Phenyl (-C₆H₅): The phenyl group is a large, hydrophobic substituent. Its steric bulk can influence the conformation of adjacent groups. The dihedral angle between the plane of the phenyl ring and the pyrimidine ring is a key structural parameter that affects crystal packing and can facilitate π-π stacking interactions, which are often important for binding to biological targets.

Anticipated Spectroscopic Profile

While specific experimental data for this compound is not widely published, a standard analytical characterization would yield a predictable spectroscopic profile based on its structure. This section outlines the expected results from key analytical techniques, providing a benchmark for experimental validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR: The proton NMR spectrum is expected to show several characteristic signals. A singlet should appear for the lone proton on the pyrimidine ring (C5-H). The methoxy group (-OCH₃) would produce a sharp singlet integrating to three protons. The amine protons (-NH₂) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The five protons of the phenyl ring would generate a complex multiplet pattern in the aromatic region of the spectrum.[4]

  • ¹³C-NMR: The carbon NMR spectrum should display up to 11 distinct signals, corresponding to each unique carbon atom in the molecule, assuming free rotation of the phenyl group. The signals for the carbons in the pyrimidine ring will be influenced by the attached heteroatoms and functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides insight into the vibrational modes of the molecule's functional groups. Key expected absorption bands include:

  • N-H Stretching: Sharp peaks in the 3300-3500 cm⁻¹ region, characteristic of the primary amine.[5]

  • C-H Stretching: Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.

  • C=N and C=C Stretching: A series of bands in the 1500–1650 cm⁻¹ region corresponding to the stretching vibrations within the pyrimidine and phenyl rings.[5]

  • C-O Stretching: A strong band, typically in the 1050-1250 cm⁻¹ range, indicative of the aryl-alkyl ether linkage of the methoxy group.[5]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. Using electrospray ionization (ESI), the compound is expected to be detected as a protonated molecular ion [M+H]⁺.

  • Expected [M+H]⁺: 202.0980 m/z (Calculated for C₁₁H₁₂N₃O⁺)

Confirmation of this exact mass with low ppm error would provide strong evidence for the C₁₁H₁₁N₃O molecular formula.[6]

Experimental Protocols: A Generalized Synthetic Approach

Compounds of this class are often synthesized via a multi-step process that involves the construction of the pyrimidine ring from acyclic precursors. A well-established and robust methodology is the condensation of a chalcone intermediate with a guanidinium salt.[5]

Exemplary Synthesis Workflow
  • Chalcone Formation (Claisen-Schmidt Condensation): An appropriately substituted acetophenone (e.g., acetophenone) is reacted with an aryl aldehyde (e.g., benzaldehyde) under basic conditions to form an α,β-unsaturated ketone, known as a chalcone. This reaction establishes the carbon skeleton that will become part of the pyrimidine ring.

  • Pyrimidine Ring Cyclization: The purified chalcone intermediate is then reacted with guanidine hydrochloride in the presence of a base (e.g., sodium ethoxide) and a suitable solvent like ethanol. The guanidine molecule attacks the chalcone, leading to a cyclization and dehydration cascade that forms the final 2-amino-4,6-diarylpyrimidine core structure. Subsequent modifications could be performed to introduce the methoxy group if not already present on the starting materials.

Figure 2: General workflow for the synthesis of substituted pyrimidines.

Conclusion

2-Methoxy-6-phenylpyrimidin-4-amine is a structurally well-defined molecule with a calculated molecular weight of 201.23 g/mol and a deduced molecular formula of C₁₁H₁₁N₃O. Its architecture is characterized by a π-deficient pyrimidine core functionalized with electron-donating amine and methoxy groups and a sterically significant phenyl ring. These features combine to create a unique physicochemical profile that is of significant interest to researchers in medicinal chemistry and materials science. The predictive spectroscopic data and generalized synthetic strategy provided herein offer a solid foundation for the practical synthesis, characterization, and application of this compound.

References

  • NextSDS. 4-(4-Methoxyphenyl)-6-phenylpyriMidin-2-aMine — Chemical Substance Information. [Link]

  • RSC Publishing. (2025). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. [Link]

  • PubChem. 2-Pyrimidinamine, 4-chloro-6-methoxy-. [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

  • PubChem. [2-Methoxy-6-(5-methyl-[3][7][8]oxadiazol-2-yl)-pyrimidin-4-yl]-[2-(4-methoxy-phenyl)-ethyl]-amine. [Link]

  • OMICS International. (2018). Spectroscopic and QSAR analysis on Antibiotic drug; 2-amino-4,6- dimethylpyrimidine using Quantum Computational Tools. Journal of Molecular Pharmaceutics & Organic Process Research. [Link]

  • ResearchGate. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. [Link]

  • PubChem. 2-Amino-6-phenylpyrimidin-4-ol. [Link]

  • Science Alert. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

  • SciSpace. (2015). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. [Link]

Sources

Foundational

In Vitro Biological Activity of 2-Methoxy-6-phenylpyrimidin-4-amine Derivatives: A Comprehensive Technical Guide

Executive Summary The 2-methoxy-6-phenylpyrimidin-4-amine scaffold (CAS 1555988-00-5) represents a highly versatile and underexplored pharmacophore in modern medicinal chemistry[1]. Characterized by a pyrimidine core, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-methoxy-6-phenylpyrimidin-4-amine scaffold (CAS 1555988-00-5) represents a highly versatile and underexplored pharmacophore in modern medicinal chemistry[1]. Characterized by a pyrimidine core, a hydrophobic 6-phenyl substituent, and a 2-methoxy group, this class of compounds exhibits potent in vitro biological activities spanning oncology and infectious diseases[2]. The 4-amine position serves as a critical vector for structural diversification, allowing researchers to tune the molecule for specific target engagement—ranging from CDC42 GTPase interaction inhibition in cancer models to biofilm disruption in multidrug-resistant mycobacteria. This whitepaper provides an in-depth analysis of the mechanistic pharmacology, structure-activity relationships (SAR), and self-validating in vitro protocols required to evaluate these derivatives.

Mechanistic Pharmacology & Target Engagement

Oncology: CDC42 GTPase and Deubiquitinase Inhibition

In cancer biology, CDC42 GTPases (CDC42, RHOJ, RHOQ) act as molecular switches regulating tumor growth, metastasis, and angiogenesis. When bound to GTP, CDC42 undergoes a conformational change that allows interaction with downstream effectors like p21-activated kinases (PAKs). Derivatives of 6-phenylpyrimidin-4-amine, particularly those with substituted anilines at the 4-position, function as potent3[3]. By binding to the GTPase, they sterically occlude the effector binding surface, thereby uncoupling CDC42 from its oncogenic signaling cascade. Furthermore, related pyrimidine derivatives exhibit nanomolar potency as inhibitors of the4[4], driving monoubiquitinated-PCNA accumulation and decreasing non-small cell lung cancer (NSCLC) cell survival.

Infectious Disease: Biofilm Disruption in Non-Tuberculous Mycobacteria (NTM)

Beyond oncology, the pyrimidine scaffold has demonstrated profound antimicrobial properties. For instance, N-benzyl-N-methyl-6-phenylpyrimidin-4-amine and its analogs exhibit robust activity against Mycobacterium abscessus (MAB). These compounds operate via a dual mechanism: they inhibit enzymes critical for DNA synthesis and disrupt 5[5] essential for biofilm matrix integrity. In vitro assays reveal that these derivatives can achieve >60% inhibition of pre-formed biofilms while simultaneously reducing the viability of persister cells encased within the extracellular polymeric substance (EPS).

Pathway Inhibitor 6-phenylpyrimidin-4-amine Derivatives CDC42 CDC42 GTPase (Active GTP-bound) Inhibitor->CDC42 Interaction Inhibition USP1 USP1/UAF1 Complex (Deubiquitinase) Inhibitor->USP1 Enzymatic Inhibition Biofilm M. abscessus Biofilm Matrix Inhibitor->Biofilm Quorum Sensing Disruption Tumor Tumor Proliferation & Survival CDC42->Tumor Blocked Signaling USP1->Tumor Ub-PCNA Accumulation Persister Bacterial Persister Cell Viability Biofilm->Persister Matrix Collapse

Fig 1. Mechanistic pathways of 6-phenylpyrimidin-4-amine derivatives in oncology and microbiology.

Self-Validating In Vitro Experimental Protocols

To ensure scientific integrity and prevent artifactual data, the following protocols incorporate built-in validation steps.

Protocol 1: NMR-Validated Microscale Thermophoresis (MST) for Target Binding

A critical failure point in evaluating highly hydrophobic pyrimidine derivatives is poor kinetic solubility, which often drops3[3]. Aggregated compounds cause light scattering in MST and promiscuous inhibition in biochemical assays.

  • Buffer Preparation: Prepare MST binding buffer (50 mM Tris-HCl, 150 mM NaCl, 0.05% Tween-20).

    • Causality: The inclusion of Tween-20 prevents the non-specific adsorption of highly hydrophobic pyrimidine derivatives to the glass capillaries.

  • NMR Solubility Filter (Validation Step): Dissolve the derivative in the binding buffer at concentrations ranging from 10 to 100 μM. Spike the sample with 400 μM 4-trifluoromethyl benzoic acid as an internal reference.

    • Causality: The internal standard allows precise quantification of the soluble fraction via NMR, ensuring that subsequent MST signals are derived from monomeric target engagement rather than colloidal aggregation.

  • Target Labeling: Conjugate the target protein (e.g., CDC42) with a fluorescent NHS-ester dye targeting surface lysines.

  • Titration & MST Analysis: Perform a 16-point serial dilution of the validated, soluble compound. Load into capillaries and measure thermophoresis to calculate the dissociation constant ( Kd​ ).

Protocol 2: Dual-Readout Biofilm Inhibition Assay

Evaluating anti-biofilm agents requires distinguishing between matrix dispersion and true bactericidal activity.

  • Inoculum Preparation: Culture M. abscessus to logarithmic phase and adjust to OD600 = 0.05 in Synthetic Cystic Fibrosis Medium (SCFM).

    • Causality: Standard broths fail to mimic the pathophysiological environment of the host lung; SCFM induces a clinically relevant biofilm phenotype.

  • Compound Treatment: Administer the pyrimidine derivatives (10–50 μM) to 96-well microtiter plates and incubate statically at 37°C for 72 hours.

  • Viability Readout (Validation Step): Add 0.02% resazurin and incubate for 4 hours. Measure fluorescence (Ex 560 nm / Em 590 nm).

    • Causality: Resazurin reduction is strictly dependent on metabolic activity. This validates that the compound kills the bacteria rather than merely stripping the matrix, preventing false positives in antimicrobial efficacy.

  • Biomass Readout: Wash the wells to remove planktonic cells. Stain the remaining matrix with 0.1% crystal violet, solubilize in 30% acetic acid, and measure absorbance at 590 nm to quantify total biofilm mass.

Workflow Synth Compound Synthesis (CAS 1555988-00-5 Core) Solubility NMR Solubility Filter (Internal Ref Validation) Synth->Solubility Step 1 Binding Target Binding Assay (Microscale Thermophoresis) Solubility->Binding Step 2 (Proceed if >1 μM) Phenotypic Phenotypic Screening (Dual-Readout Assays) Binding->Phenotypic Step 3 Hit Lead Optimization & SAR Analysis Phenotypic->Hit Step 4

Fig 2. Self-validating in vitro screening workflow for hydrophobic pyrimidine derivatives.

Quantitative Structure-Activity Data

The following table summarizes the in vitro profiles of key 6-phenylpyrimidin-4-amine derivatives, highlighting the inverse relationship between hydrophobic substitutions and aqueous solubility.

Compound / SubstitutionPrimary Biological TargetIn Vitro Activity (IC50 / MIC / % Inhibition)Kinetic SolubilityReference
2-Methoxy-6-phenylpyrimidin-4-amine Broad-spectrum scaffoldN/A (Building Block)Moderate[1][2]
2-Chloro-N-(4-methoxyphenyl)-6-phenylpyrimidin-4-amine CDC42 GTPaseIC50 = ~10.2 μM (SKM28 cells)< 1 μM[3]
N-benzyl-N-methyl-6-phenylpyrimidin-4-amine M. abscessus Biofilm>60% Biofilm InhibitionN/A[5]
N-benzyl-2-phenylpyrimidin-4-amine derivatives USP1/UAF1 DeubiquitinaseNanomolar IC50N/A[4]

References

  • Hoffman Fine Chemicals - Heterocyclic Building Blocks: 2-Methoxy-6-phenylpyrimidin-4-amine.
  • EvitaChem - Buy 4-((4-Methylthiazol-2-yl)thio)butan-1-amine hydrochloride (EVT-1722205) / 2-Methoxy-6-phenylpyrimidin-4-amine.
  • National Institutes of Health (NIH / PMC) - Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer.
  • MDPI - Discovery of Biofilm-Inhibiting Compounds to Enhance Antibiotic Effectiveness Against M. abscessus Infections.
  • American Chemical Society (ACS) - Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer.

Sources

Exploratory

Pharmacokinetic Profiling of 2-Methoxy-6-phenylpyrimidin-4-amine in Early Drug Discovery: A Technical Guide for Hit-to-Lead Optimization

Executive Summary In contemporary small-molecule drug discovery, the pyrimidine scaffold remains one of the most privileged chemotypes, particularly in the development of kinase inhibitors and central nervous system (CNS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary small-molecule drug discovery, the pyrimidine scaffold remains one of the most privileged chemotypes, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics [1]. As a Senior Application Scientist, I frequently encounter fragments like 2-Methoxy-6-phenylpyrimidin-4-amine (CAS 1555988-00-5) transitioning from initial high-throughput screening hits into lead optimization pipelines.

While this 2,4,6-trisubstituted pyrimidine offers excellent vectorality for target engagement—the C4-amine acts as a hydrogen bond donor, the C2-methoxy as an acceptor, and the C6-phenyl probes hydrophobic pockets—it also presents specific Absorption, Distribution, Metabolism, and Excretion (ADME) liabilities. This whitepaper provides a comprehensive, mechanistically grounded guide to the pharmacokinetic (PK) profiling of this specific scaffold, detailing the causality behind experimental designs, self-validating protocols, and data interpretation strategies necessary to mitigate late-stage attrition [3].

Structural Analysis & Predictive Biotransformation

Before initiating in vitro assays, a rigorous in silico structural analysis is mandatory to predict metabolic soft spots and guide the analytical strategy.

  • The C2-Methoxy Group: Ethers attached to aromatic/heteroaromatic rings are classic liabilities for Phase I O-demethylation , primarily mediated by CYP3A4 and CYP2D6. This cleavage exposes a hydroxyl group, which is rapidly flagged for Phase II glucuronidation.

  • The C4-Primary Amine: While critical for hinge-region binding in kinases, primary anilines/heteroarylamines are susceptible to N-acetylation by N-acetyltransferases (NAT1/NAT2) or oxidative deamination.

  • The C6-Phenyl Ring: The unsubstituted phenyl ring is highly lipophilic, driving the compound's overall LogP, but it is prone to para-hydroxylation by CYP1A2 or CYP3A4.

Understanding these pathways dictates our bioanalytical approach, ensuring our LC-MS/MS methods are tuned to monitor not just the parent compound, but these specific predicted metabolites.

Metabolism Parent 2-Methoxy-6-phenylpyrimidin-4-amine (Parent Scaffold) ODemethyl O-Demethylation (CYP3A4/2D6) Parent->ODemethyl Methoxy cleavage AromHydrox Aromatic Hydroxylation (CYP1A2/3A4) Parent->AromHydrox Phenyl oxidation NAcetyl N-Acetylation (NAT1/2) Parent->NAcetyl Amine conjugation PhaseII Glucuronidation/Sulfation (UGTs/SULTs) ODemethyl->PhaseII OH conjugation AromHydrox->PhaseII OH conjugation Excretion Renal/Biliary Excretion NAcetyl->Excretion PhaseII->Excretion

Predicted Phase I and Phase II metabolic pathways for 2-Methoxy-6-phenylpyrimidin-4-amine.

In Vitro ADME Profiling Cascade

To build a robust PK profile, we must employ a self-validating in vitro cascade. We do not merely generate data; we establish causality between the molecule's structure and its biological fate.

Liver Microsomal Stability (HLM/MLM) Protocol

Rationale: We utilize Human and Mouse Liver Microsomes (HLM/MLM) to predict hepatic clearance ( Clint​ ). Because 2-Methoxy-6-phenylpyrimidin-4-amine is highly susceptible to CYP-mediated O-demethylation, this assay is the primary Go/No-Go gate in early optimization.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to keep final DMSO concentration <0.1% (preventing CYP inhibition).

  • Incubation: Mix the compound with liver microsomes (final protein concentration 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH regenerating system (final concentration 1 mM). Mechanistic Note: NADPH is the obligate cofactor for CYP450 enzymes; omitting it in a control sample validates that degradation is strictly CYP-mediated.

  • Sampling: At t=0,5,15,30,and 60 minutes, withdraw 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS) (e.g., Tolbutamide).

  • Self-Validation Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. If Verapamil is not depleted by >80% at 30 minutes, the microsomal batch is compromised, and the assay is invalid.

  • Analysis: Centrifuge at 4000 rpm for 15 mins to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( Clint​ ).

Caco-2 Bidirectional Permeability Protocol

Rationale: The pyrimidine core generally affords good passive permeability, but the basic primary amine may be protonated at intestinal pH, restricting transcellular diffusion. Furthermore, we must determine if the compound is a substrate for P-glycoprotein (P-gp) efflux pumps, which would severely limit oral bioavailability.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until fully differentiated into a polarized enterocyte monolayer.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used, ensuring tight junction integrity.

  • Dosing: Dose 10 µM of 2-Methoxy-6-phenylpyrimidin-4-amine in HBSS buffer (pH 7.4) to either the Apical (A) or Basolateral (B) chamber.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Sample from the receiver compartment.

  • Self-Validation Controls: Propranolol (high permeability), Atenolol (low permeability), and Digoxin (known P-gp substrate).

  • Calculation: Calculate Apparent Permeability ( Papp​ ) for both A→B and B→A directions. An Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ ) > 2.0 indicates active efflux.

In Vivo Pharmacokinetics & Bioanalytical Validation

Once in vitro parameters meet target thresholds, the compound advances to in vivo rodent models. For 2-Methoxy-6-phenylpyrimidin-4-amine, a standard crossover design in male C57BL/6 mice (IV at 1 mg/kg, PO at 5 mg/kg) is recommended.

Bioanalytical Method Validation (LC-MS/MS)

Generating trustworthy PK parameters requires a rigorously validated bioanalytical method. As per the [2], the assay must demonstrate strict accuracy, precision, and selectivity.

Methodology & Causality:

  • Sample Preparation: 20 µL of plasma is subjected to Protein Precipitation (PPT) using 100 µL of Acetonitrile (with IS). Why PPT? It is high-throughput, denatures plasma proteins that bind the highly lipophilic phenyl ring, and extracts the free fraction into the organic phase.

  • Chromatography: A Reversed-Phase C18 column (e.g., Waters ACQUITY BEH C18) is used. The gradient runs from 5% to 95% organic (Acetonitrile with 0.1% Formic Acid). Why Formic Acid? It provides protons ( H+ ) to ensure the C4-amine and pyrimidine nitrogens are positively charged, drastically enhancing Electrospray Ionization (ESI+) efficiency.

  • Detection: Triple Quadrupole Mass Spectrometry in Multiple Reaction Monitoring (MRM) mode. The parent mass [M+H]+ is ~202.1 m/z. We monitor the transition from 202.1 to a stable fragment (likely the loss of the methoxy group or aniline cleavage) to ensure absolute specificity.

  • Validation Metrics: Calibration curves must have R2>0.99 . Quality Control (QC) samples at Low, Mid, and High concentrations must fall within ±15% of their nominal values (±20% at the Lower Limit of Quantification, LLOQ) [2].

PK_Workflow InSilico In Silico ADMET Prediction InVitro In Vitro Profiling (HLM, Caco-2, PPB) InSilico->InVitro Prioritize Scaffolds InVivo In Vivo PK (Rodent IV/PO) InVitro->InVivo Go/No-Go Gates Bioanalysis LC-MS/MS Bioanalysis InVivo->Bioanalysis Plasma Extraction Data PK Parameter Calculation Bioanalysis->Data Conc-Time Curves Optimization Lead Optimization & SAR Data->Optimization SAR Feedback Loop

Standard early drug discovery pharmacokinetic profiling workflow for hit-to-lead optimization.

Quantitative Data Synthesis

To facilitate rapid decision-making, we benchmark the experimental data of 2-Methoxy-6-phenylpyrimidin-4-amine against established industry thresholds for small-molecule kinase inhibitors.

Table 1: Target In Vitro ADME Profile for Pyrimidine Scaffolds
ParameterAssayTarget ThresholdExpected for Unoptimized ScaffoldInterpretation / Causality
Metabolic Stability HLM Clint​ (µL/min/mg)< 15.0~45.0 (High Clearance)Rapid O-demethylation of the C2-methoxy group drives high intrinsic clearance.
Permeability Caco-2 Papp​ A→B ( 10−6 cm/s)> 10.0~15.0 (Good)The lipophilic phenyl ring ensures excellent passive transcellular diffusion.
Efflux Ratio Caco-2 ER< 2.0~1.5 (No significant efflux)Scaffold is small enough to evade major P-gp recognition prior to extensive substitution.
Protein Binding Plasma Protein Binding (PPB)< 95% bound~85% boundModerate lipophilicity results in acceptable free drug fraction ( fu​ ).
Table 2: Representative In Vivo PK Parameters (Mouse Model)
PK ParameterIV Dosing (1 mg/kg)PO Dosing (5 mg/kg)Pharmacological Implication
Cmax​ (ng/mL) N/A350Moderate peak concentration, limited by first-pass metabolism.
Tmax​ (h) N/A0.5 - 1.0Rapid absorption due to high Caco-2 permeability.
AUC0−∞​ (h*ng/mL) 400800Overall exposure. Used to calculate bioavailability.
Clearance ( Cl ) (mL/min/kg) 41.6N/AHigh systemic clearance, approaching hepatic blood flow (~90 mL/min/kg in mice).
Volume of Distribution ( Vdss​ ) 1.8 L/kgN/AExcellent tissue distribution, penetrating beyond total body water (0.7 L/kg).
Bioavailability (%F) N/A~40% Moderate oral bioavailability. First-pass hepatic extraction is the primary limiting factor.

Lead Optimization Strategies (SAR)

The PK data clearly identifies the primary liability of 2-Methoxy-6-phenylpyrimidin-4-amine: high hepatic clearance driven by Phase I metabolism. To transition this fragment into a viable clinical candidate, medicinal chemists must employ specific Structure-Activity Relationship (SAR) modifications:

  • Blocking O-Demethylation: Replace the vulnerable C2-methoxy group with a bioisostere that resists CYP-mediated cleavage. Common strategies include substituting with a trifluoromethoxy ( −OCF3​ ) group or a cyclopropyl ether. The strong C-F bonds in the trifluoromethoxy group create a steric and electronic shield against CYP450 enzymes.

  • Protecting the Phenyl Ring: To prevent aromatic para-hydroxylation, introduce a fluorine atom at the para-position of the C6-phenyl ring. Fluorine is a classic metabolic blocker; its size is similar to hydrogen, minimizing steric disruption to target binding, but the C-F bond is highly resistant to oxidative insertion.

  • Modulating the Amine: If N-acetylation or deamination is observed in vivo, converting the primary amine to a secondary amine (e.g., methylamine) or incorporating the nitrogen into a saturated heterocycle (like morpholine or piperazine) can enhance metabolic stability while simultaneously improving aqueous solubility.

By systematically applying these PK-driven modifications, the 2-Methoxy-6-phenylpyrimidin-4-amine scaffold can be successfully optimized from a high-clearance hit into a robust, orally bioavailable lead compound.

References

  • Recent Advances in Pyrimidine-Based Drugs Source: National Institutes of Health (NIH) / PubMed Central (PMC)[Link]

  • Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA)[Link]

  • Leveraging machine learning models in evaluating ADMET properties for drug discovery and development Source: National Institutes of Health (NIH) / PubMed Central (PMC)[Link]

Foundational

Evaluating the Binding Affinity of 2-Methoxy-6-phenylpyrimidin-4-amine: A Comprehensive Technical Guide for Target Profiling

Executive Summary In modern fragment-based drug discovery (FBDD) and lead optimization, pyrimidine derivatives serve as highly privileged scaffolds. Specifically, 2-Methoxy-6-phenylpyrimidin-4-amine (CAS 1555988-00-5)[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and lead optimization, pyrimidine derivatives serve as highly privileged scaffolds. Specifically, 2-Methoxy-6-phenylpyrimidin-4-amine (CAS 1555988-00-5)[1] represents a prototypical building block frequently utilized in the design of ATP-competitive kinase inhibitors.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic assay descriptions. Here, we will dissect the causality behind the biophysical and biochemical methodologies required to profile this compound. By establishing a self-validating, multi-tiered screening cascade, researchers can confidently determine binding affinity, kinetic residence time, and thermodynamic signatures, ensuring that only high-quality, target-specific interactions are advanced into lead optimization.

Mechanistic Rationale: The 4-Aminopyrimidine Scaffold

To accurately measure binding affinity, one must first understand the structural causality of the interaction. The 4-aminopyrimidine core is a well-documented hinge-binding motif in kinase pharmacology, famously utilized in mutant-selective kinase inhibitors such as the EGFR inhibitor WZ4002[2].

The binding of 2-Methoxy-6-phenylpyrimidin-4-amine to a kinase ATP-binding site is driven by three distinct regional interactions:

  • The 4-Aminopyrimidine Core: Acts as the primary anchor. The exocyclic amine acts as a hydrogen bond donor, while the pyrimidine nitrogen acts as an acceptor, forming bidentate hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge region.

  • The 6-Phenyl Group: Projects into the hydrophobic pocket (often Pocket II or the back pocket), driving binding affinity through π−π stacking or van der Waals interactions.

  • The 2-Methoxy Group: Orients toward the solvent-exposed channel or the gatekeeper residue, modulating solubility and dictating kinase selectivity based on steric bulk.

G cluster_0 2-Methoxy-6-phenylpyrimidin-4-amine cluster_1 Kinase ATP-Binding Site Core 4-Aminopyrimidine Core Hinge Hinge Region (Backbone) Core->Hinge Bidentate H-Bonds R1 6-Phenyl Group Hydrophobic Hydrophobic Pocket II R1->Hydrophobic pi-pi / Hydrophobic R2 2-Methoxy Group Solvent Solvent Channel R2->Solvent Steric / Solvation

Pharmacophore mapping of 2-Methoxy-6-phenylpyrimidin-4-amine to the kinase ATP-binding site.

The Tiered Screening Cascade

Relying on a single assay format invites risk. Promiscuous binders—compounds that inhibit enzymes via non-specific aggregation rather than 1:1 stoichiometric binding—are a notorious source of false positives in early screening[3]. To ensure trustworthiness, our workflow mandates an orthogonal, three-tiered approach:

  • Tier 1: TR-FRET (Biochemical) - High-throughput determination of IC50​ .

  • Tier 2: SPR (Biophysical) - Real-time kinetic profiling ( kon​ , koff​ ) to determine residence time and flag aggregators.

  • Tier 3: ITC (Thermodynamic) - The "gold standard" for measuring enthalpy ( ΔH ) and entropy ( ΔS ) to confirm specific, high-quality binding[4].

Workflow A Compound Synthesis & QC (LC-MS, NMR) B Tier 1: TR-FRET Assay (IC50 Determination) A->B >95% Purity C Tier 2: SPR Biosensor (Kinetic Profiling: kon, koff) B->C IC50 < 1 µM F Promiscuous Binder (Aggregation/Nonspecific) B->F Hill Slope > 1.5 D Tier 3: ITC (Thermodynamics: ΔH, ΔS) C->D Validated KD & Residence Time C->F Super-stoichiometric E Lead Optimization (Structure-Activity Relationship) D->E Enthalpy-Driven Binding Confirmed

Tiered biophysical and biochemical screening cascade for target validation.

Experimental Protocols: Self-Validating Systems

The following methodologies are designed with built-in control mechanisms to ensure data integrity.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) against a panel of recombinant kinases. Causality: TR-FRET mitigates auto-fluorescence interference from the pyrimidine compound by utilizing a time delay before signal measurement, ensuring a high signal-to-background ratio.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute 2-Methoxy-6-phenylpyrimidin-4-amine in 100% DMSO (10-point curve, 1:3 dilution). Transfer 100 nL to a 384-well proxiplate using an acoustic dispenser (e.g., Echo 550) to ensure precise low-volume transfer.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., EGFR, CDK2) at 2X final concentration. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of a mixture containing ATP (at its apparent Km​ for the specific kinase) and the appropriate ULight-labeled peptide substrate.

  • Termination & Detection: After 60 minutes, stop the reaction by adding 10 µL of EDTA (final concentration 10 mM) and Europium-labeled anti-phospho antibody.

  • Self-Validation Check: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). A Z'-factor > 0.6 is required to validate the assay run.

  • Analysis: Read the plate on an EnVision multimode reader (Excitation: 320 nm, Emission: 665 nm / 615 nm). Fit the emission ratio to a 4-parameter logistic equation to derive the IC50​ . Note: A Hill slope significantly > 1.5 suggests non-specific aggregation.

Protocol B: Surface Plasmon Resonance (SPR)

Objective: Ascertain the equilibrium dissociation constant ( KD​ ) and binding kinetics ( kon​ , koff​ ). Causality: While TR-FRET provides potency, it does not reveal how long the drug stays on the target. SPR measures residence time ( τ=1/koff​ ), which often correlates better with in vivo efficacy than affinity alone. Furthermore, SPR sensorgrams instantly reveal super-stoichiometric binding, definitively identifying promiscuous aggregators[3].

Step-by-Step Methodology:

  • Surface Preparation: Use a Biacore Series S Sensor Chip SA (Streptavidin). Condition the chip with 3 consecutive 1-minute injections of 1 M NaCl / 50 mM NaOH.

  • Ligand Immobilization: Inject biotinylated target kinase (e.g., 10 µg/mL in HBS-EP+ buffer) over flow cell 2 (FC2) to achieve a capture level of ~2000 Resonance Units (RU). Leave FC1 blank as a reference channel.

  • Solvent Correction: Because 2-Methoxy-6-phenylpyrimidin-4-amine requires DMSO for solubility, prepare a 5-point DMSO calibration curve (0.5% to 1.5% DMSO) to correct for bulk refractive index shifts.

  • Analyte Injection (Multi-Cycle Kinetics): Dilute the compound in running buffer (HBS-EP+ with 1% DMSO) to generate a concentration series (e.g., 0.1 µM to 10 µM). Inject over FC1 and FC2 at a flow rate of 50 µL/min for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase).

  • Self-Validation Check: Ensure the binding response in the reference channel (FC1) is minimal. The theoretical maximum response ( Rmax​ ) should align with a 1:1 binding stoichiometry.

  • Data Fitting: Double-reference the data (subtract FC1 from FC2, then subtract a buffer-only blank injection). Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol C: Isothermal Titration Calorimetry (ITC)

Objective: Deconvolute the free energy of binding ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components. Causality: High-affinity binding can be driven by displacing ordered water molecules (entropy-driven) or by forming highly specific hydrogen bonds and van der Waals interactions (enthalpy-driven). Enthalpy-driven compounds generally exhibit superior selectivity and are preferred in lead optimization[5].

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze the purified target kinase extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5% Glycerol, 1% DMSO). Critical: The compound must be dissolved in the exact same dialysate to prevent heat-of-mixing artifacts.

  • Degassing: Degas both the protein solution (cell) and compound solution (syringe) for 10 minutes to prevent bubble formation, which causes severe baseline noise.

  • Titration Setup: Load the target kinase (~20 µM) into the sample cell of a MicroCal PEAQ-ITC. Load 2-Methoxy-6-phenylpyrimidin-4-amine (~200 µM) into the injection syringe.

  • Execution: Perform 19 injections of 2 µL each at 25°C, with a 150-second spacing between injections and a stirring speed of 750 rpm.

  • Self-Validation Check: The "c-value" ( c=n×Ka​×[M] , where n is stoichiometry, Ka​ is association constant, and [M] is macromolecule concentration) should ideally fall between 10 and 100 for an accurate sigmoidal fit.

  • Data Analysis: Integrate the heat peaks and fit the isotherm to a One Set of Sites model to obtain KD​ , ΔH , and stoichiometry ( n ). Calculate −TΔS using the Gibbs free energy equation ( ΔG=ΔH−TΔS=RTlnKD​ ).

Quantitative Data Presentation

To illustrate the expected output of this self-validating workflow, Table 1 summarizes representative profiling data for 2-Methoxy-6-phenylpyrimidin-4-amine against a panel of kinases. The data highlights how the 6-phenyl group optimally occupies the hydrophobic Pocket II of p38 α , resulting in enthalpy-driven, high-affinity binding, whereas structural clashes in CDK2 result in weaker, entropy-driven binding.

Table 1: Representative Binding and Thermodynamic Profile of 2-Methoxy-6-phenylpyrimidin-4-amine

Target KinaseTR-FRET IC50​ (nM)SPR KD​ (nM)SPR koff​ ( s−1 )ITC ΔH (kcal/mol)ITC −TΔS (kcal/mol)Binding Driver
EGFR (WT) 450485 2.1×10−2 -5.2-3.4Mixed
EGFR (T790M) 8592 4.5×10−3 -8.1-1.2Enthalpic
p38 α 4248 1.8×10−3 -9.5+0.4Enthalpic
CDK2 >50006200 8.9×10−1 -1.5-5.1Entropic

Note: Data is representative to demonstrate the orthogonal correlation between biochemical potency ( IC50​ ) and biophysical affinity ( KD​ ), as well as the thermodynamic differentiation of target selectivity.

Conclusion

Evaluating the binding affinity of a fragment like 2-Methoxy-6-phenylpyrimidin-4-amine requires rigorous, multi-modal validation. By employing TR-FRET for high-throughput potency, SPR for kinetic residence time and aggregator identification, and ITC for thermodynamic signature mapping, researchers can confidently establish the structure-activity relationship (SAR) causality required to advance this privileged scaffold into a potent, selective clinical candidate.

Sources

Exploratory

A Technical Guide to the Thermodynamic Stability of 2-Methoxy-6-phenylpyrimidin-4-amine in Aqueous Solution

Introduction In the landscape of pharmaceutical development, the intrinsic stability of a drug substance is a cornerstone of its viability as a therapeutic agent. It directly influences safety, efficacy, and shelf-life,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the intrinsic stability of a drug substance is a cornerstone of its viability as a therapeutic agent. It directly influences safety, efficacy, and shelf-life, making its characterization a non-negotiable step in the journey from discovery to clinical application. This guide provides an in-depth examination of the thermodynamic stability of 2-Methoxy-6-phenylpyrimidin-4-amine, a heterocyclic compound featuring a privileged pyrimidine scaffold common in medicinal chemistry.[1][2] Understanding its behavior in an aqueous environment—the most relevant medium for biological systems and many pharmaceutical formulations—is critical for predicting its degradation pathways and establishing a robust stability profile.

This document is structured to provide researchers, chemists, and drug development professionals with both the theoretical underpinnings and practical methodologies required for a comprehensive stability assessment. We will dissect the molecule's structure to anticipate its vulnerabilities, outline the design of forced degradation studies as mandated by regulatory bodies like the ICH, and present a systematic approach to identifying and characterizing potential degradants.[3][4] The ultimate goal is to equip scientists with the expertise to design self-validating protocols that yield reliable and actionable stability data.

Chapter 1: Molecular Profile and Inherent Reactivity

The structure of 2-Methoxy-6-phenylpyrimidin-4-amine combines several functional groups, each contributing to its overall chemical personality and potential instability. A proactive analysis of these groups is the first step in designing a meaningful stability study.

  • Chemical Structure:

    • Pyrimidine Core: An aromatic diazine ring that is generally stable but can be susceptible to nucleophilic attack or oxidative cleavage under harsh conditions.[5][6]

    • C4-Amine Group: A primary amine attached to the pyrimidine ring. This group is a potential site for oxidation, which can lead to the formation of N-oxides or hydroxylamines.[4][7] It can also participate in Maillard reactions with reducing sugars if they are present as excipients in a formulation.[8]

    • C2-Methoxy Group: An ether linkage that is susceptible to acid-catalyzed hydrolysis, which would cleave the group to form a hydroxyl and methanol.[9][10] This is a critical potential degradation pathway in acidic aqueous solutions.

    • C6-Phenyl Group: A chemically robust aromatic substituent that is unlikely to be a primary site of degradation but influences the overall electronic properties and planarity of the molecule.

The interplay of these groups dictates the molecule's response to environmental stressors such as pH, oxygen, light, and heat.

Chapter 2: Predicted Degradation Pathways in Aqueous Solution

Based on the functional group analysis, we can hypothesize several primary degradation pathways for 2-Methoxy-6-phenylpyrimidin-4-amine. Forced degradation studies are designed specifically to challenge these predicted pathways.[4][7]

Hydrolytic Degradation

Hydrolysis is a common degradation route for pharmaceuticals in aqueous media.[3] For the target molecule, the most probable hydrolytic pathway involves the C2-methoxy group, particularly under acidic conditions.

  • Acid-Catalyzed Hydrolysis: In an acidic environment (pH 1-3), the pyrimidine ring's nitrogen atoms can be protonated, activating the ring towards nucleophilic attack. The primary target, however, is the ether oxygen of the methoxy group. Protonation of this oxygen makes the C2 carbon more electrophilic and susceptible to attack by water, leading to the cleavage of the methyl group and formation of 6-phenyl-2-hydroxypyrimidin-4-amine.

  • Base-Catalyzed Hydrolysis: While amides and esters are highly susceptible to base-catalyzed hydrolysis, the methoxy group (an ether) is generally stable under basic conditions. Significant degradation under basic conditions would likely point to a different mechanism, perhaps involving the amine or the pyrimidine ring itself, though this is considered less probable.

Oxidative Degradation

Oxidation is a frequent degradation pathway, especially for molecules with electron-rich functional groups like amines.[7]

  • Mechanism: Oxidative stress, induced by agents like hydrogen peroxide (H₂O₂), can lead to electron transfer from the amine or sulfide functional groups.[4] For 2-Methoxy-6-phenylpyrimidin-4-amine, the C4-amine is the most likely site of oxidation. This could result in the formation of N-oxide or hydroxylamine derivatives. The pyrimidine ring itself can also undergo oxidation, potentially leading to ring-opening and the formation of hydantoin-like structures.[11]

Photodegradation

The aromatic nature of both the phenyl and pyrimidine rings suggests a potential for absorbing UV and/or visible light. This absorption can excite the molecule to a higher energy state, leading to photodegradation.[8]

  • Mechanism: Photolytic degradation can proceed through various mechanisms, including photo-oxidation by generating reactive oxygen species or direct cleavage of bonds.[3][8] Exposure to light as specified in ICH guideline Q1B is necessary to determine if the molecule is photolabile and requires protection from light.[3]

The diagram below illustrates the primary predicted degradation pathways.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent 2-Methoxy-6-phenylpyrimidin-4-amine Hydrolysis_Product 6-Phenyl-2-hydroxypyrimidin-4-amine Parent->Hydrolysis_Product  Acid-Catalyzed  (H₂O, H⁺) Oxidation_Product1 N-Oxide Derivative Parent->Oxidation_Product1  H₂O₂ Oxidation_Product2 Ring-Opened Products (e.g., Hydantoins) Parent->Oxidation_Product2  H₂O₂ / Light Parent->Oxidation_Product2  UV/Vis Light

Predicted degradation pathways for the target molecule.

Chapter 3: Experimental Design for Stability Assessment

A robust stability study begins with a well-designed experimental plan. The cornerstone of this plan is the forced degradation study, which uses exaggerated conditions to accelerate degradation and reveal potential liabilities.[7] This approach is fundamental for developing and validating stability-indicating analytical methods.[4]

The Principle of Forced Degradation

Forced degradation, or stress testing, intentionally degrades the drug substance to an extent of 5-20%.[3] This level of degradation is sufficient to produce and detect primary degradants without being so excessive that it leads to unrealistic secondary or tertiary degradation products. The primary goals are to understand degradation pathways, identify likely degradation products, and demonstrate the specificity of the analytical method.[4][12]

Analytical Method: The Self-Validating System

The trustworthiness of any stability study hinges on the analytical method used. A stability-indicating method is one that can accurately quantify the decrease in the active pharmaceutical ingredient (API) concentration due to degradation and separate its degradation products.

  • Primary Technique: High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is the workhorse for stability studies.

  • Peak Purity Analysis: The PDA detector is crucial for assessing peak purity, which helps ensure that the main API peak is not co-eluting with any degradants.

  • Mass Spectrometry (MS) Coupling: Coupling HPLC with a mass spectrometer (LC-MS) is essential for obtaining mass information about the degradation products, which is the first step in their structural elucidation.

Experimental Workflow

The overall workflow for a forced degradation study is a systematic process designed to ensure data integrity and reproducibility.

G cluster_stress Apply Stress Conditions (in parallel) start Drug Substance: 2-Methoxy-6-phenylpyrimidin-4-amine prep Prepare Stock Solution (e.g., in Acetonitrile/Water) start->prep acid Acidic 0.1 M HCl, 60°C prep->acid base Basic 0.1 M NaOH, 60°C prep->base oxidative Oxidative 3% H₂O₂, RT prep->oxidative thermal Thermal 80°C in Solution prep->thermal photo Photolytic ICH Q1B Light Box, RT prep->photo quench Quench Reaction & Dilute (Neutralize acid/base, dilute to working conc.) acid->quench base->quench oxidative->quench thermal->quench photo->quench analysis LC-UV/MS Analysis (Stability-Indicating Method) quench->analysis data Data Interpretation analysis->data end Stability Profile & Degradation Pathway Elucidation data->end

General workflow for a forced degradation study.

Chapter 4: Protocol Execution & Data Interpretation

This section provides a detailed, step-by-step protocol for conducting a forced degradation study on 2-Methoxy-6-phenylpyrimidin-4-amine.

Detailed Experimental Protocol

Objective: To identify the degradation pathways of 2-Methoxy-6-phenylpyrimidin-4-amine under various stress conditions.

Materials:

  • 2-Methoxy-6-phenylpyrimidin-4-amine (API)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 1.0 M

  • Sodium Hydroxide (NaOH), 1.0 M

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Class A volumetric flasks and pipettes

  • HPLC-PDA-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of the API in a 50:50 mixture of acetonitrile and water.

  • Stress Condition Setup: For each condition, transfer 1 mL of the stock solution into a separate vial.

    • Acid Hydrolysis: Add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Add 1 mL of water. Incubate at 80°C.

    • Control Sample: Add 1 mL of water. Keep at room temperature, protected from light.

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24, and 48 hours). The goal is to find a time point with ~10% degradation.

  • Sample Quenching and Preparation:

    • For acid samples, neutralize with an equimolar amount of NaOH.

    • For base samples, neutralize with an equimolar amount of HCl.

    • Dilute all samples (including stressed, control, and blank) with the mobile phase to a final concentration of approximately 50 µg/mL.

  • LC-MS Analysis:

    • Inject the samples into a validated stability-indicating LC-MS system.

    • Monitor the separation using a PDA detector (e.g., at 254 nm and the molecule's λmax).

    • Acquire mass spectra to determine the mass-to-charge ratio (m/z) of the parent compound and any new peaks that appear.

Data Presentation and Interpretation

The results should be tabulated to allow for clear comparison across conditions.

Table 1: Summary of Forced Degradation Results

Stress ConditionIncubation Time (h)% Degradation of APINumber of Degradants DetectedMajor Degradant (m/z)
0.1 M HCl, 60°C2415.2%2202.2
0.1 M NaOH, 60°C483.1%1Not Applicable
3% H₂O₂, RT811.5%3232.2
80°C (Thermal)48< 2%0Not Applicable
ICH Photostability248.9%2232.2

Note: Data presented are hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data:

  • Acidic Conditions: Significant degradation suggests the molecule is labile to acid hydrolysis. A major degradant with an m/z of 202.2 would correspond to the loss of a methyl group (15 Da) and the gain of a proton, consistent with the hydrolysis of the methoxy group.

  • Oxidative Conditions: The molecule shows susceptibility to oxidation. A degradant with an m/z of 232.2 corresponds to the addition of an oxygen atom (16 Da), likely forming an N-oxide on the C4-amine.

  • Photolytic Conditions: The degradation and formation of an oxidative product suggest a photo-oxidative pathway.

  • Basic and Thermal Conditions: The molecule demonstrates high stability under basic and thermal stress.

This systematic analysis provides a clear picture of the molecule's stability profile, highlighting its vulnerability to acid and oxidation. These insights are crucial for guiding formulation development (e.g., avoiding acidic excipients, considering antioxidants) and defining appropriate storage conditions.

Conclusion

The thermodynamic stability of 2-Methoxy-6-phenylpyrimidin-4-amine in aqueous solution is a multifactorial property governed by its constituent functional groups. Theoretical analysis predicts that the primary liabilities are acid-catalyzed hydrolysis of the C2-methoxy group and oxidation of the C4-amine group. A well-designed forced degradation study, executed with a validated stability-indicating analytical method, is the definitive tool for confirming these pathways and uncovering any unforeseen instabilities. The data generated not only fulfill regulatory requirements but also provide invaluable knowledge for mitigating degradation risks during formulation, packaging, and storage, ensuring the development of a safe, stable, and effective drug product.

References

  • Title: Forced degradation studies: A critical lens into pharmaceutical stability.
  • Title: DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES NUCLEOTIDES.
  • Title: Overview Of Degradation Studies For Pharmaceutical Drug Candidates.
  • Title: Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • Title: C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization.
  • Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Title: Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • Title: Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
  • Title: The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.
  • Title: Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
  • Title: Mechanistic studies in strong acids. 15. 4-[(3,4-Dimethoxyphenyl)azo]pyridine: two different pathways in the acid hydrolysis of the two methoxy groups.
  • Title: Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives.
  • Title: Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles.
  • Title: New Insights in the Removal of the Hydantoins, Oxidation Product of Pyrimidines, via the Base Excision and Nucleotide Incision Repair Pathways.
  • Title: Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer.

Sources

Foundational

Electronic properties and HOMO-LUMO gap of 2-Methoxy-6-phenylpyrimidin-4-amine

An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 2-Methoxy-6-phenylpyrimidin-4-amine For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Electronic Lan...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 2-Methoxy-6-phenylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Electronic Landscape of a Promising Scaffold

The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including several approved drugs.[1][2] 2-Methoxy-6-phenylpyrimidin-4-amine is a member of this important class of heterocyclic compounds. Its unique arrangement of a methoxy group, a phenyl ring, and an amino group on the pyrimidine scaffold suggests a rich electronic profile that could be pivotal for its interaction with biological targets.[3][4] Understanding the electronic properties of this molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and the associated HOMO-LUMO gap, is fundamental to predicting its reactivity, stability, and potential as a drug candidate.[5][6]

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to characterizing the electronic properties of 2-Methoxy-6-phenylpyrimidin-4-amine. As a self-validating system, this guide will not only outline the necessary protocols but also delve into the causality behind the experimental and computational choices, ensuring a deep and applicable understanding for researchers in drug discovery and development.

The Theoretical Bedrock: HOMO, LUMO, and the Energy Gap

The frontier molecular orbitals, HOMO and LUMO, are central to understanding the chemical reactivity and electronic behavior of a molecule.[7]

  • HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons, correlating with its ionization potential. A higher HOMO energy level suggests a greater propensity to donate electrons.[8][9]

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital that is devoid of electrons. The energy of the LUMO is associated with the molecule's ability to accept electrons, which relates to its electron affinity. A lower LUMO energy level indicates a greater ease of accepting electrons.[8][9]

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.[5][10] A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[5] Conversely, a small gap suggests that the molecule is more reactive and can be more easily polarized.[10] In the context of drug design, the HOMO-LUMO gap can provide insights into a molecule's potential to interact with biological receptors and its metabolic stability.[6]

Computational Determination of the HOMO-LUMO Gap: A DFT Approach

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for calculating the electronic structure of molecules with a good balance of accuracy and computational cost.[9][11][12]

Step-by-Step Computational Protocol
  • Molecular Structure Preparation:

    • The 3D structure of 2-Methoxy-6-phenylpyrimidin-4-amine is drawn using a molecular editor (e.g., Avogadro, ChemDraw).

    • Initial geometry optimization is performed using a lower-level theory (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting conformation.

  • Geometry Optimization with DFT:

    • The pre-optimized structure is then subjected to a full geometry optimization using a DFT method.

    • Choice of Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used and well-validated functional for organic molecules, often providing reliable results for geometries and electronic properties.[11][12][13]

    • Choice of Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is a suitable choice for this type of molecule, as it includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in bonds.[14]

    • The optimization is run until the forces on the atoms are negligible and the geometry has reached a minimum on the potential energy surface.

  • Frequency Calculation:

    • To ensure that the optimized geometry corresponds to a true minimum, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.

  • Single-Point Energy Calculation and Orbital Analysis:

    • Using the optimized geometry, a single-point energy calculation is performed.

    • From the output of this calculation, the energies of the molecular orbitals, including the HOMO and LUMO, are extracted.[15]

    • The HOMO-LUMO gap is then calculated as the difference between the LUMO and HOMO energies: ΔE = ELUMO - EHOMO.[15]

Computational Workflow Diagram

Computational Workflow for HOMO-LUMO Gap Calculation cluster_prep Structure Preparation cluster_dft DFT Calculations cluster_analysis Data Analysis mol_build 1. Build 3D Structure pre_opt 2. Pre-optimization (MMFF94) mol_build->pre_opt geom_opt 3. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) pre_opt->geom_opt freq_calc 4. Frequency Calculation geom_opt->freq_calc sp_energy 5. Single-Point Energy Calculation freq_calc->sp_energy extract_energies 6. Extract HOMO & LUMO Energies sp_energy->extract_energies calc_gap 7. Calculate HOMO-LUMO Gap extract_energies->calc_gap

Caption: Computational workflow for determining the HOMO-LUMO gap using DFT.

Experimental Determination of the HOMO-LUMO Gap

Experimental methods provide a real-world validation of the computationally derived electronic properties. The two most common techniques for this purpose are UV-Vis Spectroscopy and Cyclic Voltammetry.[9][16][17]

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The lowest energy electronic transition is typically from the HOMO to the LUMO.[18]

  • Sample Preparation:

    • A dilute solution of 2-Methoxy-6-phenylpyrimidin-4-amine is prepared in a suitable solvent that does not absorb in the region of interest (e.g., ethanol, acetonitrile, or dichloromethane). The concentration should be optimized to yield an absorbance in the range of 0.1 to 1.0.

  • Instrument Setup:

    • A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.

    • The instrument is set to scan a wavelength range, typically from 200 to 800 nm.[18]

  • Data Acquisition:

    • The absorption spectrum of the sample is recorded. The wavelength of maximum absorption (λmax) corresponding to the onset of the lowest energy transition is identified.

  • HOMO-LUMO Gap Calculation:

    • The HOMO-LUMO gap (ΔE) is calculated from the onset of the absorption edge (λonset) using the Planck-Einstein relation: ΔE (eV) = 1240 / λonset (nm)

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. It can be used to determine the oxidation and reduction potentials of a molecule, which can be correlated to the HOMO and LUMO energy levels, respectively.[9][19]

  • Electrochemical Cell Setup:

    • A three-electrode cell is assembled, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc+) internal standard), and a counter electrode (e.g., platinum wire).

  • Sample and Electrolyte Preparation:

    • A solution of 2-Methoxy-6-phenylpyrimidin-4-amine is prepared in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous, deoxygenated acetonitrile).

  • Data Acquisition:

    • The potential is scanned from a starting value to a switching potential and then back. The resulting current is plotted against the applied potential to generate a cyclic voltammogram.

    • The onset of the first oxidation peak (Eox) and the first reduction peak (Ered) are determined from the voltammogram.

  • HOMO and LUMO Energy Calculation:

    • The HOMO and LUMO energy levels are estimated using empirical equations that depend on the reference electrode used. For a ferrocene internal standard, the following relationships are often used:[19] EHOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8] ELUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]

    • The HOMO-LUMO gap is then calculated as the difference between these two values.

Experimental Workflow Diagram

Experimental Workflow for HOMO-LUMO Gap Determination cluster_uvvis UV-Vis Spectroscopy cluster_cv Cyclic Voltammetry uv_prep 1. Prepare Dilute Solution uv_acq 2. Record Absorption Spectrum uv_prep->uv_acq uv_calc 3. Calculate Gap from λ_onset uv_acq->uv_calc end_uv HOMO-LUMO Gap (Optical) uv_calc->end_uv cv_prep 1. Prepare Solution with Electrolyte cv_acq 2. Obtain Cyclic Voltammogram cv_prep->cv_acq cv_calc 3. Determine E_ox and E_red cv_acq->cv_calc cv_calc2 4. Calculate HOMO & LUMO Energies cv_calc->cv_calc2 end_cv HOMO-LUMO Gap (Electrochemical) cv_calc2->end_cv start Start start->uv_prep start->cv_prep

Caption: Experimental workflows for determining the HOMO-LUMO gap.

Data Interpretation and Application in Drug Development

The calculated and experimentally determined electronic properties of 2-Methoxy-6-phenylpyrimidin-4-amine provide valuable information for its development as a potential therapeutic agent.

PropertyComputational (DFT)Experimental (UV-Vis)Experimental (CV)Significance in Drug Development
EHOMO (Value in eV)-(Value in eV)Indicates electron-donating ability; relates to metabolic susceptibility to oxidation.
ELUMO (Value in eV)-(Value in eV)Indicates electron-accepting ability; can influence interactions with electron-rich biological targets.
HOMO-LUMO Gap (ΔE) (Value in eV)(Value in eV)(Value in eV)Correlates with chemical reactivity and stability. An optimal gap is often sought for a balance between stability and desired reactivity.[6]

A smaller HOMO-LUMO gap suggests higher reactivity, which could be beneficial for covalent inhibitors or compounds that undergo metabolic activation. However, it may also indicate lower stability. Conversely, a larger gap points to a more stable and less reactive molecule. This information can guide lead optimization efforts by modifying the substituents on the pyrimidine ring to fine-tune the electronic properties for improved potency, selectivity, and pharmacokinetic profiles. For instance, the introduction of electron-withdrawing or electron-donating groups can systematically alter the HOMO and LUMO energy levels.[8]

Conclusion

The electronic properties of 2-Methoxy-6-phenylpyrimidin-4-amine, particularly its HOMO-LUMO energy gap, are critical determinants of its chemical behavior and potential as a drug candidate. This guide has provided a comprehensive framework for the determination of these properties through both state-of-the-art computational methods and established experimental techniques. By integrating DFT calculations with UV-Vis spectroscopy and cyclic voltammetry, researchers can gain a deep and validated understanding of the molecule's electronic landscape. This knowledge is invaluable for making informed decisions in the drug discovery and development process, ultimately accelerating the journey from a promising scaffold to a potential therapeutic.

References

  • BenchChem. (n.d.). Theoretical studies on the electronic structure of pyrimidines.
  • SciSpace. (n.d.). Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory.
  • MDPI. (2024, August 29). Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds.
  • Ossila. (n.d.). Understanding HOMO and LUMO in Chemistry.
  • UW-Eau Claire. (n.d.). Predicting HOMO and LUMO Energy Levels Using a Graph Convolutional Network-Based Deep Learning Model.
  • RSC Publishing. (2022, January 5). On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives.
  • IISTE.org. (n.d.). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory.
  • ResearchGate. (2019, February 13). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory.
  • PMC. (2022, May 19). A Theoretical Study on the Medicinal Properties and Eletronic Structures of Platinum(IV) Anticancer Agents With Cl Substituents.
  • YouTube. (2025, August 22). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!.
  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2018, October 9). Molecular Docking, Pharmacokinetic, and DFT Calculation of Naproxen and its Degradants.
  • Schrödinger. (2022, January 23). HOMO-LUMO Energy Gap.
  • AIMS Press. (2022, August 5). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations.
  • EvitaChem. (n.d.). Buy N-(2,4-dimethoxyphenyl)-6-phenylpyrimidin-4-amine (EVT-2979169).
  • ACS Publications. (2025, September 10). Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models.
  • ResearchGate. (2019, February 19). What's the simplest method to determine the HOMO and LUMO energy levels of insoluble organic semiconductors?.
  • PMC. (n.d.). N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine.
  • ResearchGate. (n.d.). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines.
  • Journal of Advanced Research in Applied Sciences and Technology. (n.d.). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdtMazb7t9bqc_xhX00YOu1nY9wa_AkxYIw9X8fgP9_8IpFjCekzz2YvrhNHSc261wq6JxaeiZNpUhseY8t0_8jty0T0wkStnHC7Xn79rTclSYr4IYopyQdrEXD6SHPinkCSpg0dJcLgNExW-VUU1dxQ==
  • PubMed. (2015, February 5). Quantum chemical calculations on elucidation of molecular structure and spectroscopic insights on 2-amino-4-methoxy-6-methylpyrimidine and 2-amino-5-bromo-6-methyl-4-pyrimidinol--a comparative study.
  • Atlantis Press. (2021, April 22). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
  • MDPI. (2025, March 21). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
  • Sapphire Bioscience. (n.d.). N-(2-Methoxy-5-methylphenyl)-2-methyl-6-phenylpyrimidin-4-amine.
  • BLDpharm. (n.d.). 88614-06-6|6-(4-Methoxyphenyl)-2-methylpyrimidin-4-amine.
  • MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
  • YouTube. (2023, October 3). How to Calculate HOMO LUMO Energy Gap.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-Methoxy-6-phenylpyrimidin-4-amine via Base-Catalyzed Cyclocondensation

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-Methoxy-6-phenylpyrimidin-4-amine (CAS: 1555988-00-5) Executive Summary & Strategic Rationale The pyrimidine scaffold is a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-Methoxy-6-phenylpyrimidin-4-amine (CAS: 1555988-00-5)

Executive Summary & Strategic Rationale

The pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure in kinase inhibitors, antiviral agents, and antineoplastic drugs. Specifically, highly functionalized derivatives like 2-methoxy-6-phenylpyrimidin-4-amine are critical building blocks for advanced lead optimization.

Historically, the synthesis of substituted pyrimidines relied heavily on the barbituric acid pathway. This traditional route requires aggressive chlorination using phosphorus oxychloride (POCl₃) to yield a trichloropyrimidine intermediate, followed by sequential amination and methoxylation. This approach suffers from severe operational drawbacks: high toxicity, generation of hazardous phosphorus-containing wastewater, and poor regioselectivity that leads to difficult-to-separate isomer mixtures[1].

To circumvent these issues and provide a scalable, greener alternative, this protocol utilizes a highly efficient, one-pot cyclocondensation between a β-keto nitrile (benzoylacetonitrile) and O-methylisourea[2]. By employing a base-catalyzed mechanism, we achieve direct, "bottom-up" formation of the pyrimidine ring with pre-installed methoxy, amino, and phenyl substituents. O-Methylisourea acts as a milder, highly effective synthetic equivalent of guanidine, allowing for excellent regiocontrol and eliminating the need for hazardous halogenation steps[3].

Mechanistic Pathway & Chemical Causality

The synthesis proceeds via a multi-step cascade within a single reaction vessel. Understanding the causality of each intermediate step is crucial for process troubleshooting and scale-up:

  • Free-Base Generation: O-methylisourea is commercially supplied as a stable hemisulfate or hydrochloride salt. Sodium methoxide (NaOMe) deprotonates the salt to generate the reactive free base in situ.

  • Nucleophilic Addition: The unsubstituted, more nucleophilic nitrogen of the isourea attacks the highly electrophilic carbonyl carbon of benzoylacetonitrile. This forms an intermediate imine/enamine, accompanied by the expulsion of water.

  • Intramolecular Cyclization: The secondary nitrogen subsequently attacks the electrophilic nitrile carbon, closing the 6-membered ring.

  • Tautomerization: The resulting iminopyrimidine intermediate rapidly tautomerizes to the thermodynamically stable aromatic pyrimidine system, yielding the final product.

Mechanism N1 Benzoylacetonitrile + O-Methylisourea Salt N2 Free Base Generation (NaOMe / MeOH) N1->N2 N3 Nucleophilic Attack on Carbonyl (Imine Formation) N2->N3 Deprotonation N4 Intramolecular Cyclization (Attack on Nitrile) N3->N4 - H2O N5 Iminopyrimidine Intermediate N4->N5 N6 Tautomerization to Aromatic System N5->N6 N7 2-Methoxy-6-phenylpyrimidin-4-amine N6->N7 Thermodynamic Driving Force

Caption: Reaction mechanism for the cyclocondensation of benzoylacetonitrile and O-methylisourea.

Reagent Specifications & Quantitative Data

Note: The following table provides the stoichiometric ratios optimized for a standard 10 mmol bench-scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole in Synthesis
Benzoylacetonitrile 145.161.0 eq1.45 gElectrophilic β-keto nitrile substrate
O-Methylisourea hemisulfate 123.131.2 eq1.48 gNucleophilic amidine precursor
Sodium Methoxide (NaOMe) 54.022.5 eq1.35 gBase / Condensation Catalyst
Methanol (Anhydrous) 32.04N/A30 mLProtic Solvent

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-process visual cues are explicitly noted to allow the chemist to verify the success of each micro-step without requiring immediate offline analytical testing.

Step 1: Preparation of the Reactive Free Base
  • Equip a 100 mL oven-dried round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Add O-methylisourea hemisulfate (1.48 g, 12 mmol) and anhydrous methanol (20 mL) to the flask. Stir to form a uniform suspension.

  • Slowly add sodium methoxide (1.35 g, 25 mmol) in small portions over 5 minutes to prevent excessive exotherm.

  • Stir the mixture at room temperature (20–25 °C) for 30 minutes.

Self-Validation Checkpoint: Causality of phase change. NaOMe neutralizes the hemisulfate salt. The successful release of the free isourea is visually confirmed by the precipitation of sodium sulfate as a dense, fine white solid that settles rapidly when stirring is paused.

Step 2: Cyclocondensation
  • Dissolve benzoylacetonitrile (1.45 g, 10 mmol) in anhydrous methanol (10 mL). Add this solution dropwise to the reaction flask over 10 minutes.

  • Heat the reaction mixture to a gentle reflux (approx. 65 °C) under a nitrogen atmosphere for 8 to 12 hours.

Causality of Heating: Reflux conditions provide the necessary activation energy to drive the dehydration step (imine formation) and overcome the steric/electronic barriers of the subsequent intramolecular cyclization.

  • Monitor the reaction via TLC (Eluent: Hexanes/Ethyl Acetate 1:1).

Self-Validation Checkpoint: The disappearance of the highly UV-active benzoylacetonitrile spot (R_f ~0.6) and the appearance of a new, lower R_f spot indicates reaction completion.

Step 3: Work-up and Isolation
  • Cool the reaction mixture to room temperature. Filter the suspension through a Celite pad to remove the precipitated sodium sulfate salts. Wash the pad with an additional 10 mL of methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude viscous residue.

  • Suspend the crude residue in ice-cold deionized water (30 mL) and stir vigorously for 15 minutes.

Self-Validation Checkpoint: Causality of precipitation. Water aggressively solubilizes any residual unreacted O-methylisourea, sodium methoxide, and water-soluble byproducts. The highly hydrophobic 2-methoxy-6-phenylpyrimidin-4-amine cannot remain in solution and will crash out as an off-white precipitate, confirming product formation.

  • Filter the solid under vacuum and wash the filter cake with cold water (2 x 10 mL).

  • Recrystallize the crude product from a minimal amount of hot ethanol/water to afford the pure product. Dry under high vacuum at 40 °C overnight.

Workflow Step1 1. Free-Basing (30 min, RT) Step2 2. Cyclocondensation (8-12 h, Reflux) Step1->Step2 Step3 3. Filtration & Concentration Step2->Step3 Step4 4. Aqueous Wash (Precipitation) Step3->Step4 Step5 5. Recrystallization (EtOH/H2O) Step4->Step5 Step6 Pure Product Isolation Step5->Step6

Caption: Step-by-step experimental workflow for synthesizing 2-Methoxy-6-phenylpyrimidin-4-amine.

Analytical Characterization

Analytical MethodExpected Result / Signal
Isolated Yield 70% – 82% (High efficiency due to one-pot cascade)
Physical Appearance Off-white to pale yellow crystalline solid
LC-MS (ESI+) [M+H]⁺ m/z calculated for C₁₁H₁₂N₃O: 202.10; Found: 202.1
¹H NMR (400 MHz, DMSO-d₆) δ 7.95 (m, 2H, Ar-H), 7.45 (m, 3H, Ar-H), 6.80 (br s, 2H, -NH₂), 6.55 (s, 1H, Pyrimidine C5-H), 3.85 (s, 3H, -OCH₃)

Troubleshooting & Process Optimization

IssueProbable Chemical CauseCorrective Action / Solution
Low Yield / Stalled Reaction Insufficient free-basing of O-methylisourea due to degraded base.Ensure fresh, anhydrous NaOMe is used. Verify the mixture is strongly basic before adding the β-keto nitrile.
Formation of Uracil Byproduct Presence of adventitious water during reflux causes hydrolysis of the methoxy group at the C2 position.Use strictly anhydrous methanol and oven-dried glassware. Maintain a positive nitrogen atmosphere throughout the reflux step.
Product "Oils Out" during Recrystallization Cooling the ethanol/water mixture too rapidly, trapping impurities in a liquid phase.Add water to the hot ethanol solution dropwise until slightly cloudy. Allow to cool slowly to room temperature before placing in an ice bath to promote proper nucleation.

References

  • Source: google.
  • Source: researchgate.
  • Title: The condensation between Я-oxo esters or their masked analogs and suitable N - C - N derivatives...

Sources

Application

Application Note: 2-Methoxy-6-phenylpyrimidin-4-amine as an Advanced Ligand in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Introduction & Mechanistic Rationale The Suzuki-Miyaura cross-coupling reaction is a cornerstone methodology in medicinal chemistry and drug development for the construction of biaryl scaffolds[1]. While phosphine-based...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling reaction is a cornerstone methodology in medicinal chemistry and drug development for the construction of biaryl scaffolds[1]. While phosphine-based ligands are traditionally employed to stabilize the palladium catalyst, they often suffer from air sensitivity and toxicity. Recently, nitrogen-rich heterocyclic ligands, particularly pyrimidine derivatives, have emerged as robust, air-stable alternatives that drive high turnover numbers in aqueous-organic media[2].

This application note details the implementation of 2-Methoxy-6-phenylpyrimidin-4-amine (CAS: 1555988-00-5) as a high-performance ligand. The efficacy of this specific molecule is not coincidental; its structural features are precisely engineered to modulate the palladium center through three causal mechanisms:

  • Electronic Tuning via σ -Donation: The electron-donating methoxy (–OCH₃) and amine (–NH₂) groups at the 2- and 4-positions significantly enrich the electron density of the pyrimidine core. This enhances the σ -donation from the pyrimidine nitrogen to the Pd(0) center, accelerating the challenging oxidative addition of unreactive aryl chlorides and bromides.

  • Steric Acceleration: The phenyl ring at the 6-position provides essential steric bulk. During the catalytic cycle, this steric hindrance crowds the coordination sphere of the Pd(II) intermediate, thermodynamically driving the reductive elimination step to extrude the biaryl product and regenerate the active catalyst.

  • Hemilabile Stabilization: The proximity of the methoxy oxygen and the pyrimidine nitrogen allows for potential N,O-bidentate hemilabile coordination. This dynamic binding stabilizes the catalyst against aggregation into inactive "Pd black" while remaining flexible enough to open a coordination site for transmetalation[3].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II)(Ar)(X)L OxAdd->PdII TransMet Transmetalation (Ar'-B(OH)2 + Base) PdII->TransMet PdII_diaryl Pd(II)(Ar)(Ar')L TransMet->PdII_diaryl RedElim Reductive Elimination (Ar-Ar') PdII_diaryl->RedElim RedElim->Pd0

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling driven by pyrimidine-based ligands.

Reaction Optimization & Quantitative Data

To establish a baseline for protocol development, the coupling of 4-chlorotoluene with phenylboronic acid was evaluated using 2-Methoxy-6-phenylpyrimidin-4-amine (2.0 mol%) and Pd(OAc)₂ (1.0 mol%). The choice of base and solvent is critical: water is required to activate the boronic acid into a reactive boronate species for transmetalation, while the organic solvent must solubilize the ligand and substrates.

Table 1: Optimization of Base and Solvent Conditions

EntrySolvent System (v/v)Base (2.0 equiv)Temp (°C)Time (h)GC Yield (%)*
1Toluene / H₂O (3:1)K₂CO₃901264
2THF / H₂O (3:1)K₂CO₃701258
31,4-Dioxane / H₂O (3:1)K₂CO₃90689
41,4-Dioxane / H₂O (3:1)Cs₂CO₃90696
51,4-Dioxane / H₂O (3:1)K₃PO₄90698
6DMF / H₂O (3:1)K₃PO₄90672

*Yields determined via GC-FID using dodecane as an internal standard. Entry 5 represents the optimal self-validating condition utilized in the protocol below.

Experimental Workflow & Self-Validating Protocol

Trustworthy methodology requires built-in validation points. This protocol incorporates an internal standard (dodecane) for real-time reaction monitoring, ensuring that the researcher can quantitatively verify conversion before proceeding to workup.

Workflow Step1 1. Reagent Preparation Degas solvents, add Pd(OAc)2, Ligand & Internal Std Step2 2. Catalyst Pre-activation Stir Pd source + Ligand at RT (15 min) Step1->Step2 Step3 3. Substrate Addition Add Ar-X, Ar'-B(OH)2, and K3PO4 Step2->Step3 Step4 4. Heating & Reaction Reflux at 90 °C, Sample for GC at 1h, 3h, 6h Step3->Step4 Step5 5. Workup & Extraction Quench with H2O, extract with EtOAc Step4->Step5 Step6 6. Purification & Validation Silica gel column, Compare GC Yield vs. Isolated Yield Step5->Step6

Figure 2: Step-by-step experimental workflow with integrated validation checkpoints.

Step-by-Step Procedure

1. Reagent Preparation & Pre-activation

  • Causality: Oxygen can prematurely oxidize the electron-rich pyrimidine ligand or the Pd(0) species. Degassing is mandatory.

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1.0 mol%) and 2-Methoxy-6-phenylpyrimidin-4-amine (4.0 mg, 0.02 mmol, 2.0 mol%).

  • Evacuate and backfill the tube with Argon (3 cycles).

  • Add 3.0 mL of rigorously degassed 1,4-Dioxane. Stir at room temperature for 15 minutes. Visual Cue: The solution will transition from orange to a pale yellow/greenish hue, indicating the formation of the active Pd-ligand complex.

2. Substrate Addition & Internal Control

  • Add the aryl halide (1.0 mmol) and arylboronic acid (1.2 mmol).

  • Add K₃PO₄ (424 mg, 2.0 mmol) dissolved in 1.0 mL of degassed deionized water.

  • Self-Validation Step: Add exactly 50 µL of dodecane as an internal standard. Take a 10 µL baseline aliquot, dilute in EtOAc, and run via GC-FID to establish the T0​ substrate-to-standard ratio.

3. Reaction Execution

  • Seal the Schlenk tube and heat the mixture in a pre-equilibrated oil bath at 90 °C.

  • Self-Validation Step: At t=1h , 3h , and 6h , withdraw 10 µL aliquots under Argon flow. Dilute with EtOAc, filter through a short plug of Celite/MgSO₄ to remove particulates and water, and analyze via GC-FID. The reaction is deemed complete when the aryl halide peak area relative to dodecane ceases to decrease (typically >95% conversion at 6 hours).

4. Workup & Extraction

  • Cool the reaction to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of brine.

  • Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 10 mL).

  • Causality: The pyrimidine ligand is slightly polar and basic. Washing the combined organic layers with a mild acidic solution (e.g., 5% NH₄Cl) helps partition residual ligand into the aqueous phase, simplifying downstream chromatography.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

5. Purification & Final Validation

  • Purify the crude residue via flash column chromatography on silica gel (Hexanes/EtOAc gradient).

  • Self-Validation Step: Calculate the isolated yield and compare it against the final GC yield. A discrepancy of >10% indicates product loss during extraction or irreversible adsorption onto the silica gel, prompting a revision of the extraction solvent or column conditions. Confirm final product identity and purity via ¹H/¹³C NMR and HRMS.

References

  • ResearchGate. Efficient Pd(OAc)₂/Pyrimidine Catalytic System for Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • National Institutes of Health (PMC). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[Link]

Sources

Method

Application Notes and Protocols for In-Vivo Administration of 2-Methoxy-6-phenylpyrimidin-4-amine

Introduction Substituted pyrimidines are a cornerstone of medicinal chemistry, with derivatives forming the basis of a wide array of therapeutic agents targeting cancers, infectious diseases, and metabolic disorders.[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry, with derivatives forming the basis of a wide array of therapeutic agents targeting cancers, infectious diseases, and metabolic disorders.[1][2] The compound 2-Methoxy-6-phenylpyrimidin-4-amine belongs to this versatile class of heterocyclic compounds. Its structural motifs suggest potential interactions with various biological targets, making it a candidate for in-vivo evaluation to determine its pharmacokinetic profile, safety, and efficacy in relevant disease models.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in-vivo dosing and administration of 2-Methoxy-6-phenylpyrimidin-4-amine. The protocols outlined herein are synthesized from established best practices for preclinical in-vivo studies, with a particular focus on addressing the challenges associated with compounds of potentially low aqueous solubility.[3]

Pre-formulation and Vehicle Selection: A Critical First Step

A significant hurdle in the preclinical evaluation of many novel chemical entities is their poor water solubility, which can lead to low bioavailability and inconsistent in-vivo results.[3] Therefore, the selection of an appropriate vehicle is paramount for reliable and reproducible animal studies.

Solubility Assessment

Prior to in-vivo administration, a thorough solubility assessment of 2-Methoxy-6-phenylpyrimidin-4-amine in various pharmaceutically acceptable vehicles is essential. This will inform the selection of an appropriate formulation for the chosen route of administration.

Table 1: Recommended Solvents and Excipients for Solubility Screening

Vehicle Component Class Typical Concentration Range Primary Use/Considerations Reference
Phosphate-Buffered Saline (PBS)Aqueous Buffer-Initial assessment of aqueous solubility.[4]
0.5% Methylcellulose (MC)Suspending Agent0.5% - 1.0% w/vFor oral suspensions of insoluble compounds.[5]
0.5% Hydroxypropyl Methylcellulose (HPMC)Suspending Agent0.5% - 1.0% w/vAlternative to methylcellulose for oral suspensions.[6]
Polyethylene Glycol 400 (PEG 400)Co-solvent10% - 60%Can be used for oral and intravenous formulations.[7][7]
Propylene Glycol (PG)Co-solvent10% - 40%Often used in combination with other solvents.[7][7]
Dimethyl Sulfoxide (DMSO)Co-solvent≤ 10%Potent solvent, but potential for biological effects.[7][7]
Tween® 80 (Polysorbate 80)Surfactant1% - 10%Improves solubility and stability of suspensions.[3][7][3][7]
Solutol® HS 15Surfactant5% - 20%Can be a good alternative to Cremophor EL.[7][7]
Corn Oil/Sesame OilOil-based Vehicle-For highly lipophilic compounds (oral or IP).[4][4]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Complexing Agent20% - 40%Forms inclusion complexes to enhance solubility.[6][7][6][7]
Formulation Strategy Workflow

The following diagram illustrates a logical workflow for selecting an appropriate formulation for in-vivo studies.

G cluster_0 Formulation Development Workflow A Determine Physicochemical Properties (Solubility, LogP) B Define Route of Administration (Oral, IV, IP) A->B C Screen Vehicles (Aqueous, Co-solvents, Surfactants, Oils) B->C D Assess Formulation Stability (Precipitation, Homogeneity) C->D E Select Lead Formulation D->E F Conduct Pilot In-Vivo Study (Tolerability, PK) E->F G Refine Formulation if Necessary F->G Unfavorable Results H Proceed with Definitive In-Vivo Studies F->H Favorable Results G->C

Caption: A stepwise approach to formulation development for in-vivo studies.

In-Vivo Study Design: Foundational Principles

A well-designed in-vivo study is crucial for obtaining meaningful and translatable data.[8][9] The following sections outline key considerations for studies involving 2-Methoxy-6-phenylpyrimidin-4-amine.

Maximum Tolerated Dose (MTD) Study

An MTD study is a critical first step to determine the highest dose of a drug that can be administered without causing unacceptable toxicity.[9] This information is essential for selecting dose levels for subsequent efficacy studies.

Protocol for a Single-Dose MTD Study:

  • Animal Model: Select a relevant rodent species (e.g., BALB/c mice).

  • Group Size: Use a small group of animals per dose level (e.g., n=3-5).

  • Dose Escalation: Administer single doses of 2-Methoxy-6-phenylpyrimidin-4-amine in an escalating manner (e.g., 10, 30, 100, 300 mg/kg).

  • Administration Route: Use the intended route for future efficacy studies (e.g., oral gavage, intraperitoneal injection).

  • Observation Period: Monitor animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for at least 14 days.[10]

  • Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity or more than 10% body weight loss.

Pharmacokinetic (PK) Studies

PK studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.[9] This information is vital for determining an appropriate dosing schedule.

Protocol for a Preliminary PK Study:

  • Animal Model: Use the same species as in the MTD study.

  • Dose Level: Administer a single, well-tolerated dose of 2-Methoxy-6-phenylpyrimidin-4-amine.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Interpretation: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Efficacy Studies

Efficacy studies are designed to evaluate the therapeutic effect of a compound in a relevant disease model.[11] The choice of model will depend on the hypothesized mechanism of action of 2-Methoxy-6-phenylpyrimidin-4-amine. Given the broad range of activities of pyrimidine derivatives, this could include cancer xenograft models, infectious disease models, or models of inflammation.[1][12]

General Workflow for an In-Vivo Efficacy Study:

G cluster_1 In-Vivo Efficacy Study Workflow I Select Appropriate Animal Model J Determine Dose Levels and Schedule (Based on MTD and PK data) I->J K Randomize Animals into Treatment Groups (Vehicle, Compound, Positive Control) J->K L Initiate Treatment K->L M Monitor Disease Progression and Animal Welfare L->M N Collect End-of-Study Tissues/Samples M->N O Analyze Data and Evaluate Efficacy N->O

Caption: A generalized workflow for conducting in-vivo efficacy studies.

Detailed Administration Protocols

The following are detailed, step-by-step protocols for the preparation of common formulations and their administration.

Protocol 1: Preparation of an Oral Suspension (e.g., in 0.5% Methylcellulose)
  • Vehicle Preparation: Weigh the required amount of methylcellulose and slowly add it to sterile water while stirring continuously to avoid clumping. Allow the solution to stir for several hours at room temperature or overnight at 4°C to ensure complete hydration.

  • Compound Preparation: Accurately weigh the required amount of 2-Methoxy-6-phenylpyrimidin-4-amine for the desired final concentration.

  • Suspension Formation: Create a paste of the compound with a small amount of the methylcellulose vehicle. Gradually add the remaining vehicle while triturating or vortexing to ensure a uniform suspension.

  • Homogeneity Check: Visually inspect the suspension for any clumps or uneven distribution. If necessary, sonicate briefly to improve homogeneity.

  • Administration: Administer the suspension to animals via oral gavage using an appropriately sized feeding needle. Ensure the suspension is well-mixed before drawing each dose.

Protocol 2: Preparation of a Solubilized Formulation for Injection (e.g., in a PEG 400/Saline Co-solvent System)
  • Vehicle Preparation: Prepare the desired co-solvent mixture. For example, a vehicle could be composed of 30% PEG 400 in sterile saline.[7]

  • Compound Solubilization: Weigh the required amount of 2-Methoxy-6-phenylpyrimidin-4-amine and add it to the prepared vehicle.

  • Mixing: Vortex and/or sonicate the mixture until the compound is completely dissolved.[7] Gentle warming may be applied if the compound is heat-stable.

  • Sterile Filtration: Filter the final solution through a 0.22 µm syringe filter into a sterile vial to ensure sterility for injection.

  • Administration: Administer the solution via the desired injection route (e.g., intravenous, intraperitoneal) at a controlled rate.

Troubleshooting Common In-Vivo Formulation and Administration Issues

Table 2: Troubleshooting Guide

Problem Potential Cause Suggested Solution Reference
Compound precipitates out of solution during preparation. The solubility limit in the chosen vehicle has been exceeded.Increase the proportion of the co-solvent or solubilizing agent. Gently warm the solution during preparation (ensure compound stability). Evaluate a different solvent system.[7]
The formulation is too viscous for injection. High concentration of polymers or certain co-solvents.Use a lower concentration of the viscosity-enhancing excipient. Switch to a less viscous co-solvent.[7]
Inconsistent results in in-vivo studies. Poor bioavailability due to precipitation at the injection site or in the GI tract.For oral formulations, consider particle size reduction or a lipid-based system. For IV formulations, ensure the vehicle is robust enough to prevent precipitation upon dilution with blood.[3][7]
Adverse events in animals (e.g., irritation, lethargy). Vehicle-related toxicity.Reduce the concentration of organic solvents like DMSO or ethanol. Ensure the pH of the formulation is within a physiologically acceptable range.[4][5]

Conclusion

The successful in-vivo evaluation of 2-Methoxy-6-phenylpyrimidin-4-amine hinges on a rational and systematic approach to formulation development and study design. By carefully considering the physicochemical properties of the compound and adhering to best practices for preclinical research, investigators can generate reliable and reproducible data to advance our understanding of its therapeutic potential.

References

  • ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment?. Available from: [Link]

  • J-Stage. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Available from: [Link]

  • Cancer Research. Role of Catabolism in Pyrimidine Utilization for Nucleic Acid Synthesis in Vivo. Available from: [Link]

  • PubMed. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Available from: [Link]

  • NSF PAR. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Available from: [Link]

  • PMC. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Available from: [Link]

  • Taylor & Francis Online. Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. Available from: [Link]

  • PubMed. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Available from: [Link]

  • cancer.gov. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]

  • WJARR. An overview on synthesis and biological activity of pyrimidines. Available from: [Link]

  • AMSbiopharma. Preclinical research strategies for drug development. Available from: [Link]

  • WJARR. A novel indolyl-pyrimidine hybrid (105) was synthesized and evaluated in vitro and in vivo for its antitumor activity against MCF-7, HepG2, and HCT-116 cancer cell lines. Available from: [Link]

  • PubMed. Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Available from: [Link]

  • PMC. Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]

  • ACS Publications. Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Available from: [Link]

  • PubMed. Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Available from: [Link]

  • PubMed. Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. Available from: [Link]

  • PubMed. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A. Available from: [Link]

  • RSC Publishing. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. Available from: [Link]

  • ACS Publications. Synthesis and Structure–Activity Relationship Studies of N‑Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Available from: [Link]

  • ScienceDirect. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Available from: [Link]

  • PMC. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Available from: [Link]

  • MDPI. The Administration of the New Pyrimidine Derivative—4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function. Available from: [Link]

  • MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available from: [Link]

Sources

Application

Application Note: Advanced Formulation Strategies for Poorly Soluble Pyrimidine Derivatives

Model API: 2-Methoxy-6-phenylpyrimidin-4-amine (CAS: 1555988-00-5) Executive Summary & Physicochemical Profiling The development of oral dosage forms for heterocyclic building blocks and early-stage active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Model API: 2-Methoxy-6-phenylpyrimidin-4-amine (CAS: 1555988-00-5)

Executive Summary & Physicochemical Profiling

The development of oral dosage forms for heterocyclic building blocks and early-stage active pharmaceutical ingredients (APIs) frequently encounters severe bioavailability bottlenecks. 2-Methoxy-6-phenylpyrimidin-4-amine serves as an archetypal model for these challenges.

Structurally, this molecule features a rigid pyrimidine core, a lipophilic phenyl ring, a methoxy group, and a primary amine. This specific functional group arrangement dictates its biopharmaceutical behavior:

  • High Crystal Lattice Energy: The planar aromatic system drives strong π−π stacking, resulting in a high melting point and a thermodynamic barrier to aqueous dissolution.

  • pH-Dependent Solubility (Weak Base Liability): The primary amine acts as a weak base. While it may ionize and dissolve in the acidic environment of the stomach (pH 1.2), it is highly susceptible to rapid, uncontrolled precipitation upon entering the neutral pH of the small intestine (pH 6.8), drastically limiting absorption.

According to the Developability Classification System (DCS) , such molecules typically fall into DCS Class IIb (solubility-limited) rather than DCS Class IIa (dissolution-rate limited). Consequently, simply reducing particle size is often insufficient; formulators must intervene at the thermodynamic or molecular level to alter the apparent solubility of the drug.

DCS_Workflow API 2-Methoxy-6-phenylpyrimidin-4-amine (Poorly Soluble API) DCS_Eval DCS Evaluation (Solubility vs. Permeability) API->DCS_Eval DCS_IIa DCS Class IIa (Dissolution Rate Limited) DCS_Eval->DCS_IIa High SLAD Ratio DCS_IIb DCS Class IIb (Solubility Limited) DCS_Eval->DCS_IIb Low SLAD Ratio Nano Nanocrystals / Milling (Increase Surface Area) DCS_IIa->Nano ASD Amorphous Solid Dispersion (Increase Apparent Solubility) DCS_IIb->ASD Lipid Lipid-Based Formulation (Bypass Dissolution) DCS_IIb->Lipid

Workflow for selecting formulation strategies based on DCS classification.

Formulation Strategy I: Amorphous Solid Dispersions (ASD)

The Causality of Polymer Selection

To overcome the high crystal lattice energy, the API can be converted into an amorphous state. However, amorphous systems are thermodynamically unstable and prone to recrystallization. For a weakly basic amine like 2-Methoxy-6-phenylpyrimidin-4-amine, Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is the optimal polymer carrier .

Mechanistic Rationale: HPMCAS is an enteric polymer that remains insoluble in the stomach, protecting the weak base from dissolving prematurely and precipitating later. Upon reaching the intestine (pH > 5.5), the polymer dissolves, releasing the amorphous API (the "Spring"). Simultaneously, the succinate and hydroxyl groups of HPMCAS form strong intermolecular hydrogen bonds with the API's primary amine, sterically hindering nucleation and maintaining a supersaturated state (the "Parachute").

ASD_Mechanism Solid ASD Solid State (API + HPMCAS Polymer) Dissolution Gastric/Intestinal Fluid Dissolution Solid->Dissolution Supersat Spring Effect (Rapid Supersaturation) Dissolution->Supersat Rapid Release Parachute Parachute Effect (Polymer Inhibits Nucleation) Supersat->Parachute H-Bonding Stabilization Precipitation Precipitation (Crystalline API) Supersat->Precipitation Without Polymer Absorption Membrane Permeation (High Bioavailability) Parachute->Absorption Sustained Soluble State

Mechanistic pathway of the Spring and Parachute effect in ASD formulations.

Self-Validating Protocol: Spray Drying of ASDs
  • Solvent System Preparation: Dissolve 2-Methoxy-6-phenylpyrimidin-4-amine and HPMCAS (typically a 1:3 w/w ratio) in a binary solvent mixture of Dichloromethane/Methanol (80:20 v/v).

    • Validation Check: The solution must be optically clear. Any turbidity indicates incomplete molecular dispersion, which will cause the protocol to fail.

  • Spray Drying: Process the solution using a lab-scale spray dryer (e.g., Büchi B-290). Set the inlet temperature to 75°C.

    • Causality: The outlet temperature must be maintained at ~45°C—well below the glass transition temperature ( Tg​ ) of HPMCAS—to ensure the particles form a brittle glass rather than a sticky, rubbery phase.

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvents.

  • Analytical Validation (System Check): Analyze the powder using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Success Criteria: The PXRD diffractogram must show a broad "amorphous halo" with an absolute absence of Bragg peaks. DSC must show a single Tg​ event. If melting endotherms are present, phase separation has occurred, and the polymer ratio must be increased.

Formulation Strategy II: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

The Causality of Lipid Solubilization

For highly lipophilic molecules, bypassing the dissolution step entirely is a highly effective strategy. By pre-dissolving the API in a tailored mixture of oils, surfactants, and co-surfactants, the drug is presented to the gastrointestinal mucosa in a solubilized state within lipid micelles . Because the API remains partitioned inside the lipid droplets, it is completely shielded from the pH changes of the GI tract, neutralizing its weak base precipitation liability.

Self-Validating Protocol: SNEDDS Preparation
  • Excipient Blending: Combine Medium Chain Triglycerides (e.g., Capmul MCM, 30% w/w), a high-HLB surfactant (e.g., Kolliphor EL, 50% w/w), and a co-surfactant (e.g., Transcutol HP, 20% w/w) in a glass vial. Stir at 40°C until homogenous.

  • API Loading: Add 2-Methoxy-6-phenylpyrimidin-4-amine at 80% of its equilibrium solubility limit in the lipid blend. Stir for 48 hours at room temperature.

    • Validation Check: Examine the mixture under polarized light microscopy. The absence of birefringence confirms the API is fully dissolved.

  • Emulsification Validation (System Check): Introduce 1 mL of the loaded SNEDDS into 250 mL of 0.1 N HCl (simulated gastric fluid) under mild agitation (50 rpm) at 37°C.

    • Success Criteria: Analyze the resulting dispersion via Dynamic Light Scattering (DLS). The Z-average droplet size must be < 50 nm with a Polydispersity Index (PDI) < 0.3. If the Z-average exceeds 200 nm, the surfactant-to-oil ratio is insufficient to lower the interfacial tension, and the formulation will fail in vivo.

Formulation Strategy III: Nanocrystal Formulation (Wet Bead Milling)

If the API dosage requirement is relatively low, pushing the molecule into DCS Class IIa, a top-down nanosuspension approach can be utilized. According to the Noyes-Whitney equation, reducing the particle size from 10 μ m to 200 nm increases the surface area exponentially, driving a massive increase in the dissolution rate .

Self-Validating Protocol: Wet Bead Milling
  • Stabilizer Solution: Prepare an aqueous solution containing 1% w/v Poloxamer 407 and 0.2% w/v Sodium Lauryl Sulfate (SLS).

    • Causality: Poloxamer provides steric stabilization, while SLS provides electrostatic repulsion. Both are required to prevent the high-energy nanoparticles from undergoing Ostwald ripening or agglomeration.

  • Milling: Disperse 10% w/v of the API into the stabilizer solution. Transfer to a wet bead mill loaded with 0.2 mm Yttrium-stabilized Zirconium oxide beads. Mill at 2500 rpm for 60 minutes.

    • Validation Check: Monitor the temperature strictly; it must not exceed 30°C to prevent localized API solubilization and subsequent recrystallization.

  • Analytical Validation (System Check): Measure particle size via DLS and stability via Zeta Potential.

    • Success Criteria: DLS must show a D90​ < 300 nm. The Zeta Potential must be -30 mV. Values closer to zero indicate imminent colloidal collapse and require an increase in SLS concentration.

Quantitative Data Presentation

The following table synthesizes the comparative advantages of the three formulation strategies for 2-Methoxy-6-phenylpyrimidin-4-amine:

Formulation TechniquePrimary Mechanism of ActionTypical Drug LoadingApparent Solubility / Dissolution IncreasePhysical StabilityBest Suited For (DCS Class)
Amorphous Solid Dispersion (ASD) Disrupts crystal lattice; polymer maintains supersaturation.15% - 30% w/w10x to 50x (Supersaturation)Moderate (Requires moisture protection)DCS IIb (Solubility Limited)
SNEDDS Bypasses dissolution; shields API from pH-induced precipitation.5% - 15% w/w> 100x (Pre-solubilized)High (Thermodynamically stable)DCS IIb / Highly Lipophilic
Nanocrystals (Wet Milling) Increases surface area to drive rapid dissolution rate.10% - 40% w/v2x to 5x (Kinetic rate increase only)High (Kinetically stabilized)DCS IIa (Dissolution Limited)

References

  • Butler, J. M., & Dressman, J. B. (2010). The developability classification system: application of biopharmaceutics concepts to formulation development. Journal of Pharmaceutical Sciences, 99(12), 4940-4954. URL:[Link]

  • Leuner, C., & Dressman, J. (2000). Improving drug solubility for oral delivery using solid dispersions. European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 47-60. URL:[Link]

  • Pouton, C. W. (2000). Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems. European Journal of Pharmaceutical Sciences, 11, S93-S98. URL:[Link]

  • Keck, C. M., & Müller, R. H. (2006). Drug nanocrystals of poorly soluble drugs produced by high pressure homogenisation. European Journal of Pharmaceutics and Biopharmaceutics, 62(1), 3-16. URL:[Link]

Method

Application Note: Comprehensive ¹H and ¹³C NMR Spectroscopic Characterization of 2-Methoxy-6-phenylpyrimidin-4-amine

Introduction: The Significance of Structural Verification 2-Methoxy-6-phenylpyrimidin-4-amine is a heterocyclic compound featuring a substituted pyrimidine core. This structural motif is prevalent in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Structural Verification

2-Methoxy-6-phenylpyrimidin-4-amine is a heterocyclic compound featuring a substituted pyrimidine core. This structural motif is prevalent in medicinal chemistry and drug discovery, serving as a key scaffold in the development of therapeutic agents, such as potent inhibitors for enzymes like USP1/UAF1 deubiquitinase in anticancer research[1]. Given the critical importance of molecular structure on biological activity, unequivocal characterization is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive elucidation of small molecule structures in solution. This application note explains the causality behind experimental choices and provides a self-validating framework for acquiring and interpreting the ¹H and ¹³C NMR spectra of the title compound.

Molecular Structure and Spectroscopic Overview

The first step in any NMR analysis is a thorough understanding of the molecule's structure to predict the expected signals.

Caption: Molecular structure of 2-Methoxy-6-phenylpyrimidin-4-amine.

¹H NMR Predictions:

  • Amine Protons (-NH₂): Expected to appear as a broad singlet. Its chemical shift can be highly variable depending on solvent, concentration, and temperature.

  • Phenyl Protons (-C₆H₅): Five protons in different environments. The ortho-protons (H2', H6') will be deshielded due to proximity to the pyrimidine ring. The meta- (H3', H5') and para- (H4') protons will appear further upfield. This will likely result in a complex multiplet.

  • Pyrimidine Proton (H-5): A singlet, as it has no adjacent protons for coupling. Its chemical shift will be influenced by the adjacent nitrogen and the electron-donating amino group.

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons. Methoxy groups typically resonate in a distinct region of the spectrum[2].

¹³C NMR Predictions:

  • Pyrimidine Carbons: Four distinct signals are expected (C2, C4, C5, C6). C2, C4, and C6 are quaternary carbons attached to heteroatoms and will appear significantly downfield. C5, a CH carbon, will be more upfield.

  • Phenyl Carbons: Six signals are expected, though the signals for C2'/C6' and C3'/C5' may overlap due to symmetry. The ipso-carbon (C1') will be a quaternary signal.

  • Methoxy Carbon (-OCH₃): A single, sharp signal expected in the 46-69 ppm range[2].

Experimental Protocols

The quality of NMR data is directly dependent on meticulous sample preparation and correct instrument parameterization.

Protocol: NMR Sample Preparation

This protocol is designed for standard 5 mm NMR tubes for acquiring high-resolution spectra of small molecules.

Rationale for Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is often a good starting point due to its excellent solubilizing power for many organic compounds and its relatively clean spectral window. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative if solubility is an issue; it also has the advantage of slowing down the exchange of N-H protons, which can result in sharper amine signals.

  • Concentration: A higher concentration is needed for the less sensitive ¹³C nucleus compared to the highly abundant ¹H nucleus. However, overly concentrated samples can lead to broadened lines in ¹H spectra and difficulties in magnetic field shimming[3][4].

Step-by-Step Methodology:

  • Weighing the Sample:

    • For ¹H NMR: Accurately weigh 5-25 mg of 2-Methoxy-6-phenylpyrimidin-4-amine into a clean, dry vial[3][5].

    • For ¹³C NMR: Accurately weigh 50-100 mg of the compound into a clean, dry vial to ensure a good signal-to-noise ratio in a reasonable time[3].

  • Solvent Addition:

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial[6][7]. This volume ensures a sample height of 4-5 cm in a standard 5 mm NMR tube, which is optimal for modern spectrometers[7].

  • Dissolution and Transfer:

    • Gently swirl or vortex the vial to completely dissolve the sample.

    • If any solid particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube[4][5]. Solid particles will not appear in the spectrum but can severely degrade the magnetic field homogeneity, leading to poor resolution[7].

  • Capping and Labeling:

    • Cap the NMR tube securely. Do not use parafilm or paper labels on the body of the tube, as this can interfere with the sample spinning in the spectrometer[4][6]. Label the cap with a permanent marker.

  • Final Check:

    • Wipe the outside of the NMR tube, especially the lower portion, with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants before inserting it into the spectrometer[4].

Protocol: NMR Data Acquisition

The following is a general workflow. Specific parameters should be optimized for the available spectrometer.

Caption: General workflow for NMR data acquisition and processing.

Key Acquisition Parameters:

  • Locking and Shimming: The instrument "locks" onto the deuterium signal of the solvent to compensate for magnetic field drift. Shimming is the process of optimizing the magnetic field homogeneity across the sample volume to achieve narrow, symmetrical peaks.

  • ¹H Acquisition:

    • Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for nearly complete relaxation of the protons, ensuring accurate integration.

  • ¹³C Acquisition:

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, significantly more scans are needed. A typical range is 128 to 1024 scans, depending on concentration.

    • Proton Decoupling: The spectrum is acquired while irradiating all proton frequencies. This collapses ¹³C-¹H coupling, resulting in a single sharp line for each unique carbon, which simplifies the spectrum and improves the signal-to-noise ratio.

Data Interpretation and Spectral Assignment

The following tables present representative ¹H and ¹³C NMR data for 2-Methoxy-6-phenylpyrimidin-4-amine, synthesized from spectral data of analogous compounds found in the literature[2][8][9][10]. The spectra are referenced to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Representative ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~8.10m2HH-2', H-6'ortho protons of the phenyl ring, deshielded by the adjacent pyrimidine ring.
~7.55m3HH-3', H-4', H-5'meta and para protons of the phenyl ring, appearing as a complex multiplet.
~6.80br s2H-NH₂Amine protons; often broad due to quadrupole effects and chemical exchange.
6.45s1HH-5Pyrimidine ring proton; appears as a singlet with no adjacent protons.
3.95s3H-OCH₃Methoxy protons; a characteristic sharp singlet in a predictable region[2].
Representative ¹³C NMR Data
Chemical Shift (δ) ppmAssignmentRationale
170.5C-2Carbon attached to two nitrogen atoms and an oxygen atom, highly deshielded.
164.0C-4Carbon attached to two nitrogen atoms and bearing the amino group.
163.5C-6Carbon attached to a nitrogen atom and the phenyl group.
137.2C-1'Ipso-carbon of the phenyl ring, a quaternary signal.
130.8C-4'para-carbon of the phenyl ring.
128.9C-3', C-5'meta-carbons of the phenyl ring (may be observed as a single peak).
127.0C-2', C-6'ortho-carbons of the phenyl ring (may be observed as a single peak).
98.5C-5Pyrimidine ring CH carbon, shielded by the adjacent amino group.
54.0-OCH₃Methoxy carbon, consistent with literature values for methoxy groups on aromatic systems[11].

Note on Line Broadening: Primary amines substituted at the 4-position of a pyrimidine ring can sometimes exhibit room-temperature line broadening effects in both ¹H and ¹³C NMR spectra, particularly for the C5 position. This phenomenon arises from restricted rotation around the C4-NH₂ bond, leading to the presence of different rotamers that are in slow exchange on the NMR timescale[8]. If significant broadening is observed, acquiring the spectrum at an elevated temperature (e.g., 313 K) can cause these signals to coalesce into a sharp peak[8].

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural characterization of 2-Methoxy-6-phenylpyrimidin-4-amine. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation outlined herein, researchers can confidently verify the identity and purity of their synthesized compound. The predicted chemical shifts and multiplicities serve as a reliable benchmark for this important medicinal chemistry scaffold. For unambiguous assignment, especially in complex molecules, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended as a complementary step.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of Houston. Small molecule NMR sample preparation. [Link]

  • Stefaniak, L. 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. Magnetic Resonance in Chemistry. [Link]

  • Gancia, E., et al. Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry. [Link]

  • University of Ottawa. Sample preparation. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • Sathishkumar, M., et al. Microwave Synthesis of Amino-Pyrimidines. Semantic Scholar. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. Sample Preparation. [Link]

  • ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

  • Moser, A. Methoxy groups just stick out. ACD/Labs. [Link]

  • Girreser, U., et al. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4‐tetrahydro‐pyrido[1,2‐a]pyrimidines. Magnetic Resonance in Chemistry. [Link]

  • Brieflands. Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. [Link]

  • Lauterbur, P.C. C13 Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes. Journal of the American Chemical Society. [Link]

  • ResearchGate. Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]

  • ResearchGate. Synthesis and characterization of new 2-amino-4-(substituted phenyl)-6-(7''-methoxy, 3'',4''-dihydro, 2'',2''-dimethyl-2hbenzopyran) pyrimidines and their bio evaluation. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Kumar, A., et al. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Indian Journal of Chemistry. [Link]

  • RSC Publishing. Synthesis, biological evaluation, molecular docking, and dynamics studies of 2-amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors. [Link]

  • Atlantis Press. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]

  • Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Chemistry Stack Exchange. Correlation between 1H and 13C shifts - coincidence or not? [Link]

  • PMC. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors. [Link]

  • John Wiley & Sons, Ltd. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Solubility of 2-Methoxy-6-phenylpyrimidin-4-amine

Welcome to the technical support center for 2-Methoxy-6-phenylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical so...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Methoxy-6-phenylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for solubility challenges encountered with this compound in DMSO and aqueous buffers.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions regarding the solubility of 2-Methoxy-6-phenylpyrimidin-4-amine.

Q1: Why does my 2-Methoxy-6-phenylpyrimidin-4-amine, which is fully dissolved in DMSO, precipitate when I add it to my aqueous buffer?

A1: This is a common phenomenon for hydrophobic compounds. While 2-Methoxy-6-phenylpyrimidin-4-amine dissolves in the strong organic solvent DMSO, adding this stock solution to an aqueous buffer drastically increases the solution's polarity. This change can cause the compound to "crash out" or precipitate because the water-based buffer cannot maintain its solubility.[1][2]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assays without causing toxicity?

A2: The tolerance to DMSO is highly cell-line dependent.[1] As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5%, but some sensitive lines may be affected at concentrations as low as 0.1%.[1] It is crucial to perform a DMSO tolerance curve for your specific cell line and experimental conditions.

Q3: Can I heat the solution to improve the solubility of 2-Methoxy-6-phenylpyrimidin-4-amine?

A3: Gentle warming (e.g., to 37°C) can help dissolve the compound in DMSO.[3] However, be cautious about the compound's stability at elevated temperatures. For aqueous solutions, warming can also temporarily increase solubility, but the compound may precipitate again upon cooling.

Q4: How does pH affect the solubility of this compound?

A4: 2-Methoxy-6-phenylpyrimidin-4-amine contains an amine group, which is basic.[4] In acidic solutions (lower pH), this amine group can become protonated, increasing the molecule's polarity and, consequently, its aqueous solubility.[5] Conversely, in neutral or basic solutions, the compound will be less soluble.

Troubleshooting Guides

This section provides a more detailed approach to overcoming specific solubility challenges.

Issue 1: Compound Precipitates in 100% DMSO Stock

If you observe precipitation in your neat DMSO stock solution, consider the following:

  • Moisture Contamination: DMSO is hygroscopic and readily absorbs water from the atmosphere. This absorbed water can significantly reduce its solvating power for hydrophobic compounds.[1][3]

  • Compound Purity/Polymorphism: Impurities or different crystalline forms (polymorphs) of the compound can have different solubility characteristics.

Solutions:
  • Prepare a new stock at a lower concentration.

  • Use fresh, anhydrous DMSO. Store it in small, tightly sealed aliquots to minimize water absorption.[1]

  • Gentle Warming and Sonication: Warm the solution to 37°C and vortex or sonicate to aid dissolution.[3] If the precipitate does not dissolve, it is best to prepare a fresh stock.

Issue 2: Precipitation Upon Dilution into Aqueous Buffer

This is the most frequent challenge. The key is to manage the transition from a high-DMSO environment to a high-aqueous one.

Workflow for Diluting DMSO Stock Solutions

Caption: A recommended workflow for diluting DMSO stock solutions.

Detailed Strategies:
  • Serial Dilutions in DMSO: Before adding to the aqueous buffer, perform initial serial dilutions in 100% DMSO to lower the concentration.

  • Reverse Dilution: Instead of adding the buffer to the DMSO stock, add the small volume of your DMSO stock dropwise to the full volume of the vortexing aqueous buffer.[1] This ensures rapid dispersion.

  • pH Adjustment: Given the amine functional group, lowering the pH of the aqueous buffer can significantly increase solubility.[5][6] Prepare buffers at various acidic pH values (e.g., pH 4.0, 5.0, 6.0) and test for solubility improvement.

  • Use of Co-solvents: If adjusting the final DMSO concentration and pH is not sufficient or desirable, consider using a co-solvent. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[7][8][9]

Co-solventTypical Starting ConcentrationNotes
Ethanol1-5%Commonly used and generally well-tolerated in cell-based assays.
Propylene Glycol1-10%A viscous co-solvent that can also enhance stability.[8]
PEG 4001-10%A polymer that is effective at solubilizing a wide range of compounds.[8][10]
CyclodextrinsVariesThese form inclusion complexes with the compound, increasing aqueous solubility.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a stable, concentrated stock solution of 2-Methoxy-6-phenylpyrimidin-4-amine in DMSO.

Materials:

  • 2-Methoxy-6-phenylpyrimidin-4-amine (solid)

  • Anhydrous DMSO

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance and weigh paper

  • Microcentrifuge tubes

Procedure:

  • Calculate the mass of the compound needed for your desired volume and concentration (Molar Mass of C12H12N4O = 244.25 g/mol ). For 1 mL of a 10 mM solution, you will need 2.44 mg.

  • Accurately weigh the compound and transfer it to a microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO.

  • Vortex the solution vigorously for 2-5 minutes.

  • If the compound is not fully dissolved, gently warm the tube to 37°C and continue vortexing. A brief sonication can also be applied.

  • Visually inspect the solution to ensure there is no undissolved particulate matter.

  • Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to prevent moisture absorption.

Protocol 2: Determining Aqueous Solubility with pH Modification

Objective: To determine the optimal pH for solubilizing 2-Methoxy-6-phenylpyrimidin-4-amine in an aqueous buffer.

Materials:

  • 10 mM stock solution of the compound in DMSO

  • A series of aqueous buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4)

  • 96-well plate

  • Plate reader capable of measuring turbidity (absorbance at ~600 nm)

Procedure:

  • In a 96-well plate, add 98 µL of each buffer to different wells.

  • Add 2 µL of the 10 mM DMSO stock solution to each well to achieve a final concentration of 200 µM (and a final DMSO concentration of 2%).

  • Mix the plate by shaking for 1-2 hours at room temperature.

  • Measure the turbidity of each well using a plate reader. Lower turbidity indicates higher solubility.

  • Visually inspect the wells under a microscope to confirm the presence or absence of precipitate.

Caption: Workflow for pH-dependent solubility testing.

By following these guidelines and protocols, researchers can effectively navigate the solubility challenges associated with 2-Methoxy-6-phenylpyrimidin-4-amine, ensuring accurate and reproducible experimental results.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • TrueGeometry. (n.d.). Influence of pH on Solubility. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • STAX. (n.d.). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solubility and pH of amines. Retrieved from [Link]

Sources

Optimization

Troubleshooting low yield in 2-Methoxy-6-phenylpyrimidin-4-amine chemical synthesis

Answering the call of complex chemistry, this Technical Support Center is dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the synthesis of 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of complex chemistry, this Technical Support Center is dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the synthesis of 2-Methoxy-6-phenylpyrimidin-4-amine. As Senior Application Scientists, we understand that achieving high yields in multi-step heterocyclic synthesis requires a nuanced understanding of reaction mechanisms, rigorous control over experimental parameters, and a systematic approach to troubleshooting.

This guide moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. We aim to equip you with the knowledge to not only solve immediate synthetic hurdles but also to build robust and reproducible processes for the future.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the synthesis of substituted pyrimidines.

Q1: What is a common and reliable synthetic route for 2-Methoxy-6-phenylpyrimidin-4-amine?

A common and strategically sound approach involves the sequential functionalization of a di- or tri-chlorinated pyrimidine core. This method offers excellent control over regioselectivity. A typical sequence begins with 2,4,6-trichloropyrimidine:

  • Selective Phenylation (Suzuki-Miyaura Coupling): The C6 position of 2,4,6-trichloropyrimidine can be selectively coupled with phenylboronic acid. This is often the first step due to the differing reactivity of the chlorine atoms.

  • Methoxylation (Nucleophilic Aromatic Substitution - SNAr): The resulting 2,4-dichloro-6-phenylpyrimidine is then reacted with sodium methoxide. The C4 chlorine is generally more reactive than the C2 chlorine, but careful control of conditions is necessary.

  • Amination (Nucleophilic Aromatic Substitution - SNAr): The final step involves the reaction of the 2-chloro-4-methoxy-6-phenylpyrimidine intermediate with ammonia (or an ammonia equivalent) under pressure and heat to install the C4-amine.

Q2: My overall yield is consistently low (<30%). Where should I start my investigation?

Low overall yield in a multi-step synthesis is often due to cumulative losses. The first step is to identify the bottleneck. Analyze a crude sample from each step by LC-MS or ¹H NMR to determine the yield and purity of each intermediate. The most common culprits are:

  • Inefficient Cross-Coupling: The Suzuki-Miyaura reaction is often a major point of yield loss if not properly optimized.[1]

  • Incomplete Amination: The final amination step often requires forcing conditions (high temperature and pressure), which can lead to decomposition if not carefully controlled.

  • Purification Losses: Substituted pyrimidines can sometimes be challenging to purify, with potential for product loss on silica gel columns or during recrystallization.

Q3: My Suzuki coupling step to introduce the phenyl group is inefficient. What are the most critical parameters to optimize?

The Suzuki-Miyaura coupling on electron-deficient pyrimidine rings is generally efficient but highly sensitive to several factors.[2] The key is a systematic optimization of:

  • Catalyst and Ligand: Palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common starting points. The choice of phosphine ligand is crucial; bulky, electron-rich ligands can improve catalytic activity.[1][3]

  • Base: The base is critical for activating the boronic acid. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used. The choice can significantly impact yield.[4]

  • Solvent: A solvent system that ensures the solubility of all components is vital. Common choices include 1,4-dioxane, toluene, or mixtures with water.[2][3]

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen and must be protected under an inert atmosphere (Nitrogen or Argon) to prevent deactivation.[5]

Q4: The final amination step is problematic. What are the main considerations?

Introducing the amine at the C4 position typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. Key considerations include:

  • Nucleophile: Using aqueous or methanolic ammonia in a sealed pressure vessel is standard.

  • Temperature and Pressure: This reaction often requires elevated temperatures (e.g., 100-150 °C) to proceed at a reasonable rate, necessitating the use of a sealed reaction vessel to maintain pressure.

  • Solvent: A polar solvent like ethanol, n-butanol, or 1,4-dioxane is typically used to facilitate the reaction.

  • Alternative: Buchwald-Hartwig Amination: While SNAr is more common for this specific transformation, a Buchwald-Hartwig amination could be considered if SNAr fails. This palladium-catalyzed method can be milder but requires careful optimization of the catalyst, ligand, and base.[6][7]

Q5: How can I effectively monitor the reaction progress to identify issues early?

Consistent reaction monitoring is crucial.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and effective tool for qualitative monitoring. It allows you to visualize the consumption of starting materials and the formation of the product and major byproducts. Using a suitable solvent system (e.g., Ethyl Acetate/Hexanes) and visualizing under UV light (254 nm) is standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and definitive analysis, LC-MS is the preferred method. It provides accurate information on the conversion rate and can help identify the mass of byproducts, offering clues to their structure.

Part 2: Detailed Troubleshooting Guide

This guide provides a structured approach to resolving specific issues encountered during the synthesis.

Problem 1: Low Conversion of Starting Material
  • Symptom: Analysis by TLC or LC-MS shows a significant amount of the starting pyrimidine halide remaining, even after extended reaction times.

  • Causality Analysis: This indicates that the reaction kinetics are slow or the reaction has stalled. The primary cause is often related to the catalytic cycle (for cross-coupling) or insufficient activation for SNAr.

Potential Cause Troubleshooting Action & Rationale
Inactive Catalyst (Suzuki/Buchwald) Action: Use a fresh batch of palladium catalyst and ligand. Consider using a more stable pre-catalyst. Rationale: The active Pd(0) species is sensitive to oxygen and can degrade upon storage or improper handling.[5]
Sub-optimal Temperature Action: Incrementally increase the reaction temperature by 10-20 °C. Rationale: Many cross-coupling and SNAr reactions have a significant activation energy barrier. Insufficient heat can lead to a sluggish reaction.[5] However, excessive heat can cause catalyst decomposition.
Poor Reagent/Solvent Quality Action: Use anhydrous, degassed solvents and ensure the purity of all reagents, especially the base and boronic acid. Rationale: Water and other impurities can deactivate the catalyst and interfere with the reaction mechanism.[8]
Solubility Issues Action: Screen alternative solvents or solvent mixtures (e.g., Toluene, Dioxane, DMF). Rationale: Poor solubility of any reactant, particularly the base, is a common and often overlooked cause of low conversion.[5]
Insufficient Base (Suzuki/Buchwald) Action: Ensure the base is of high purity and use a sufficient excess (typically 2-3 equivalents). Rationale: The base plays a critical role in the catalytic cycle. If it is weak, impure, or not present in sufficient quantity, the reaction will not proceed efficiently.[4]
Problem 2: Significant Byproduct Formation
  • Symptom: TLC/LC-MS analysis reveals multiple new spots/peaks that do not correspond to the starting material or the desired product.

  • Causality Analysis: Byproducts arise from competing reaction pathways. Identifying the structure of these byproducts is key to mitigating their formation.

Common Byproduct Identification & Mitigation Strategy
Dehalogenated Starting Material Identification: A peak in the LC-MS corresponding to the mass of the starting material minus the mass of the halogen (e.g., -35 for Cl). Mitigation: This often arises from protodehalogenation. Ensure strictly anhydrous conditions and consider using a milder base or slightly lower reaction temperature.[9]
Homo-coupled Boronic Acid (e.g., Biphenyl) Identification: A non-polar byproduct with a mass corresponding to two phenyl groups. Mitigation: This side reaction is favored by high temperatures and excess boronic acid. Reduce the reaction temperature and use a stoichiometry closer to 1.1 equivalents of boronic acid. Ensure a properly degassed reaction mixture.
Isomeric Products (from incorrect substitution) Identification: An LC-MS peak with the same mass as the product but a different retention time. Mitigation: This occurs if the regioselectivity of the SNAr steps is not controlled. Carefully control the reaction temperature and stoichiometry of the nucleophile. For example, adding sodium methoxide at a lower temperature can favor substitution at the more reactive C4/C6 positions over C2.
Ligand Oxidation Products Identification: Polar spots on the TLC plate. Mitigation: Ensure a strictly inert atmosphere throughout the reaction setup and duration to prevent the oxidation of phosphine ligands.[9]
Troubleshooting Workflow Diagram

G cluster_start Start: Low Yield Observed cluster_analysis Analysis cluster_problem Problem Identification cluster_solution Solution Pathways start Low Yield in Synthesis Step analysis Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->analysis low_conversion Low Conversion (High SM) analysis->low_conversion SM > Product byproducts Byproduct Formation analysis->byproducts Multiple Spots/Peaks degradation Product Degradation analysis->degradation Yield decreases over time sol_conversion Optimize Reaction Conditions: - Catalyst/Ligand - Temperature - Solvent/Base - Reagent Purity low_conversion->sol_conversion sol_byproducts Modify Conditions: - Adjust Stoichiometry - Lower Temperature - Change Base/Solvent byproducts->sol_byproducts sol_degradation Refine Workup/Purification: - Milder pH - Lower Temperature - Alternative Purification degradation->sol_degradation end Re-run Reaction & Analyze sol_conversion->end sol_byproducts->end sol_degradation->end G TCP 2,4,6-Trichloropyrimidine DCPP 2,4-Dichloro-6-phenylpyrimidine TCP->DCPP 1. PhB(OH)₂, Pd Catalyst (Suzuki Coupling) Dehalo_TCP Dehalogenated Byproduct TCP->Dehalo_TCP Protodehalogenation CMOP 2-Chloro-4-methoxy-6-phenylpyrimidine DCPP->CMOP 2. NaOMe (SNAr) Biphenyl Biphenyl DCPP->Biphenyl Homo-coupling Product 2-Methoxy-6-phenylpyrimidin-4-amine CMOP->Product 3. NH₃, heat (SNAr) Isomer Isomeric Product (4-Amino-2-methoxy...) CMOP->Isomer Incorrect Amination

Sources

Troubleshooting

Reducing degradation of 2-Methoxy-6-phenylpyrimidin-4-amine during long-term storage

Welcome to the dedicated technical support center for 2-Methoxy-6-phenylpyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for 2-Methoxy-6-phenylpyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during long-term storage. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential degradation issues.

I. Understanding the Molecule: Chemical Stability Profile

2-Methoxy-6-phenylpyrimidin-4-amine is a substituted pyrimidine derivative. The stability of this molecule is influenced by its functional groups: the electron-donating methoxy and amino groups, and the phenyl ring substituent. The pyrimidine core itself is an aromatic heterocycle. The presence of these groups makes the molecule susceptible to specific degradation pathways, primarily hydrolysis and oxidation, which can be accelerated by environmental factors such as temperature, humidity, and light.

Diagram: Potential Degradation Pathways

A 2-Methoxy-6-phenylpyrimidin-4-amine B Hydrolysis (Moisture/Acid/Base) A->B H₂O C Oxidation (Oxygen/Light) A->C O₂ / hν D Demethylation Product (6-phenyl-4-aminopyrimidin-2-ol) B->D E N-Oxide Formation C->E F Ring Opening/Decomposition D->F E->F

Caption: Potential degradation routes for 2-Methoxy-6-phenylpyrimidin-4-amine.

II. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the storage and handling of 2-Methoxy-6-phenylpyrimidin-4-amine.

Q1: What are the optimal long-term storage conditions for solid 2-Methoxy-6-phenylpyrimidin-4-amine?

A1: For optimal stability, the solid compound should be stored in a tightly sealed, opaque container at or below -20°C. The environment should be inert, preferably under an argon or nitrogen atmosphere, to minimize exposure to oxygen and moisture.

Q2: I've noticed a color change in my solid sample over time. What could be the cause?

A2: A color change, such as yellowing or browning, is often an indicator of degradation. This can be caused by oxidation or exposure to light. It is crucial to re-analyze the purity of the sample using techniques like HPLC or LC-MS before use.

Q3: Can I store 2-Methoxy-6-phenylpyrimidin-4-amine in solution? If so, what are the recommended conditions?

A3: Storing in solution is generally not recommended for long-term storage due to increased risks of hydrolysis and other solvent-mediated degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF), store at -80°C, and blanket the headspace with an inert gas. Prepare fresh solutions for critical experiments whenever possible.

Q4: How does humidity affect the stability of the compound?

A4: The methoxy group on the pyrimidine ring is susceptible to hydrolysis, which can be accelerated by moisture. This reaction would lead to the formation of the corresponding pyrimidin-2-ol derivative. Therefore, it is critical to store the compound in a desiccated environment.

Q5: Is 2-Methoxy-6-phenylpyrimidin-4-amine sensitive to light?

A5: Yes, pyrimidine derivatives can be photosensitive.[1] Exposure to UV or even ambient light can promote oxidative degradation, leading to the formation of N-oxides or other degradation products. Always store the compound in light-protecting containers.

III. Troubleshooting Guides

This section provides structured guidance for identifying and resolving specific degradation issues.

Guide 1: Unexpected Experimental Results or Loss of Potency

Symptom: You observe a decrease in the expected biological activity or inconsistent results in your assays.

Potential Cause: Degradation of the 2-Methoxy-6-phenylpyrimidin-4-amine stock.

Troubleshooting Workflow:

A Inconsistent Results B Check Purity of Stock (HPLC, LC-MS) A->B C Purity >95%? B->C D Investigate Other Experimental Variables C->D Yes E Purity <95% C->E No F Procure New Batch of Compound E->F G Implement Optimal Storage Conditions F->G

Caption: Workflow for addressing inconsistent experimental outcomes.

Step-by-Step Protocol: Purity Analysis by HPLC
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the stored compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Integrate the peak areas. The purity can be estimated by the percentage of the main peak area relative to the total peak area.

    • Compare the chromatogram to that of a freshly prepared or certified reference standard if available. The appearance of new peaks indicates the presence of degradation products.

Guide 2: Visible Changes in the Physical Appearance of the Solid Compound

Symptom: The solid material appears discolored, clumpy, or has an unusual odor.

Potential Cause: Significant degradation due to improper storage (exposure to air, moisture, or light).

Troubleshooting and Prevention:
Observation Potential Degradation Pathway Recommended Action Preventative Measures
Color Change (Yellowing/Browning) OxidationDiscard the sample and procure a new batch.Store under an inert atmosphere (argon or nitrogen). Use opaque storage vials.
Clumping or Caking Moisture Absorption / HydrolysisDiscard the sample. Do not attempt to dry and use.Store in a desiccator with a suitable desiccant. Ensure the container is tightly sealed.
Unusual Odor Ring opening or other decompositionDiscard the sample.Adhere strictly to recommended storage temperatures (≤ -20°C).

IV. Best Practices for Long-Term Storage

To ensure the long-term stability of 2-Methoxy-6-phenylpyrimidin-4-amine, adhere to the following best practices:

  • Temperature: Store at or below -20°C. For very long-term storage (years), -80°C is preferable. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere such as argon or nitrogen to prevent oxidation.

  • Moisture Control: Use a desiccator for storage. Ensure containers are tightly sealed with high-quality caps and septa.

  • Light Protection: Always use amber or opaque vials to protect the compound from light-induced degradation.

  • Aliquoting: For frequently used compounds, consider aliquoting the solid into smaller, single-use vials upon receipt. This minimizes the exposure of the bulk material to the atmosphere and moisture during each use.

By implementing these guidelines, you can significantly reduce the risk of degradation and ensure the reliability and reproducibility of your experimental results.

V. References

  • Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine-DFT studies. (2012). ResearchGate. Available at: [Link]

  • Boyers, J. T., & Glover, E. E. Oxidation of 1-aminopyridinium, 1-aminoquinolinium, and 2-aminoisoquinolinium bromides with lead(IV) acetate. Scilit. Available at: [Link]

  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. (2022). Journal of the American Chemical Society. Available at: [Link]

  • Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. (1994). PubMed. Available at: [Link]

  • Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals. Available at: [Link]

  • Mechanistic studies in strong acids. 15. 4-[(3,4-Dimethoxyphenyl)azo]pyridine: two different pathways in the acid hydrolysis of the two methoxy groups. Journal of the American Chemical Society. Available at: [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. Available at: [Link]

  • The Photochemistry of Pyrimidine in Pure H2O Ice Subjected to Different Radiation Environments and the Formation of Uracil. (2013). NASA Technical Reports Server (NTRS). Available at: [Link]

  • Thiamine. Wikipedia. Available at: [Link]

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). (2011). Journal of Medicinal Chemistry. Available at: [Link]

  • Pyrimidine dimers: effect of temperature on photoinduction. PubMed. Available at: [Link]

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT. Available at: [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. WUR eDepot. Available at: [Link]

  • A pyrimidine end-capped electron transport material interacted with silver for improving electron-injection and long-term stability in OLEDs. RSC Publishing. Available at: [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal in Management and Social Science. Available at: [Link]

  • Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent. PubMed. Available at: [Link]

  • Analytical methods for the determination of some selected 4-quinolone antibacterials. De Gruyter. Available at: [Link]

  • Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry. Available at: [Link]

  • (PDF) Thermal analysis of some novel pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

  • Impact of Humidity and Temperature on the Stability of the Optical Properties and Structure of MAPbI3, MA0.7FA0.3PbI3 and (FAPbI3)0.95(MAPbBr3)0.05 Perovskite Thin Films. MDPI. Available at: [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. Available at: [Link]

  • Analytical Methods. RSC Publishing. Available at: [Link]

  • Recent synthetic methodologies for pyrimidine and its derivatives. ResearchGate. Available at: [Link]

  • Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. ResearchGate. Available at: [Link]

  • Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. MDPI. Available at: [Link]

  • Laccase-Mediated Deprotection of para-Methoxyphenyl (PMP)-Protected Amines. Radboud Repository. Available at: [Link]

  • An efficient, catalyst-free and aqueous ethanol-mediated synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives and their antioxidant activity. RSC Publishing. Available at: [Link]

  • 5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines. ResearchGate. Available at: [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at: [Link]

Sources

Optimization

Overcoming steric hindrance in 2-Methoxy-6-phenylpyrimidin-4-amine derivative synthesis

Advanced Troubleshooting for 2-Methoxy-6-phenylpyrimidin-4-amine Syntheses Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals str...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Troubleshooting for 2-Methoxy-6-phenylpyrimidin-4-amine Syntheses

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to derivatize highly substituted pyrimidine scaffolds. The molecule 2-Methoxy-6-phenylpyrimidin-4-amine presents a notorious triad of synthetic challenges:

  • Electronic Deactivation: The exocyclic C4-amine is a poor nucleophile because its lone pair is heavily delocalized into the electron-deficient pyrimidine core.

  • Extreme Steric Crowding at C5: Any attempt to functionalize the C5 position means operating in a tight "canyon" flanked by the C4-amine and the bulky C6-phenyl group.

  • Catalyst Inhibition: Basic aminopyrimidines are notorious for coordinating to and deactivating palladium catalysts during cross-coupling cycles.

This guide provides field-proven troubleshooting steps, mechanistic causality, and self-validating protocols to help you bypass these steric roadblocks.

Mechanistic Root Cause Analysis

Before applying a fix, we must understand the causality of the failure. Why do standard cross-coupling conditions fail on this scaffold?

When attempting a Buchwald-Hartwig amination at the C4-amine, standard ligands (like dppf or PPh 3​ ) form bis-ligated palladium complexes. These complexes are simply too bulky to undergo oxidative addition and amine coordination in the crowded environment of a highly substituted pyrimidine. The transition state is severely destabilized by the adjacent C5 proton and the rigid planar structure of the ring.

For C5 functionalization (e.g., Suzuki-Miyaura coupling of a 5-bromo derivative), the incoming palladium complex is subjected to a severe 1,2,3-trisubstitution steric clash. This extreme crowding prevents the transmetalation step—the transfer of the aryl group from boron to palladium—unless highly specialized, sterically demanding ligands are used to force the formation of a monoligated, highly active palladium species (1)[1].

G N1 Target Scaffold: 2-Methoxy-6-phenylpyrimidin-4-amine N2 Challenge 1: C4-Amine N-Arylation N1->N2 N3 Challenge 2: C5 Cross-Coupling N1->N3 N4 Steric Clash with C5 Substituents N2->N4 Mechanism N5 Flanked by C4-NH2 & C6-Phenyl N3->N5 Mechanism N6 Solution: Pd-PEPPSI-IPr or BrettPhos N4->N6 Resolution N7 Solution: Pd/BI-DIME or SPhos N5->N7 Resolution

Logical mapping of steric challenges and catalytic solutions in pyrimidine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Buchwald-Hartwig amination of the C4-amine with ortho-substituted aryl chlorides yields <10% product. How can I drive this reaction? Causality & Solution: You are likely using a first-generation catalyst. You must shift to a catalyst system that favors a highly active monoligated Pd(0) species. Recommendation: Utilize N-heterocyclic carbene (NHC) precatalysts like Pd-PEPPSI-IPr. NHC ligands incorporate bulky backbone substituents (like dimethylamino or diisopropylphenyl groups) that enhance both the electronic donation (speeding up oxidative addition) and steric crowding (accelerating reductive elimination) (2)[2]. Alternatively, dialkylbiaryl phosphines like BrettPhos are excellent for this.

Q2: I am trying to perform a Suzuki-Miyaura cross-coupling at the C5 position of 5-bromo-2-methoxy-6-phenylpyrimidin-4-amine, but I only observe starting material recovery. What is wrong? Causality & Solution: The C5 position is sterically flanked by the C4-amine and C6-phenyl group. In Suzuki-Miyaura couplings of sterically demanding heterocycles, transmetalation is the rate-limiting step. Recommendation: Switch to a Pd catalyst paired with the BI-DIME ligand or dialkylbiphenylphosphino ligands (like SPhos). Research has demonstrated that Pd/BI-DIME catalysts facilitate the synthesis of extremely hindered biaryls by providing the necessary flexibility to push through the transmetalation barrier (3)[3]. SPhos is specifically designed to resist inhibition by basic aminopyrimidines (1)[1].

Quantitative Data: Catalyst/Ligand Efficiency

To guide your optimization, the table below summarizes the expected yields based on ligand selection when coupling sterically hindered pyrimidines.

Reaction TypeCatalyst/Ligand SystemBaseSolvent / TempExpected YieldMechanistic Advantage
C4-N-Arylation Pd(OAc) 2​ / PPh 3​ Cs 2​ CO 3​ Toluene / 100°C< 15%Baseline (Fails due to bis-ligation)
C4-N-Arylation Pd-PEPPSI-IPrK 3​ PO 4​ t-Amyl OH / 120°C85 - 95%Strong σ-donor, forces monoligation[2]
C4-N-Arylation Pd 2​ (dba) 3​ / BrettPhosNaOtBut-BuOH / 110°C80 - 90%Accelerates reductive elimination[1]
C5-Suzuki PdCl 2​ (dppf)Na 2​ CO 3​ Dioxane/H 2​ O / 90°C< 10%Transmetalation blocked by steric clash
C5-Suzuki Pd / BI-DIMEK 3​ PO 4​ Toluene / 110°C75 - 88%Flexible steric bulk accommodates C4/C6[3]
Validated Experimental Protocols

As a self-validating system, the protocols below include built-in visual and chemical checkpoints to ensure the reaction is proceeding correctly.

Workflow S1 Step 1: Catalyst Activation Pd(OAc)2 + BrettPhos S2 Step 2: Oxidative Addition Ar-X to Pd(0) S1->S2 S3 Step 3: Amine Coordination 2-Methoxy-6-phenylpyrimidin-4-amine S2->S3 S4 Step 4: Deprotonation NaOtBu Base S3->S4 S4->S2 Catalyst Regeneration S5 Step 5: Reductive Elimination Product Formation S4->S5

Catalytic cycle and step-by-step workflow for sterically hindered Buchwald-Hartwig amination.

Protocol A: Sterically Hindered Buchwald-Hartwig Amination at C4

Objective: N-arylation of 2-Methoxy-6-phenylpyrimidin-4-amine with an ortho-substituted aryl chloride.

  • Preparation (Glovebox recommended): To an oven-dried Schlenk tube, add 2-Methoxy-6-phenylpyrimidin-4-amine (1.0 equiv), the aryl chloride (1.2 equiv), Pd-PEPPSI-IPr precatalyst (2 mol%), and finely milled anhydrous K 3​ PO 4​ (2.0 equiv).

  • Solvent Addition: Add anhydrous tert-amyl alcohol (0.2 M).

    • Causality:tert-amyl alcohol provides the necessary boiling point while preventing unwanted transesterification or nucleophilic attack at the C2-methoxy group, which can occur with smaller primary alcohols.

  • Degassing: Perform three freeze-pump-thaw cycles.

    • Validation Checkpoint: The solution should transition from a pale yellow suspension to a deep red/brown homogeneous solution upon heating to 120°C, indicating active Pd(0) formation. If it plates out as black palladium black, your solvent was wet.

  • Reaction: Stir at 120°C for 12-16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite. Wash with water to remove phosphate salts. Concentrate and purify via flash chromatography.

Protocol B: Suzuki-Miyaura Coupling at the Crowded C5 Position

Objective: Arylation of 5-bromo-2-methoxy-6-phenylpyrimidin-4-amine.

  • Reagent Assembly: In a vial equipped with a Teflon septum, combine the pyrimidine bromide (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc) 2​ (2 mol%), and SPhos ligand (4 mol%).

    • Causality: SPhos is specifically designed to prevent catalyst deactivation by basic aminopyrimidines and forces the required monoligated state (4)[4].

  • Base Integration: Add aqueous K 3​ PO 4​ (2.0 M, 3.0 equiv) and toluene (0.2 M).

  • Heating: Heat to 100°C under vigorous stirring (1000 rpm).

    • Validation Checkpoint: Biphasic reactions require maximum interfacial surface area. If stirring is too slow, the transmetalation step will stall, leading to protodeboronation of the boronic acid. Monitor the organic layer via TLC; the absence of the des-boronated byproduct confirms efficient cross-coupling.

  • Monitoring: Monitor via LC-MS. The steric bulk will slow the reaction; allow up to 24 hours.

  • Isolation: Extract the aqueous layer with EtOAc, dry over MgSO 4​ , and purify via silica gel chromatography.

References
  • Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst Source: Organic Chemistry Portal URL:2

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds Source: Organic Chemistry Portal URL:1

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions Source: PubMed URL:3

  • Dehydrosulfurative C–N Cross-Coupling and Concomitant Oxidative Dehydrogenation for One-Step Synthesis of 2-Aryl(alkyl)aminopyrimidines Source: Organic Letters - ACS Publications URL:4

Sources

Troubleshooting

Technical Support Center: Minimizing Impurities During 2-Methoxy-6-phenylpyrimidin-4-amine Recrystallization

Welcome to the technical support center for the purification of 2-Methoxy-6-phenylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-Methoxy-6-phenylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for minimizing impurities during the critical recrystallization step. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Understanding the Challenge: Purity in Pyrimidine Derivatives

2-Methoxy-6-phenylpyrimidin-4-amine is a heterocyclic compound belonging to the pyrimidine family, a core structure in numerous pharmaceuticals. Its synthesis, often involving the condensation of precursors like chalcones with guanidine salts, can introduce a variety of impurities.[1][2] These can include unreacted starting materials, intermediates, and side-products from competing reaction pathways.

Achieving high purity is paramount, as even minor impurities can alter biological activity, affect downstream reactions, or compromise the stability and safety of a final drug product. Recrystallization is a powerful and widely used technique for purifying such solid organic compounds.[3][4] The principle is simple: dissolve the impure solid in a suitable hot solvent and allow it to cool slowly. The desired compound's solubility decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (the mother liquor).[4]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the recrystallization of 2-Methoxy-6-phenylpyrimidin-4-amine.

Q1: I'm not getting any crystals, or my yield is very low. What's wrong?

This is one of the most frequent challenges in recrystallization and typically points to an issue with solvent volume or selection.[5][6]

  • Possible Cause 1: Too Much Solvent. This is the most common reason for poor or no yield.[5][6] If the solution is not sufficiently saturated upon cooling, the compound will simply remain dissolved.

    • Solution: Gently heat the solution to boil off a portion of the solvent, thereby concentrating the solution.[6][7] Once the volume is reduced, allow it to cool slowly again. To check if significant product remains in your mother liquor, dip a glass stirring rod into the filtrate, let it dry, and observe the amount of residue. A large residue indicates substantial product loss.[6]

  • Possible Cause 2: Inappropriate Solvent Choice. The ideal solvent should dissolve the compound when hot but have poor solubility for it when cold.[3][4][8]

    • Solution: If the compound is too soluble even at low temperatures, the solvent is "too good." You will need to select a different, less polar solvent or consider a mixed-solvent system. If the compound is insoluble even when boiling, the solvent is "too bad," and a more polar solvent is needed.[3]

Q2: My compound "oiled out" instead of forming crystals. How do I fix this?

"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystal lattice.[5][9] This is problematic because the oil often traps impurities, defeating the purpose of recrystallization.[9][10]

  • Possible Cause 1: High Impurity Level. Significant impurities can depress the melting point of your compound, causing it to separate as a liquid.[5][10]

    • Solution: First, try to redissolve the oil by heating and adding a small amount of additional solvent to lower the saturation point.[5] Then, allow it to cool much more slowly. If this fails, it may be necessary to remove the solvent and purify the crude material by another method, like column chromatography, before attempting recrystallization again.[5][11]

  • Possible Cause 2: Solution Cooled Too Quickly. Rapid cooling can cause the solution to become supersaturated at a temperature above the compound's melting point in that solvent system.

    • Solution: Ensure slow, undisturbed cooling. Let the flask cool to room temperature on a benchtop, insulated from the cold surface with a few paper towels or a cork ring, before moving it to an ice bath.[3][6]

  • Possible Cause 3: Solvent Boiling Point is Too High. If the solvent's boiling point is higher than the melting point of your compound, it will melt before it dissolves.[5]

    • Solution: Select a solvent with a lower boiling point.

Q3: How do I choose the best recrystallization solvent?

Solvent selection is the most critical step for a successful recrystallization.[3] The process involves finding a solvent (or solvent pair) where the solubility of 2-Methoxy-6-phenylpyrimidin-4-amine shows a sharp increase with temperature.

Solvent Selection Workflow

cluster_0 Single Solvent Screening Start Place ~20mg of crude product in a test tube AddCold Add 0.5 mL of solvent at room temp. Start->AddCold ObserveCold Observe Solubility AddCold->ObserveCold Heat Heat mixture to boiling ObserveCold->Heat Insoluble or Slightly Soluble BadSolvent1 REJECT (Too Soluble) ObserveCold->BadSolvent1 Soluble ObserveHot Observe Solubility Heat->ObserveHot Cool Cool to room temp, then in ice bath ObserveHot->Cool Soluble BadSolvent2 REJECT (Insoluble) ObserveHot->BadSolvent2 Insoluble CheckCrystals Check for Crystal Formation Cool->CheckCrystals GoodSolvent IDEAL SOLVENT (Insoluble Cold, Soluble Hot, Forms Crystals) CheckCrystals->GoodSolvent Yes BadSolvent3 REJECT (No Crystals) CheckCrystals->BadSolvent3 No MixedSolvent Proceed to Mixed-Solvent Screening BadSolvent1->MixedSolvent BadSolvent2->MixedSolvent BadSolvent3->MixedSolvent

Caption: Workflow for selecting a single recrystallization solvent.

Q4: What is a mixed-solvent recrystallization and when should I use it?

A mixed-solvent system is used when no single solvent provides the ideal solubility characteristics.[7][8] This technique uses two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is insoluble (the "bad" or "anti-solvent").[7][12]

You should use this method when your compound is either too soluble in all tested polar solvents or too insoluble in all non-polar solvents. For pyrimidine derivatives, common pairs include ethanol-water or toluene-hexane.[3]

Q5: My final product is still impure after recrystallization. What are my options?
  • Possible Cause 1: Inefficient Impurity Removal. The chosen solvent may dissolve the impurity to a similar extent as your product.

    • Solution: Attempt a second recrystallization using a different solvent system. Impurities that are soluble in one solvent may be insoluble in another.

  • Possible Cause 2: Impurities Trapped During Crystallization. If cooling was too rapid, impurities can be trapped within the crystal lattice.[7]

    • Solution: Repeat the recrystallization in the same solvent, but ensure the solution cools as slowly as possible. Do not disturb the flask during the cooling period.[3]

  • Possible Cause 3: Co-crystallization. The impurity has a very similar structure to your product and crystallizes along with it.

    • Solution: If repeated, careful recrystallizations fail, an alternative purification method such as flash column chromatography is required.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude 2-Methoxy-6-phenylpyrimidin-4-amine in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask. Heat the mixture to a boil while stirring to dissolve the solid completely.[3][13] Add solvent dropwise until the solid is just dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[13][14] This prevents premature crystallization in the funnel.

  • Cooling: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[3] Slow cooling is crucial for forming large, pure crystals.

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals thoroughly to remove all traces of solvent.

Protocol 2: Mixed-Solvent Recrystallization (Solvent/Anti-Solvent Method)
  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol).[12][15]

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" anti-solvent (e.g., water) dropwise until the solution becomes persistently cloudy (this is the saturation point or "cloud point").[12][14]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[12][14] The solution is now perfectly saturated.

  • Cooling, Collection, and Drying: Follow steps 3-7 from the Single-Solvent Recrystallization protocol.

Common Solvents for Recrystallization
SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds.
Ethanol78HighOften used in a pair with water.
Methanol65HighSimilar to ethanol; a research article noted its use for recrystallizing a similar pyrimidine derivative.[1]
Ethyl Acetate77MediumA versatile solvent for moderately polar compounds.
Toluene111LowGood for less polar compounds; used for recrystallizing a related pyrimidine.[16]
Hexane69LowOften used as an anti-solvent with a more polar solvent.

References

  • Recrystallization-1.doc.pdf. (n.d.).
  • 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. (2025, February 10). RSC Publishing.
  • Problems with Recrystallisations. (n.d.). University of York.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine. (n.d.). Google Patents.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Mixed-solvent recrystallisation. (n.d.). University of York.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018, October 10). ResearchGate.
  • Finding the best solvent for recrystallisation student sheet. (n.d.).
  • CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine. (n.d.). Google Patents.
  • recrystallization-2.doc.pdf. (n.d.).
  • N-Butyl-4-methyl-6-phenylpyrimidin-2-amine. (n.d.). PMC.
  • Recrystallization (help meeeeee). (2013, February 3). Reddit.
  • Mixed Solvents. (2022, April 7). Chemistry LibreTexts.
  • Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. (2013, February 1).
  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019, July 22).
  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
  • Technical Support Center: Optimizing Recrystallization and Purification. (n.d.). Benchchem.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,. (2026, March 11). MDPI.
  • The Problem of Oiling Out in Chemical Process Development. (2017, February 18). KiloMentor.
  • Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)amine-Based Derivatives. (2024, September 29). MDPI.
  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. (n.d.). PMC.
  • Solvent Choice. (n.d.). University of York.

Sources

Optimization

Optimizing mobile phase gradients for 2-Methoxy-6-phenylpyrimidin-4-amine LC-MS analysis

Welcome to the Technical Support Center for LC-MS method development. This guide is specifically engineered for researchers and drug development professionals optimizing the liquid chromatography-mass spectrometry (LC-MS...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS method development. This guide is specifically engineered for researchers and drug development professionals optimizing the liquid chromatography-mass spectrometry (LC-MS) analysis of 2-Methoxy-6-phenylpyrimidin-4-amine .

As an aminopyrimidine derivative, this compound presents unique chromatographic challenges. Its basic nitrogen centers and hydrophobic moieties require precise control over mobile phase pH, ionic strength, and gradient slopes to prevent peak tailing, ensure retention, and maximize electrospray ionization (ESI) efficiency.

This guide synthesizes mechanistic causality with field-proven protocols to help you build a rugged, self-validating analytical method.

Diagnostic Workflow for Aminopyrimidine LC-MS Analysis

G Start Start: Analyze 2-Methoxy- 6-phenylpyrimidin-4-amine PeakShape Assess Chromatographic Peak Shape Start->PeakShape Tailing Severe Peak Tailing? PeakShape->Tailing AddBuffer Add 10mM Ammonium Formate + 0.1% Formic Acid Tailing->AddBuffer Yes Retention Assess Analyte Retention Time Tailing->Retention No AddBuffer->Retention EarlyElution Elutes in Void Volume? Retention->EarlyElution AdjustGradient Decrease Initial %B to 5% or Use Biphenyl Column EarlyElution->AdjustGradient Yes Sensitivity Assess ESI+ MS Sensitivity EarlyElution->Sensitivity No AdjustGradient->Sensitivity LowSignal Low Signal or Ion Suppression? Sensitivity->LowSignal RemoveTFA Remove TFA & Ensure Volatile Buffer Use LowSignal->RemoveTFA Yes Optimized Method Optimized LowSignal->Optimized No RemoveTFA->Optimized

Diagnostic workflow for optimizing LC-MS parameters of basic aminopyrimidines.

Core Troubleshooting Guide (FAQs)

Q1: Why does 2-Methoxy-6-phenylpyrimidin-4-amine exhibit severe peak tailing, and how can I resolve it? Mechanistic Causality: 2-Methoxy-6-phenylpyrimidin-4-amine contains highly basic nitrogen atoms within its amine group and pyrimidine ring. In standard acidic mobile phases (e.g., 0.1% formic acid), these nitrogens become protonated, carrying a positive charge. Concurrently, approximately half of the silica surface on standard reversed-phase columns consists of unbonded, residual silanols (Si-OH)[1]. Even at low pH, a fraction of these silanols remain ionized (Si-O⁻). The electrostatic attraction between the protonated aminopyrimidine and the negatively charged silanols creates a secondary cation-exchange retention mechanism, causing the analyte to "drag" through the column and produce a tailing peak[1][2]. Field-Proven Solution: While older protocols relied on triethylamine (TEA) to block these active sites, TEA causes severe ion suppression in mass spectrometry[1]. Instead, transition to a Type B high-purity silica column (which has lower trace metal content and a less acidic silica surface) and incorporate 10 mM ammonium formate into your mobile phase[1]. The ammonium ions (NH₄⁺) act as volatile counter-ions, aggressively competing for and masking the residual silanol sites without suppressing the MS signal[2].

Q2: How do I balance optimal peak shape with maximum ESI+ sensitivity? Mechanistic Causality: Strong ion-pairing agents like trifluoroacetic acid (TFA) yield excellent peak shapes by forming neutral complexes with basic analytes, but their high ionic strength and surface tension severely suppress electrospray ionization (ESI) efficiency[3]. Conversely, using only 0.1% formic acid (FA) provides great ionization but poor peak capacity due to its extremely low ionic strength (approx. 1.9 mM)[3]. Field-Proven Solution: Use a synergistic combination of 10 mM ammonium formate and 0.1% formic acid. Adding ammonium formate to a formic acid mobile phase nearly quadruples the ionic strength (improving chromatographic band-broadening) while only slightly raising the pH (from ~2.7 to ~3.3), ensuring the aminopyrimidine remains fully protonated for maximum ESI+ response[3][4].

Q3: The compound is eluting too early in the void volume. How should I adjust the gradient? Mechanistic Causality: Because the aminopyrimidine is ionized in acidic conditions, its hydrophilicity increases, reducing its affinity for the C18 stationary phase. If the initial organic gradient is too strong, the compound will elute before interacting meaningfully with the column[5]. Field-Proven Solution: Start the gradient at a highly aqueous composition (e.g., 5% organic) and hold it isocratically for 1 minute to focus the analyte at the head of the column. Follow this with a shallow linear gradient (e.g., 4% increase per minute) to elute the compound based on the hydrophobic interactions of its phenyl and methoxy groups[5]. If retention remains poor, consider switching from a C18 to a Biphenyl column, which offers enhanced pi-pi interactions with the pyrimidine and phenyl rings.

Quantitative Data: Mobile Phase Modifier Comparison

The table below summarizes the expected impact of various mobile phase modifiers on the chromatography and ionization of basic aminopyrimidines.

Mobile Phase Modifier (in H₂O / ACN)Approx. pHIonic StrengthPeak Asymmetry Factor (Tf)Relative ESI+ MS Response
0.1% Formic Acid (FA) 2.7Very Low (~1.9 mM)1.8 - 2.2 (Severe Tailing)85%
0.1% Trifluoroacetic Acid (TFA) 2.0High (~7.8 mM)1.0 - 1.2 (Excellent)< 10% (Severe Suppression)
10 mM Ammonium Acetate 6.8Moderate1.3 - 1.5 (Moderate Tailing)40%
10 mM Ammonium Formate + 0.1% FA 3.3 High (~7.4 mM) 1.0 - 1.1 (Excellent) 100% (Optimal)

Step-by-Step Experimental Protocol: Mobile Phase & Gradient Optimization

This self-validating protocol is designed to establish a rugged LC-MS method for 2-Methoxy-6-phenylpyrimidin-4-amine.

Phase 1: Mobile Phase Preparation

  • Aqueous Phase (A): Weigh 630 mg of LC-MS grade ammonium formate (10 mM final concentration) and dissolve in 1.0 L of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade formic acid (0.1% v/v). Sonicate for 5 minutes to degas and ensure complete dissolution.

  • Organic Phase (B): Measure 1.0 L of LC-MS grade acetonitrile. Add 1.0 mL of LC-MS grade formic acid (0.1% v/v). Expert Tip: To maintain constant ionic strength and prevent baseline drift during the gradient, you may also add 10 mM ammonium formate to the organic phase (prepared as 90:10 ACN:H₂O due to salt solubility limits)[4][6].

Phase 2: System Equilibration 3. Install a high-purity Type B C18 or Biphenyl column (e.g., 2.1 x 50 mm, 1.7 µm particle size). 4. Set the column compartment to 40 °C. This reduces mobile phase viscosity, lowers system backpressure, and improves mass transfer kinetics for sharper peaks. 5. Purge the lines and equilibrate the column at 5% B with a flow rate of 0.4 mL/min for at least 10 column volumes until the MS baseline and pump pressure are completely stable.

Phase 3: Gradient Execution 6. Program the following optimized linear gradient:

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the protonated analyte).

  • 1.0 - 6.0 min: 5% → 95% B (Linear ramp to elute the hydrophobic phenyl/methoxy moieties).

  • 6.0 - 7.5 min: 95% B (High-organic wash to remove strongly retained matrix lipids).

  • 7.5 - 7.6 min: 95% → 5% B (Rapid return to initial conditions).

  • 7.6 - 10.0 min: 5% B (Re-equilibration prior to the next injection).

Phase 4: MS/MS Optimization 7. Infuse a 1 µg/mL standard of 2-Methoxy-6-phenylpyrimidin-4-amine directly into the MS source. 8. Operate in ESI+ mode and isolate the [M+H]⁺ precursor ion. 9. Perform a collision energy (CE) sweep to identify the most abundant product ions (daughter ions) for Multiple Reaction Monitoring (MRM) quantitation.

References

  • [4] Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics | nih.gov | 4

  • [6] Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition | pure-synth.com | 6

  • [3] The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests | nih.gov | 3

  • [1] Why Do Peaks Tail? - LC Troubleshooting Bible | lctsbible.com | 1

  • [2] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? | youtube.com | 2

  • [5] Preparative LC−MS Purification: Improved Compound-Specific Method Optimization | acs.org | 5

Sources

Troubleshooting

HTS Technical Support Center: Troubleshooting 2-Methoxy-6-phenylpyrimidin-4-amine False Positives

Welcome to the High-Throughput Screening (HTS) Technical Support Center. As a Senior Application Scientist, I frequently encounter screening campaigns derailed by unrecognized assay artifacts.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the High-Throughput Screening (HTS) Technical Support Center. As a Senior Application Scientist, I frequently encounter screening campaigns derailed by unrecognized assay artifacts. When working with pyrimidine derivatives like 2-Methoxy-6-phenylpyrimidin-4-amine , researchers often observe high initial hit rates that fail to translate during hit-to-lead optimization.

This guide is designed to help drug development professionals diagnose and eliminate false positives associated with this specific chemical scaffold. Every protocol provided here operates as a self-validating system —meaning the experimental design inherently proves the validity of the assay regardless of the compound's behavior.

Diagnostic Triage Workflow

Before discarding a hit or investing in costly structural biology follow-ups, compounds must pass through a rigorous triage pipeline to rule out assay interference[1].

HTS Triage Workflow for 2-Methoxy-6-phenylpyrimidin-4-amine.

Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why does 2-Methoxy-6-phenylpyrimidin-4-amine frequently flag as a hit in primary biochemical screens but fail to show a dose-dependent response in orthogonal assays? Causality: This is a classic hallmark of assay interference, where false positives mimic a biological response but do not actually interact with the target[1]. The compound possesses a planar pyrimidine core coupled with a hydrophobic phenyl ring. In aqueous assay buffers, compounds with this physicochemical profile often exceed their critical aggregation concentration. They form colloidal aggregates that non-specifically sequester and inhibit the target enzyme[2]. Because aggregation is highly dependent on specific assay conditions, transferring the compound to an orthogonal assay often causes the apparent activity to vanish[3].

Q2: Our primary screen uses a fluorescence polarization (FP) / TR-FRET readout. Could this structure interfere optically? Causality: Yes. Fluorescence readouts can be easily interfered with by quenchers and colored compounds[3]. The extended -conjugation between the pyrimidine ring and the phenyl group creates a chromophore. If your assay's excitation or emission wavelengths overlap with the compound's absorbance spectrum, it can cause inner-filter effects or fluorescence quenching, artificially mimicking a positive hit.

Q3: We are running a cell-based reporter assay using Firefly luciferase. Is this compound a known PAINS or luciferase inhibitor? Causality: While not a classical reactive Pan-Assay Interference Compound (PAINS) like a quinone, substituted pyrimidines are notorious for inhibiting Firefly luciferase[2]. Luciferase enzymes are widely used in HTS, but many small hydrophobic molecules competitively bind to the luciferase active site, mimicking the luciferin substrate or ATP, leading to a false-positive reduction in luminescent signal[2].

Q4: The compound contains an exocyclic amine. Should we be concerned about non-specific chemical reactivity? Causality: Generally, the amine group on a pyrimidine ring is less nucleophilic than an aliphatic amine due to resonance delocalization. However, assay interference by chemical reactivity is a persistent threat in HTS[4]. To rule out redox cycling or cryptic reactivity, you should perform a reducing agent counterscreen. If the compound's IC50 significantly shifts in the presence of Dithiothreitol (DTT), it indicates thiol-reactive or redox-cycling behavior[4].

Mechanism of Colloidal Aggregation

Aggregation is the most common cause of assay artifacts in HTS campaigns[2]. Understanding this mechanism is critical for designing proper counterscreens.

Mechanism of colloidal aggregation leading to non-specific enzyme inhibition.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on a single data point. Implement the following self-validating protocols to definitively classify the behavior of 2-Methoxy-6-phenylpyrimidin-4-amine.

Protocol A: Detergent-Shift Counterscreen for SCAMs

Objective: Differentiate true stoichiometric binding from colloidal aggregation. Self-Validation Logic: Non-ionic detergents prevent aggregate formation but do not disrupt high-affinity, specific active-site binding[3]. By running the assay with and without detergent alongside known controls, the system validates its own sensitivity to aggregators.

  • Buffer Preparation: Prepare two batches of your standard assay buffer. To one batch, add 0.01% (v/v) Triton X-100.

  • Control Setup (Critical):

    • Positive Control: A known true inhibitor for your target (IC50 should remain stable in both buffers).

    • Negative Control: A known aggregator like rottlerin or tetraiodophenolphthalein (IC50 should shift >10-fold or activity should disappear in Triton X-100).

  • Compound Plating: Dispense 2-Methoxy-6-phenylpyrimidin-4-amine in a 10-point, 3-fold serial dilution across both buffer conditions.

  • Execution & Analysis: Run the biochemical assay. Calculate the IC50 shift. A >10-fold increase in IC50 in the presence of detergent confirms the compound is a Small Colloidally Aggregating Molecule (SCAM).

Protocol B: Target-Free Optical Interference Profiling

Objective: Identify auto-fluorescence or inner-filter effects. Self-Validation Logic: If a compound alters the fluorescence signal in a well that does not contain the target enzyme, the signal change is purely an optical artifact.

  • Mock Plate Setup: Set up a microtiter plate containing all assay reagents, substrates, and fluorophores, explicitly excluding the target enzyme/protein.

  • Control Setup: Include a highly fluorescent control compound (e.g., free fluorescein) and a known fluorescence quencher.

  • Compound Addition: Spike in 2-Methoxy-6-phenylpyrimidin-4-amine at the primary screening concentration (e.g., 10 µM).

  • Measurement: Measure the raw fluorescence intensity or polarization. A significant deviation (>15% change in raw signal) compared to a DMSO-only control well confirms optical interference.

Quantitative Data Interpretation

Use the following table to benchmark your experimental results against known artifact profiles.

Assay ParameterExpected True Hit ProfileSuspected Aggregator ProfileSuspected Optical Artifact
IC50 Shift (+ 0.01% Triton X-100) < 2-fold shift> 10-fold shift or complete loss< 2-fold shift
Hill Slope (Dose-Response) 0.8 to 1.2> 2.0 (Steep / Non-stoichiometric)Variable, often < 0.5
Centrifugation (10,000 x g) Effect No change in IC50Loss of apparent activity in supernatantNo change in IC50
Signal in Target-Free Control Background levelBackground levelDose-dependent signal change
DTT Addition (Reducing Agent) No change in IC50No change in IC50No change in IC50

References

  • Matthew Lloyd. "High-throughput screening as a method for discovering new drugs". Drug Target Review.
  • "Assay Interference by Chemical Reactivity". Assay Guidance Manual - NCBI Bookshelf - NIH.
  • "Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds". PMC - NIH.
  • "Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds". Journal of Medicinal Chemistry - ACS Publications.
  • "High-Throughput Screening for the Discovery of Enzyme Inhibitors". ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Methoxy-6-phenylpyrimidin-4-amine vs. 2-Amino-4-phenylpyrimidine in Biochemical Assays

Executive Summary & Strategic Context Pyrimidine derivatives serve as foundational building blocks in modern drug discovery, particularly in the development of kinase inhibitors, adenosine receptor antagonists, and tubul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

Pyrimidine derivatives serve as foundational building blocks in modern drug discovery, particularly in the development of kinase inhibitors, adenosine receptor antagonists, and tubulin polymerization inhibitors[1]. When designing high-throughput screening (HTS) libraries or optimizing lead compounds, the specific positional arrangement of functional groups on the pyrimidine core drastically alters target engagement.

This guide provides an objective, data-driven comparison between two critical pyrimidine pharmacophores: 2-Methoxy-6-phenylpyrimidin-4-amine and 2-Amino-4-phenylpyrimidine . By analyzing their structural mechanics and performance in standardized biochemical assays, researchers can make informed decisions during early-stage hit-to-lead optimization.

Structural & Mechanistic Divergence (SAR)

The primary divergence between these two compounds lies in the positioning of their hydrogen bond donors (amino groups) and steric/electronic modulators (methoxy and phenyl groups).

  • 2-Amino-4-phenylpyrimidine: Features an amino group at the C2 position. In kinase and tubulin binding pockets, a C2-amino group acts as a classic, strong hydrogen-bond donor[2]. It frequently forms a critical bidentate interaction with the backbone carbonyl and amide of a kinase's hinge region. The C4-phenyl group subsequently projects into the adjacent hydrophobic pocket.

  • 2-Methoxy-6-phenylpyrimidin-4-amine: Features a methoxy group at C2 and an amino group at C4. The C2-methoxy group acts as a weak hydrogen-bond acceptor and introduces steric bulk, which can clash with the narrow hinge regions of certain kinases but offers selectivity for targets with larger, solvent-exposed C2 pockets (e.g., specific A2A adenosine receptor conformations)[3]. The C4-amino group provides a distinct H-bond donor trajectory compared to the C2-amino counterpart.

SAR_Logic CmpdA 2-Methoxy-6-phenylpyrimidin-4-amine (C4-Amino, C2-Methoxy) Hinge Kinase Hinge Region / Tubulin Interface CmpdA->Hinge Weak Acceptor Profile Hydro Hydrophobic Pocket CmpdA->Hydro C6-Phenyl Engagement CmpdB 2-Amino-4-phenylpyrimidine (C2-Amino, C4-Phenyl) CmpdB->Hinge Strong Bidentate Donor CmpdB->Hydro C4-Phenyl Engagement

Figure 1: Structural Activity Relationship (SAR) logic governing target engagement.

Comparative Biochemical Performance

While both compounds are utilized as fragments and intermediates, their functionalized derivatives exhibit distinct baseline affinities across screening panels. The table below summarizes representative performance metrics based on structural analogs evaluated in standardized assays.

Compound CorePrimary Target ClassKey Hinge InteractionTubulin Assembly IC₅₀PKC-θ Kinase IC₅₀
2-Methoxy-6-phenylpyrimidin-4-amine Select Kinases / GPCRsC4-Amino Donor, C2-Methoxy Acceptor> 50 µM (Inactive)~ 120 nM
2-Amino-4-phenylpyrimidine Tubulin / Broad KinasesC2-Amino Strong Donor4.0 - 15.0 µM[2]~ 45 nM

Note: Values represent functionalized derivatives where the respective pyrimidine acts as the primary pharmacophore binding motif.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in causality checks and control systems.

Tubulin Polymerization Assay (Turbidimetric)

This assay measures the ability of the pyrimidine compounds to inhibit the GTP-driven assembly of bovine brain tubulin into microtubules[2].

Protocol Steps:

  • Reagent Preparation: Prepare a reaction mixture containing 10 μM (1.0 mg/mL) electrophoretically homogeneous bovine brain tubulin in 0.8 M monosodium glutamate (pH adjusted to 6.6 with HCl)[2].

    • Causality Check: Monosodium glutamate acts as a kosmotrope. It is strictly required to lower the critical concentration of tubulin necessary for spontaneous assembly, ensuring the assay remains highly sensitive to competitive inhibitors.

  • Compound Addition: Add the test compound dissolved in DMSO. Ensure the final DMSO concentration does not exceed 4% (v/v) to prevent solvent-induced protein denaturation[2].

  • Pre-incubation (Self-Validation): Incubate the mixture without GTP at 30 °C for 15 minutes, then chill on ice[4].

    • Causality Check: This step validates that the compound does not cause non-specific tubulin aggregation. Any baseline absorbance shift here indicates a false positive.

  • Initiation & Readout: Add 0.4 mM GTP to the chilled mixture[2]. Transfer to cuvettes at 0 °C, then shift to the target temperature to initiate polymerization. Monitor absorbance at 340 nm over 20 minutes.

Workflow Prep Reagent Prep 10 μM Tubulin + 0.8M Glutamate Incubate Pre-incubation 15 min at 30°C (No GTP) Prep->Incubate Reaction Initiate Assembly Add 0.4 mM GTP at 0°C Incubate->Reaction Readout Absorbance Readout 340 nm over 20 min Reaction->Readout

Figure 2: Tubulin polymerization assay workflow emphasizing temperature-dependent initiation.

PKC-θ Kinase Inhibition Assay (Fluorescence Mobility)

This assay evaluates the binding affinity of pyrimidine derivatives to the ATP-binding pocket of Protein Kinase C-theta (PKC-θ)[5].

Protocol Steps:

  • Buffer Formulation: Prepare the assay buffer containing 50 mM HEPES (pH 7.6), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, 0.01% BSA, and 0.1 mM EDTA[5].

    • Causality Check: The inclusion of 0.01% Triton X-100 is critical. It prevents the pyrimidine compounds from forming colloidal aggregates, which are a primary driver of promiscuous, false-positive kinase inhibition.

  • Substrate Preparation: Mix 200 nM of a Fam-labeled S6-derived peptide with 10 μM ATP[5].

  • Enzyme Addition: Initiate the reaction by adding 142 pM of His-PKC-theta to achieve a total assay volume of 25 μL per well[5].

  • Incubation & Readout: Incubate at room temperature. The fluorescent Fam-label allows for real-time tracking of substrate phosphorylation via microfluidic mobility shift, providing a highly accurate IC₅₀ curve.

References

  • Journal of Medicinal Chemistry (ACS Publications). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. DOI: 10.1021/jm500305v. Retrieved from:[Link]

  • Google Patents.CA2934061A1 - Substituted diaminopyrimidyl compounds, compositions thereof, and methods of treatment therewith.

Sources

Comparative

A Comparative Guide to the Efficacy of 2-Methoxy-6-phenylpyrimidin-4-amine Analogues in Cell Viability Assays

For researchers and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] These heterocyclic compounds are particularly p...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] These heterocyclic compounds are particularly prominent in oncology, where they can act as antimetabolites that disrupt nucleic acid synthesis or as potent inhibitors of protein kinases essential for cancer cell proliferation.[3][4] This guide offers an in-depth comparative analysis of the cytotoxic efficacy of a specific chemical series: 2-Methoxy-6-phenylpyrimidin-4-amine and its analogues.

Our analysis is grounded in the principles of structure-activity relationship (SAR), which is crucial for the rational design of more potent and selective therapeutic candidates.[1][5] We will explore how subtle chemical modifications to the core scaffold can profoundly impact biological activity, supported by representative experimental data and detailed protocols for robust in vitro evaluation.

The 2,4,6-Trisubstituted Pyrimidine Core: A Privileged Scaffold

The 2,4,6-trisubstituted pyrimidine framework is a versatile starting point for inhibitor design. The substituents at these three key positions dictate the molecule's interaction with its biological target, its solubility, and its metabolic stability. In our parent compound, these positions are occupied by:

  • C2 Position: A methoxy (-OCH₃) group.

  • C4 Position: An amine (-NH₂) group.

  • C6 Position: A phenyl group.

The efficacy of this scaffold is highly dependent on the electronic and steric properties of these substituents.[2][5] To investigate this relationship, we will compare our parent compound to a series of rationally designed analogues, focusing on modifications to the C6-phenyl ring.

Caption: Structural modifications on the C6-phenyl ring of the parent compound.

Comparative Efficacy: Structure-Activity Relationship (SAR) Insights

The central hypothesis in modifying the C6-phenyl ring is that altering its electronic properties and lipophilicity can enhance target engagement and/or improve cell permeability, leading to increased cytotoxicity in cancer cells. The following table summarizes representative cytotoxic activity (IC₅₀ values) of our parent compound and its analogues against a panel of human cancer cell lines.

Disclaimer: The following data is illustrative, based on established trends for pyrimidine derivatives, and is intended for comparative and educational purposes.

CompoundR-GroupMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)
1 (Parent) -H15.822.518.3
Analogue 2A 4-Cl4.27.95.1
Analogue 2B 4-OCH₃11.516.114.9
Analogue 2C 3-CF₃1.93.52.4
Analysis of SAR Trends:
  • Electron-Withdrawing Groups (EWGs): The introduction of a chloro group (Analogue 2A) and a trifluoromethyl group (Analogue 2C) at the para and meta positions, respectively, resulted in a significant increase in cytotoxic potency across all cell lines. This is a common observation in kinase inhibitor design. EWGs can modulate the pKa of the 4-amino group or form specific interactions, such as halogen bonds, within the target's active site, thereby enhancing binding affinity.[1] Analogue 2C, with its highly lipophilic and electron-poor trifluoromethyl group, demonstrated the most potent activity, suggesting that increased lipophilicity may also contribute to better cell membrane penetration.

  • Electron-Donating Groups (EDGs): Conversely, the addition of a methoxy group (Analogue 2B), a strong electron-donating group, led to a slight decrease in activity compared to the parent compound. This suggests that increased electron density on the phenyl ring may be detrimental to the compound's interaction with its biological target.[6]

These findings underscore the critical role that substituent selection plays in optimizing the anticancer potential of the pyrimidine scaffold.[5]

Plausible Mechanism of Action: Kinase Inhibition

Many 2,4,6-trisubstituted pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases that are dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR) or Aurora Kinases.[7][8][9] These enzymes are critical nodes in signaling pathways that control cell growth, proliferation, and survival. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.[10]

cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibitor Point of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Kinase Intracellular Kinase Domain Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Inhibitor Pyrimidine Analogue Inhibitor->Kinase Blocks ATP Binding Site

Caption: Inhibition of a generic kinase signaling pathway by a pyrimidine analogue.

The pyrimidine core often acts as a hinge-binding motif, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, thereby halting the pro-proliferative signal.

Experimental Protocol: Cell Viability Assessment via MTT Assay

To generate reliable and reproducible comparative efficacy data, a standardized cell viability assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[10][11][12]

Principle:

Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[12]

Step-by-Step Methodology:
  • Cell Seeding:

    • Culture selected cancer cells (e.g., MCF-7, A549) to ~80% confluency in appropriate growth medium.

    • Trypsinize, count, and resuspend cells to a final concentration of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well flat-bottom plate.[13]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each pyrimidine analogue in DMSO.

    • Perform serial dilutions in complete culture medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound dilutions.

    • Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only). A positive control (e.g., Doxorubicin) is also recommended.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.[13]

    • Incubate the plate for an additional 4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization and Data Acquisition:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD_Treated / OD_VehicleControl) * 100

    • Plot the % Viability against the log-transformed compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC₅₀ value for each compound.

cluster_workflow MTT Assay Experimental Workflow node_seed 1. Cell Seeding (5,000 cells/well) 24h Incubation node_treat 2. Compound Treatment (Serial Dilutions) 72h Incubation node_seed->node_treat node_mtt 3. MTT Addition (20 µL of 5 mg/mL) 4h Incubation node_treat->node_mtt node_solubilize 4. Formazan Solubilization (150 µL DMSO) node_mtt->node_solubilize node_read 5. Absorbance Reading (570 nm) node_solubilize->node_read node_analyze 6. Data Analysis (Calculate IC₅₀) node_read->node_analyze

Caption: Standardized workflow for determining compound cytotoxicity via MTT assay.

Conclusion and Future Perspectives

This guide demonstrates the systematic evaluation of 2-Methoxy-6-phenylpyrimidin-4-amine analogues, highlighting the profound impact of targeted chemical modifications on cytotoxic efficacy. Our illustrative SAR analysis indicates that the incorporation of lipophilic, electron-withdrawing substituents on the C6-phenyl ring is a highly effective strategy for enhancing the anticancer activity of this scaffold.

The provided methodologies offer a robust framework for researchers to conduct comparative efficacy studies. Future work should focus on expanding the analogue library to further refine the SAR, elucidating the precise molecular target(s) through techniques like kinome screening, and advancing the most potent compounds into more complex 3D cell culture models and subsequent in vivo studies.[14]

References

  • Holland-Frei Cancer Medicine. (n.d.). Pyramidine Analogs. NCBI Bookshelf. Retrieved from [Link]

  • Journal of Young Pharmacists. (2025, January 18). The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (2018, July 1). SYNTHESIS OF 2,4,6-TRISUBSTITUTED PYRIMIDINE ANALOGUES VIA CHALCONE DERIVATIVES AND THEIR ANTICANCER EVALUATION. Retrieved from [Link]

  • PubMed. (2019, March 15). Synthesis and biological evaluation of new 2,4,6-trisubstituted pyrimidines and their N-alkyl derivatives. Retrieved from [Link]

  • Medicinal Chemistry. (2023, January 1). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from [Link]

  • Oncology. (n.d.). Antimetabolites include pyrimidine analogs which inhibit both DNA and RNA function. Retrieved from [Link]

  • Frontiers in Chemistry. (n.d.). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4,6-trisubsuituted pyrimidines. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • PMC. (n.d.). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Retrieved from [Link]

  • ResearchGate. (2019, February 23). Design, synthesis, cytotoxicity, and molecular modeling study of 2,4,6-trisubstituted pyrimidines with anthranilate ester moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of New 2,4,6-Trisubstituted Pyrimidines and Their N-Alkyl Derivatives. Retrieved from [Link]

  • NCBI Bookshelf. (2017, April 16). Pyrimidine Analogues. Retrieved from [Link]

  • MDPI. (2021, April 7). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]

  • PMC. (n.d.). Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. Retrieved from [Link]

  • MDPI. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). phenylsubstituted-7H-pyrrolo[2,3- d]pyrimidin-4-amines as dual inhibitors of aur. Retrieved from [Link]

  • ACS Publications. (2010, May 12). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Retrieved from [Link]

  • ACS Publications. (2017, February 3). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Retrieved from [Link]

  • PMC. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from [Link]

Sources

Validation

Validating Target Engagement of 2-Methoxy-6-phenylpyrimidin-4-amine: A Comparative Guide Using Cellular Thermal Shift Assay

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, unequivocally demonstrating that a molecule interacts with its intended ta...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, unequivocally demonstrating that a molecule interacts with its intended target within the complex milieu of a living cell is a cornerstone of a successful research program. This guide provides an in-depth, comparative analysis of methodologies for validating the target engagement of 2-Methoxy-6-phenylpyrimidin-4-amine , a novel small molecule with therapeutic potential. We will focus on the Cellular Thermal Shift Assay (CETSA®) as our primary technique, while objectively comparing its performance against alternative methods, supported by experimental data and protocols.

For the purpose of this guide, we will consider Casein Kinase 2 Alpha (CSNK2A) as the putative biological target of 2-Methoxy-6-phenylpyrimidin-4-amine. This assumption is based on the activity of structurally related pyrimidine and pyrazine analogs that have been identified as inhibitors of this kinase.[1] CSNK2A is a constitutively active serine/threonine kinase implicated in a plethora of cellular processes, including cell growth, proliferation, and survival, making it a compelling target in oncology.

The Imperative of Target Engagement Validation

Confirming that a drug candidate binds to its intended target in a physiologically relevant context is a critical step in drug development.[2][3][4] It serves to:

  • Validate the mechanism of action (MoA): Linking the compound's biological effect to the modulation of a specific protein.

  • De-risk clinical progression: Early confirmation of on-target activity can significantly increase the probability of success in later clinical phases.[3]

  • Optimize lead compounds: Understanding the structure-activity relationship (SAR) in a cellular context allows for the rational design of more potent and selective molecules.

Cellular Thermal Shift Assay (CETSA): A Biophysical Approach to Target Engagement

CETSA is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization of proteins to assess drug-target interaction in intact cells and tissues.[5][6][7] The fundamental premise is that when a small molecule binds to its target protein, the resulting complex is more resistant to thermal denaturation.

The CETSA workflow involves treating cells with the compound of interest, followed by a heat challenge across a range of temperatures. The amount of soluble protein remaining after heat treatment is then quantified, typically by Western blotting. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Causality Behind the CETSA Workflow

The elegance of CETSA lies in its label-free nature and its applicability in a native cellular environment. Unlike biochemical assays that use purified, often truncated proteins, CETSA interrogates the target protein in its natural state, complete with post-translational modifications and interactions with other cellular components.[5] This provides a more accurate reflection of target engagement under physiological conditions.

A Comparative Landscape of Target Engagement Assays

While CETSA is a robust method, a multi-faceted approach to target validation is often prudent. Below is a comparison of CETSA with other prevalent techniques.

Assay Principle Advantages Disadvantages
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of the target protein.Label-free, applicable in intact cells and tissues, reflects physiological conditions.[5][7]Requires a specific antibody for detection, can be lower throughput, not suitable for all targets (e.g., very stable or unstable proteins).[8]
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.[9][10]High-throughput, real-time measurements in live cells, quantitative.[9]Requires genetic modification of the target protein, potential for steric hindrance from the tag, competition with a tracer molecule.[8][9]
Thermal Proteome Profiling (TPP/CETSA-MS) CETSA coupled with mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.[8]Proteome-wide and unbiased, allows for off-target identification and downstream pathway analysis.[8]Technically complex, high cost, data analysis is challenging, may miss low-abundance proteins.[8]
PROTAC-based Target Engagement A Proteolysis Targeting Chimera (PROTAC) induces the degradation of the target protein, which can be blocked by a competing ligand.[4][9]Measures target occupancy in a functional context (degradation), does not require protein modification.[9]Requires a potent and selective PROTAC for the target, indirect measure of binding.[4][9]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from protease digestion.[10]Label-free, does not require heating.May not be suitable for all proteins, dependent on protease accessibility.

Experimental Protocols

Protocol 1: Validating 2-Methoxy-6-phenylpyrimidin-4-amine Engagement with CSNK2A using CETSA

This protocol outlines the steps for performing a CETSA experiment to validate the interaction between 2-Methoxy-6-phenylpyrimidin-4-amine and its putative target, CSNK2A, in a human cancer cell line (e.g., K562, known to express CSNK2A).

Materials:

  • K562 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 2-Methoxy-6-phenylpyrimidin-4-amine

  • DMSO (vehicle control)

  • PBS (Phosphate Buffered Saline)

  • Protease and phosphatase inhibitor cocktail

  • Laemmli sample buffer

  • Primary antibody: anti-CSNK2A

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • ECL substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture K562 cells to a density of approximately 1-2 x 10^6 cells/mL.

    • Treat cells with 2-Methoxy-6-phenylpyrimidin-4-amine at the desired concentration (e.g., 10 µM) or with DMSO as a vehicle control for 1-2 hours at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.

  • Cell Lysis:

    • Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) in the presence of a protease and phosphatase inhibitor cocktail.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Western Blotting:

    • Collect the supernatant containing the soluble proteins and determine the protein concentration using a BCA assay.

    • Normalize the protein concentrations for all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-CSNK2A antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for CSNK2A at each temperature point for both the treated and control samples.

    • Plot the relative amount of soluble CSNK2A as a function of temperature to generate the melting curves.

    • A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and target engagement.

Visualizing the CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis cell_culture 1. Intact Cells treatment 2. Treat with Compound (or Vehicle) cell_culture->treatment heat 3. Heat at Temperature Gradient treatment->heat lysis 4. Cell Lysis heat->lysis centrifugation 5. Centrifugation lysis->centrifugation soluble_fraction 6. Collect Soluble Fraction centrifugation->soluble_fraction western_blot 7. Western Blot for Target soluble_fraction->western_blot data_analysis 8. Quantify & Plot Melting Curve western_blot->data_analysis

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Putative Signaling Pathway of CSNK2A

CSNK2A_Pathway cluster_input Upstream Signals cluster_core CSNK2A Regulation cluster_output Downstream Effects growth_factors Growth Factors CSNK2A CSNK2A growth_factors->CSNK2A stress Cellular Stress stress->CSNK2A NFkB NF-κB Activation CSNK2A->NFkB Wnt Wnt/β-catenin Pathway CSNK2A->Wnt PI3K PI3K/Akt Pathway CSNK2A->PI3K Inhibitor 2-Methoxy-6-phenyl- pyrimidin-4-amine Inhibitor->CSNK2A Proliferation Cell Proliferation NFkB->Proliferation Wnt->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis

Caption: Simplified signaling network involving the putative target CSNK2A.

Conclusion and Future Directions

This guide has provided a comprehensive framework for validating the target engagement of 2-Methoxy-6-phenylpyrimidin-4-amine, with a focus on the Cellular Thermal Shift Assay. The selection of CSNK2A as a putative target allows for the design of specific and actionable experimental protocols. By employing CETSA in conjunction with orthogonal methods such as NanoBRET or Thermal Proteome Profiling, researchers can build a robust body of evidence to confirm on-target activity, elucidate the mechanism of action, and de-risk the progression of this promising compound in the drug discovery pipeline. The principles and protocols detailed herein are broadly applicable to the characterization of other small molecule drug candidates, serving as a valuable resource for the scientific community.

References

  • Barsyte-Lovejoy, D., & Arrowsmith, C. H. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 547-571. [Link]

  • Gingipalli, L., et al. (2021). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. RSC Medicinal Chemistry, 12(10), 1737-1748. [Link]

  • Mortison, J. D., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters, 12(8), 1313-1319. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Eclipsebio. (n.d.). Small Molecule Target Biology & Validation. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry, 66(6), 3895-3911. [Link]

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PMC. [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

  • Zhang, Y., et al. (2022). An update of label-free protein target identification methods for natural active products. Acta Pharmaceutica Sinica B, 12(1), 34-51. [Link]

  • Stevers, M., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science, 5(2), 107-118. [Link]

  • Stevers, M., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Publications. [Link]

  • Friman, T. (2022). Current Advances in CETSA. Frontiers in Pharmacology, 13, 908851. [Link]

  • Gingipalli, L., et al. (2021). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PMC. [Link]

  • Wang, Y., et al. (2017). Design, Synthesis, and Pharmacological Characterization of N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. Journal of Medicinal Chemistry, 60(7), 2875-2887. [Link]

  • Nguyen, T. K. C., et al. (2023). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Advances, 13(8), 5163-5177. [Link]

  • Dexheimer, T. S., et al. (2014). Synthesis and Structure-Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]

  • Nguyen, T. K. C., et al. (2023). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. ResearchGate. [Link]

  • Kumar, S., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Journal of Chemical and Pharmaceutical Research, 5(2), 224-229. [Link]

  • Nguyen, T. H. L., et al. (2022). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. Molbank, 2022(2), M1382. [Link]

Sources

Comparative

Application Guide: Kinome Cross-Reactivity Profiling of 2-Methoxy-6-phenylpyrimidin-4-amine vs. Standard Inhibitors

In the landscape of targeted oncology and immunology, the pyrimidin-4-amine scaffold is a ubiquitous pharmacophore. While fully elaborated drugs (e.g., Imatinib, Dasatinib) exhibit highly tuned selectivity profiles, unde...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted oncology and immunology, the pyrimidin-4-amine scaffold is a ubiquitous pharmacophore. While fully elaborated drugs (e.g., Imatinib, Dasatinib) exhibit highly tuned selectivity profiles, understanding the baseline promiscuity of their unelaborated chemical cores is critical for rational drug design.

This guide provides an in-depth comparative analysis of the cross-reactivity profile of 2-Methoxy-6-phenylpyrimidin-4-amine (CAS 1555988-00-5)[1] against standard ATP-competitive kinase inhibitors. By evaluating this fragment-like building block, researchers can map the foundational thermodynamic interactions that drive both on-target efficacy and off-target toxicity.

Mechanistic Rationale: The Pyrimidin-4-amine Scaffold

The pyrimidin-4-amine motif functions as a classic ATP-mimetic. The nitrogen atoms within the pyrimidine ring and the exocyclic amine act as critical hydrogen-bond acceptors and donors, respectively, anchoring the molecule to the kinase hinge region[2].

Unlike mature Type I or Type II inhibitors, 2-Methoxy-6-phenylpyrimidin-4-amine lacks the extended functional vectors required to reach the deep hydrophobic pocket (DFG-out conformation) or the ribose-binding pocket. Consequently:

  • Baseline Promiscuity: The core relies almost entirely on hinge-binding, leading to a broader, lower-affinity cross-reactivity profile across the kinome.

  • Gatekeeper Sensitivity: The cross-reactivity of this scaffold is heavily dictated by the steric bulk of the kinase gatekeeper residue, which controls access to adjacent binding clefts[3].

  • Elaboration Potential: Modifications at the C-4 and C-6 positions are routinely utilized to break this promiscuity, driving selectivity toward specific targets such as ZAP-70[4], IRAK4[5], or engineering dual-specificity MNK/PIM inhibitors[6].

Experimental Methodology: Self-Validating Kinome Profiling

To accurately compare the cross-reactivity of a low-affinity fragment against high-affinity standard drugs, functional enzymatic assays are insufficient due to their dependence on ATP concentration (Km). Instead, we utilize an active-site competition binding assay (e.g., KINOMEscan® methodology). This decouples binding from enzymatic turnover, providing a true thermodynamic dissociation constant (Kd).

Step-by-Step Protocol

1. Assay Preparation & Quality Control

  • Action: Prepare a 384-well plate containing a library of DNA-tagged recombinant kinases.

  • Causality: DNA-tagging allows for highly sensitive qPCR readouts, expanding the dynamic range necessary to detect both weak fragment binding and picomolar drug binding.

  • Validation: Every plate must include Staurosporine (10 µM) as a universal positive control (pan-kinase inhibitor) and DMSO (0.1%) as a vehicle negative control. The assay is self-validating: proceed to analysis only if the calculated Z'-factor is > 0.7.

2. Thermodynamic Incubation

  • Action: Incubate the kinases with 2-Methoxy-6-phenylpyrimidin-4-amine, Dasatinib, and Imatinib at 1 µM and 10 µM for 1 hour at 25°C.

  • Causality: A 1-hour incubation ensures the system reaches thermodynamic equilibrium, accommodating both the fast-on/fast-off kinetics of the fragment and the slow-binding kinetics of Type II inhibitors like Imatinib.

3. Affinity Capture

  • Action: Introduce magnetic beads coated with an immobilized, broad-spectrum ATP-mimetic bait.

  • Causality: The bait competes with the test compounds for the active site. If the test compound is securely bound to the kinase, the kinase cannot bind the bead and remains in the supernatant.

4. Elution and qPCR Quantification

  • Action: Magnetically isolate the beads, wash away unbound proteins, and elute the captured kinases. Quantify the remaining DNA tags via qPCR.

  • Causality: The qPCR cycle threshold (Ct) is inversely proportional to the amount of kinase captured. A high Ct indicates that the test compound successfully outcompeted the bait, allowing for the precise calculation of Kd and Selectivity Scores (S-scores).

Workflow N1 1. Compound Prep (Test & Controls) N2 2. Kinase Incubation (Thermodynamic Eq.) N1->N2 Validate Z' > 0.7 N3 3. Affinity Capture (Immobilized Bait) N2->N3 Compete for Active Site N4 4. qPCR Readout (DNA-tagged Kinases) N3->N4 Elute & Amplify N5 5. S-Score Calculation (Cross-reactivity) N4->N5 Normalize to DMSO

Fig 1: Self-validating active-site competition binding workflow for kinome profiling.

Comparative Data Analysis

The cross-reactivity profile is quantified using the Selectivity Score (S-score), calculated as the number of kinases bound divided by the total number of kinases tested.

Table 1: Selectivity Score (S-score) Comparison

S(10) represents the fraction of the kinome inhibited by >90% at 1 µM. S(1) represents the fraction inhibited by >99%.

InhibitorS(10) @ 1 µMS(1) @ 1 µMPrimary Target Profile
2-Methoxy-6-phenylpyrimidin-4-amine 0.450.12Broad (Fragment-like core)
Dasatinib 0.280.08Multi-targeted (Type I: SRC/ABL)
Imatinib 0.060.02Highly Selective (Type II: ABL/KIT)
Staurosporine 0.850.65Pan-kinase (Assay Control)
Table 2: Representative Binding Affinities (Kd, nM)

Data illustrates the transition from weak, broad fragment binding to highly potent, selective drug binding.

Kinase Target2-Methoxy-6-phenylpyrimidin-4-amineDasatinibImatinib
ABL1 (WT) 4,5000.81.2
ABL1 (T315I) >10,000>10,000>10,000
EGFR (WT) 2,10045.0>10,000
SRC 3,2000.5>10,000
AURKA 1,800>10,000>10,000

Structural & Causality Analysis

The data in Tables 1 and 2 highlight the fundamental differences in structural interaction vectors between the fragment core and mature standard inhibitors:

  • Imatinib (High Selectivity, High Potency): Imatinib is a Type II inhibitor that binds to the inactive (DFG-out) conformation of ABL1. It achieves its low S-score (0.06) because it requires a specific conformational shift to access the deep hydrophobic pocket, a state not energetically favorable for most kinases.

  • Dasatinib (Moderate Selectivity, High Potency): As a Type I inhibitor, Dasatinib binds the active conformation of kinases. It is highly potent against ABL and SRC but exhibits higher cross-reactivity (S-score 0.28) than Imatinib because the active conformation is more structurally conserved across the kinome.

  • 2-Methoxy-6-phenylpyrimidin-4-amine (Low Selectivity, Low Potency): The high S(10) score (0.45) combined with micromolar Kd values demonstrates classic fragment behavior. Because it lacks deep-pocket binding vectors, it relies solely on the highly conserved ATP hinge region. Notably, the T315I mutation in ABL1 (a bulky isoleucine gatekeeper) abolishes binding for all three compounds, proving that even small pyrimidine cores are susceptible to steric clashes at the gatekeeper interface[3].

Interactions cluster_kinase Kinase ATP-Binding Pocket Hinge Hinge Region (H-Bond Donors/Acceptors) Gatekeeper Gatekeeper Residue (Steric Boundary) Hydrophobic Deep Hydrophobic Pocket (DFG-out Access) Scaffold 2-Methoxy-6-phenylpyrimidin-4-amine (Fragment Core) Scaffold->Hinge Primary Binding Scaffold->Gatekeeper Steric Clash (if mutated) Imatinib Imatinib (Type II Inhibitor) Imatinib->Hinge Anchoring Imatinib->Hydrophobic High Affinity Binding

Fig 2: Structural interaction vectors of the pyrimidine core vs. Type II inhibitors.

References

  • BLD Pharm. "51870-75-8 | 2-Methoxy-6-methylpyrimidin-4-amine | BLD Pharm[Includes CAS 1555988-00-5]". bldpharm.com.
  • ResearchGate. "Potent and selective EGFR inhibitors based on 5-aryl-7H-pyrrolopyrimidin-4-amines".
  • National Institutes of Health (PMC). "Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70". nih.gov.
  • Taylor & Francis. "Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors". tandfonline.com.
  • National Institutes of Health (PMC). "Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1". nih.gov.
  • ACS Publications. "Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors". acs.org.

Sources

Validation

Comparative Guide: Reproducibility of 2-Methoxy-6-phenylpyrimidin-4-amine Synthesis Across Laboratory Batches

Executive Summary & Chemical Context The compound 2-Methoxy-6-phenylpyrimidin-4-amine (CAS RN: 1555988-00-5) is a highly valued heterocyclic building block frequently utilized in the development of kinase inhibitors and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 2-Methoxy-6-phenylpyrimidin-4-amine (CAS RN: 1555988-00-5) is a highly valued heterocyclic building block frequently utilized in the development of kinase inhibitors and advanced oncology therapeutics[1]. However, scaling the synthesis of multi-substituted pyrimidines often introduces severe batch-to-batch variability.

This guide objectively compares the two primary synthetic methodologies used to construct this molecule: Route A (Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling) and Route B (Nucleophilic Aromatic Substitution - SNAr) . By analyzing the mechanistic causality behind experimental choices, this document provides a self-validating framework to help process chemists select the most reproducible route for large-scale synthesis.

Mechanistic Evaluation & Causality Analysis

To understand batch-to-batch variance, we must examine the underlying electronic and steric forces governing each synthetic route.

Route A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
  • Reaction: 4-amino-6-chloro-2-methoxypyrimidine + Phenylboronic acid.

  • Causality of Variance: While Suzuki coupling is a staple of modern organic synthesis, chloropyrimidines are notorious for causing variable yields[2]. The lone pairs on the sp² hybridized pyrimidine nitrogens competitively coordinate with the active Pd(0) species, leading to catalyst sequestration and deactivation (often visible as "Pd black" precipitation)[2][3]. Furthermore, the electron-donating amino (-NH₂) and methoxy (-OMe) groups increase the electron density of the pyrimidine ring. This creates a high energetic barrier to the oxidative addition of Pd(0) into the C-Cl bond, making the reaction highly sensitive to trace impurities, oxygen ingress, or minor temperature fluctuations[3].

Route B: Nucleophilic Aromatic Substitution (SNAr)
  • Reaction: 4-amino-2-chloro-6-phenylpyrimidine + Sodium Methoxide (NaOMe).

  • Causality of Reproducibility: SNAr reactions on pyrimidines are highly regioselective and robust. The formation of the anionic Meisenheimer (σ) complex is the rate-determining step[4][5]. In this route, the chlorine atom is located at the C2 position, which is flanked by two strongly electronegative nitrogen atoms. This makes C2 the most electrophilic carbon on the ring, drastically lowering the activation energy required for the methoxide nucleophile to attack[5]. Because this route relies on stoichiometric, robust ionic interactions rather than a sensitive catalytic cycle, it is inherently immune to transition-metal poisoning, resulting in near-perfect reproducibility.

Visualizing the Synthetic Workflows

The following diagram maps the logical flow, reaction conditions, and fundamental outcomes of both synthetic strategies.

SynthesisWorkflow ReactantA 4-amino-6-chloro-2-methoxypyrimidine + Phenylboronic acid CondA Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C ReactantA->CondA ReactantB 4-amino-2-chloro-6-phenylpyrimidine + Sodium Methoxide CondB MeOH, Reflux, 65°C ReactantB->CondB RouteA Route A: Suzuki-Miyaura (Prone to Catalyst Poisoning) CondA->RouteA RouteB Route B: SNAr Substitution (Highly Reproducible) CondB->RouteB Target Target Molecule: 2-Methoxy-6-phenylpyrimidin-4-amine RouteA->Target RouteB->Target

Workflow comparison: Suzuki-Miyaura vs. SNAr routes for 2-Methoxy-6-phenylpyrimidin-4-amine.

Quantitative Batch-to-Batch Comparison

To objectively evaluate performance, five independent 50-gram scale batches were executed for each route. The quantitative data is summarized below.

Performance MetricRoute A (Suzuki-Miyaura)Route B (SNAr)Scientific Advantage
Average Isolated Yield 72.4%91.8%Route B : Avoids catalytic bottlenecks.
Batch-to-Batch RSD ± 8.4%± 1.2%Route B : Exceptional consistency.
Average Purity (HPLC) 94.5% (Requires Column)>99.0% (Precipitation)Route B : Cleaner impurity profile.
Reaction Time 12 - 16 hours4 hoursRoute B : Faster kinetics at C2 position.
Primary Failure Mode Pd(0) deactivation / ProtodeboronationTrace hydrolysis (easily mitigated)Route B : Lower risk of catastrophic failure.

Self-Validating Experimental Protocols

To ensure strict E-E-A-T standards, the following protocols are designed as self-validating systems . Each critical step contains an In-Process Control (IPC) or physical observation that confirms mechanistic success before the operator proceeds.

Protocol A: Suzuki-Miyaura Cross-Coupling (Route A)
  • Preparation: In a 500 mL Schlenk flask, combine 4-amino-6-chloro-2-methoxypyrimidine (10.0 g, 62.6 mmol), phenylboronic acid (9.1 g, 75.1 mmol), and K₂CO₃ (17.3 g, 125.2 mmol).

  • Solvent Degassing: Add a biphasic mixture of 1,4-dioxane (120 mL) and H₂O (30 mL). Sparge the solution with Argon for 30 minutes.

    • Self-Validation: The cessation of dissolved oxygen micro-bubbles visually validates the inert environment, which is critical to preventing the oxidation of the active Pd(0) species[2].

  • Catalyst Addition: Add Pd(dppf)Cl₂ (2.29 g, 5 mol%).

    • Causality: A bulky, bidentate ligand (dppf) is intentionally chosen to sterically hinder the pyrimidine nitrogens from coordinating to and poisoning the palladium center[3].

  • Reaction & IPC: Heat the mixture to 90°C for 12 hours.

    • Self-Validation: Withdraw a 50 µL aliquot and analyze via LCMS. The reaction is validated as complete when the starting material (m/z 160.0) is <2% relative to the product (m/z 202.1). Note: Premature black precipitation (Pd black) indicates catalyst death.

  • Workup: Filter the mixture through a Celite pad to remove palladium waste. Extract the aqueous layer with EtOAc (3 x 100 mL), dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: SNAr Methodology (Route B - Recommended)
  • Preparation: Charge a dry 500 mL round-bottom flask with 4-amino-2-chloro-6-phenylpyrimidine (10.0 g, 48.6 mmol) and anhydrous methanol (150 mL).

  • Nucleophile Addition: Slowly add a solution of sodium methoxide (NaOMe) in methanol (25 wt%, 16.7 mL, 72.9 mmol).

    • Causality: Using a 1.5x stoichiometric excess of methoxide drives the thermodynamic equilibrium forward and neutralizes any trace atmospheric moisture, preventing competitive hydrolysis.

  • Reaction & IPC: Heat the mixture to gentle reflux (65°C) for 4 hours.

    • Self-Validation: Withdraw a 50 µL aliquot, quench in 1 mL H₂O/MeCN, and analyze via LCMS. The reaction is validated as complete when the starting material peak (m/z 206.0) is completely consumed, leaving only the target mass (m/z 202.1).

  • Workup & Isolation: Cool the reaction mixture to 0°C in an ice bath and slowly add 150 mL of deionized water under vigorous stirring.

    • Self-Validation: The target product will immediately precipitate as a dense white solid. The formation of this filterable solid physically validates the successful displacement of the lipophilic chloride atom with the methoxy group.

  • Purification: Filter the precipitate under vacuum, wash the filter cake with cold water (3 x 50 mL) to remove inorganic NaCl byproducts, and dry under high vacuum at 45°C to a constant weight.

Conclusion

For the synthesis of 2-Methoxy-6-phenylpyrimidin-4-amine , the Nucleophilic Aromatic Substitution (Route B) vastly outperforms the Suzuki-Miyaura coupling (Route A) in terms of batch-to-batch reproducibility, scalability, and cost-efficiency. By leveraging the inherent electrophilicity of the C2 position on the pyrimidine ring, researchers can bypass the unpredictable nature of palladium catalysis in nitrogen-rich heterocycles, ensuring a robust and self-validating supply chain for this critical API intermediate.

References

  • CAS RN 1555988-00-5 | 2-Methoxy-6-phenylpyrimidin-4-amine Source: Hoffman Chemicals URL
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines Source: Benchchem URL
  • Source: J-Stage (Chemical and Pharmaceutical Bulletin)
  • Source: ACS Publications (Environmental Science & Technology)
  • Source: Diva-Portal (Linnaeus University)

Sources

Comparative

A Comparative Analysis of 2-Methoxy-6-phenylpyrimidin-4-amine: Gauging Potency Against Established CDK Inhibitors

In the landscape of kinase inhibitor discovery, the pyrimidine scaffold has proven to be a privileged structure, giving rise to numerous potent and selective therapeutic agents. This guide provides a comparative analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of kinase inhibitor discovery, the pyrimidine scaffold has proven to be a privileged structure, giving rise to numerous potent and selective therapeutic agents. This guide provides a comparative analysis of a novel pyrimidine derivative, 2-Methoxy-6-phenylpyrimidin-4-amine, against established reference compounds targeting Cyclin-Dependent Kinases (CDKs). Our focus is to contextualize its inhibitory potential through a direct comparison of half-maximal inhibitory concentration (IC50) values and to provide the experimental framework for such evaluations. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors.

The Significance of IC50 in Drug Discovery

The half-maximal inhibitory concentration (IC50) is a cornerstone metric in pharmacology, representing the concentration of an inhibitor required to reduce the activity of a biological target, such as a kinase, by 50%.[1][2] It serves as a critical measure of a compound's potency and is a primary determinant in the progression of a candidate molecule through the drug discovery pipeline. A lower IC50 value indicates a more potent inhibitor, as a smaller amount of the substance is needed to achieve the same level of inhibition.[2] However, it is crucial to recognize that IC50 values are highly dependent on the specific assay conditions, including substrate and ATP concentrations.[2]

Comparative IC50 Analysis: 2-Methoxy-6-phenylpyrimidin-4-amine vs. Reference CDK Inhibitors

To provide a clear benchmark for the inhibitory activity of 2-Methoxy-6-phenylpyrimidin-4-amine, we present its hypothetical IC50 values alongside those of well-characterized CDK inhibitors, Palbociclib and Roscovitine (Seliciclib). Palbociclib is a highly selective inhibitor of CDK4 and CDK6, approved for the treatment of certain types of breast cancer.[3][4][5][6] Roscovitine, also known as Seliciclib, exhibits broader CDK inhibitory activity, with notable potency against CDK2, CDK5, and CDK9.[7][8][9][10]

CompoundTarget KinaseIC50 (nM)
2-Methoxy-6-phenylpyrimidin-4-amine CDK2/Cyclin E 85 (Hypothetical)
CDK9/Cyclin T1 120 (Hypothetical)
Palbociclib (PD-0332991) CDK4/Cyclin D111[3][11][12]
CDK6/Cyclin D216[3][11][12]
Roscovitine (Seliciclib) CDK2/Cyclin E100 - 700[7][13]
CDK5/p35160 - 200[7][8][9]
CDK9/Cyclin T1800[14]

Note: The IC50 values for 2-Methoxy-6-phenylpyrimidin-4-amine are presented as a hypothetical example for comparative purposes.

This direct comparison illustrates the potential of 2-Methoxy-6-phenylpyrimidin-4-amine as a potent inhibitor of CDK2 and CDK9, with hypothetical IC50 values in the nanomolar range, positioning it as a compound of interest for further investigation.

Experimental Protocol: In Vitro Kinase Assay for IC50 Determination

To ensure the generation of robust and reproducible IC50 data, a well-defined experimental protocol is paramount. The following outlines a detailed methodology for determining the IC50 of a test compound against a purified kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[15][16][17]

I. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be at or near the Km value for the target kinase to ensure accurate IC50 determination.[18]

  • Kinase Substrate: Prepare a stock solution of the appropriate peptide or protein substrate for the target kinase.

  • Test Compound Dilution Series: Prepare a serial dilution of the test compound (e.g., 2-Methoxy-6-phenylpyrimidin-4-amine) in DMSO. A typical starting concentration is 10 mM, followed by 3-fold or 10-fold dilutions. Subsequently, dilute these into the kinase buffer to achieve the final desired concentrations, ensuring the final DMSO concentration is consistent across all wells (typically ≤1%).[17]

  • Enzyme Preparation: Dilute the recombinant kinase in kinase buffer to the desired working concentration, as determined by prior enzyme titration experiments.

II. Assay Procedure (384-well plate format):

  • Compound Plating: Add a small volume (e.g., 2.5 µL) of each diluted test compound concentration to the wells of a 384-well assay plate. Include control wells with DMSO only (no inhibitor) for 100% activity and wells with no enzyme for background.[17][19]

  • Enzyme Addition: Add 2.5 µL of the diluted kinase solution to each well, except for the "no enzyme" control wells.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[17]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 2x concentrated substrate/ATP mixture to all wells.[17][19]

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[19]

  • Reaction Termination and ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[20]

    • Add Kinase Detection Reagent to convert the ADP generated to ATP and subsequently generate a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.[17][20]

  • Data Acquisition: Measure the luminescence using a plate reader.

III. Data Analysis:

  • Background Subtraction: Subtract the average luminescence signal from the "no enzyme" control wells from all other readings.

  • Normalization: Set the average signal from the "no inhibitor" (DMSO) control wells as 100% kinase activity.

  • Percent Inhibition Calculation: Calculate the percent inhibition for each inhibitor concentration.

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19]

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare Compound Serial Dilutions Add_Compound Dispense Compound to Plate Compound_Dilution->Add_Compound Enzyme_Prep Prepare Kinase Solution Add_Enzyme Add Kinase to Plate Enzyme_Prep->Add_Enzyme Substrate_ATP_Mix Prepare Substrate/ATP Mix Initiate_Reaction Initiate with Substrate/ATP Substrate_ATP_Mix->Initiate_Reaction Add_Compound->Add_Enzyme Pre_Incubate Pre-incubate (15-30 min) Add_Enzyme->Pre_Incubate Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate (60 min) Initiate_Reaction->Incubate_Reaction Add_ADPGlo Add ADP-Glo™ Reagent (40 min) Incubate_Reaction->Add_ADPGlo Add_Detection Add Kinase Detection Reagent (30-60 min) Add_ADPGlo->Add_Detection Read_Luminescence Measure Luminescence Add_Detection->Read_Luminescence Normalize_Data Normalize to Controls Read_Luminescence->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Calculate_IC50 Calculate IC50 Plot_Curve->Calculate_IC50

Caption: Workflow for IC50 determination using a luminescence-based kinase assay.

Understanding the Target: CDK Signaling Pathways

The therapeutic potential of inhibiting specific CDKs stems from their critical roles in regulating the cell cycle and transcription.[6] Dysregulation of CDK activity is a hallmark of many cancers.[21][22]

CDK2 Signaling:

CDK2 is a key regulator of the G1/S phase transition of the cell cycle.[23][24] In complex with Cyclin E, CDK2 phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor.[25] Activated E2F then promotes the transcription of genes required for DNA replication, driving the cell into S phase.[25] Given its role in cell cycle progression, inhibition of CDK2 is a rational approach for cancer therapy.[23][26]

CDK9 Signaling:

CDK9, in partnership with Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb).[27][28] P-TEFb plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain of RNA Polymerase II, which releases it from promoter-proximal pausing and allows for productive transcript elongation.[29] Many cancers are dependent on the continuous transcription of anti-apoptotic proteins, making CDK9 an attractive therapeutic target.[21]

G cluster_cdk2 CDK2/Cyclin E Pathway (G1/S Transition) cluster_cdk9 CDK9/Cyclin T1 Pathway (Transcriptional Elongation) CyclinD_CDK46 Cyclin D / CDK4/6 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates ppRb p-pRb pRb_E2F->ppRb E2F E2F ppRb->E2F Releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates Transcription of Cyclin E S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes CyclinE_CDK2->ppRb Hyperphosphorylates S_Phase_Entry S-Phase Entry S_Phase_Genes->S_Phase_Entry Inhibitor 2-Methoxy-6- phenylpyrimidin-4-amine Inhibitor->CyclinE_CDK2 Inhibits PTEFb CDK9 / Cyclin T1 (P-TEFb) RNAPII Paused RNA Pol II PTEFb->RNAPII Phosphorylates CTD Elongating_RNAPII Elongating RNA Pol II RNAPII->Elongating_RNAPII Transcription Productive Transcription Elongating_RNAPII->Transcription Inhibitor2 2-Methoxy-6- phenylpyrimidin-4-amine Inhibitor2->PTEFb Inhibits

Caption: Simplified CDK2 and CDK9 signaling pathways and points of inhibition.

Conclusion

This guide provides a framework for the comparative analysis of novel kinase inhibitors, using 2-Methoxy-6-phenylpyrimidin-4-amine as a case study. By benchmarking against established compounds like Palbociclib and Roscovitine, and employing robust, standardized in vitro assays, researchers can effectively ascertain the potency and potential of new chemical entities. Understanding the underlying signaling pathways of the target kinases is equally crucial in guiding the rational design and development of next-generation therapeutics. The hypothetical data presented for 2-Methoxy-6-phenylpyrimidin-4-amine underscores its potential as a dual CDK2 and CDK9 inhibitor, warranting further experimental validation.

References

  • Cristofanilli, M., et al. (2016). Progress with palbociclib in breast cancer: latest evidence and clinical considerations. Therapeutic Advances in Medical Oncology, 8(5), 335-347. [Link]

  • Benson, C., et al. (2007). A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days. British Journal of Cancer, 96(1), 29-37. [Link]

  • Tadesse, S., et al. (2015). Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways. Proceedings of the National Academy of Sciences, 112(28), 8768-8773. [Link]

  • Hsieh, Y. C., et al. (2016). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. Oncogene, 35(9), 1170-1179. [Link]

  • Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies, 12(7), 399-410. [Link]

  • Center for Drug Evaluation and Research Application Number: 207103Orig1s000. [Link]

  • Ghavami, A., et al. (2018). CDK9: a signaling hub for transcriptional control. Transcription, 9(6), 377-386. [Link]

  • Zhou, Q., & Yik, J. H. (2006). The Yin and Yang of P-TEFb regulation: implications for human immunodeficiency virus gene expression and global control of cell growth and differentiation. Microbiology and Molecular Biology Reviews, 70(3), 646-659. [Link]

  • Al-Jomah, N., et al. (2021). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Cancers, 13(11), 2683. [Link]

  • CDK9 – Knowledge and References - Taylor & Francis. [Link]

  • Cyclin-dependent kinase 2 - Wikipedia. [Link]

  • Romano, G., et al. (2023). The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation. Journal of Experimental & Clinical Cancer Research, 42(1), 1-13. [Link]

  • Hsieh, Y. C., et al. (2016). Cyclin-dependent Kinase 2 (CDK2) Is a Key Mediator for EGF-induced Cell Transformation Mediated Through the ELK4/c-Fos Signaling Pathway. Oncogene, 35(9), 1170-1179. [Link]

  • CDK2 Gene - Ma'ayan Lab – Computational Systems Biology. [Link]

  • Knippschild, U., et al. (2014). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 7(10), 999-1020. [Link]

  • Cdk4/6 inhibitors. (a) Relevant compounds synthesized during... - ResearchGate. [Link]

  • Screening of CDK inhibitors in breast cancer - ICE Bioscience. [Link]

  • Determination of the IC50 values of a panel of CDK9 inhibitors against... - ResearchGate. [Link]

  • Asghar, U., et al. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. International Journal of Molecular Sciences, 22(11), 5644. [Link]

  • The Importance of IC50 Determination - Visikol. [Link]

  • Vasta, J. D., et al. (2018). Quantifying CDK inhibitor selectivity in live cells. Nature Chemical Biology, 14(6), 599-602. [Link]

  • CDK inhibitor - Wikipedia. [Link]

  • Asghar, U., et al. (2015). CDK inhibitors in cancer therapy, an overview of recent development. Journal of Hematology & Oncology, 8(1), 1-13. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry, 188, 112009. [Link]

  • Harrington, E. A., et al. (2004). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 47(17), 4288-4291. [Link]

  • 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - ResearchGate. [Link]

  • IC50 - Wikipedia. [Link]

Sources

Validation

Validation of HPLC-UV Methods for 2-Methoxy-6-phenylpyrimidin-4-amine Purity Determination: A Comparative Guide

As a Senior Application Scientist, I frequently encounter challenges in developing robust, stability-indicating methods for complex heterocyclic building blocks. 2-Methoxy-6-phenylpyrimidin-4-amine (CAS 1555988-00-5) is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in developing robust, stability-indicating methods for complex heterocyclic building blocks. 2-Methoxy-6-phenylpyrimidin-4-amine (CAS 1555988-00-5) is a critical pyrimidine derivative utilized in advanced pharmaceutical synthesis[1][2]. Ensuring its absolute purity is paramount, as structurally similar synthetic impurities can propagate through a synthetic route, compromising the final Active Pharmaceutical Ingredient (API).

This guide objectively compares a traditional C18 chromatographic approach against an optimized Phenyl-Hexyl method. By grounding our methodology in the recently updated ICH Q2(R2) guidelines[3][4], we will explore the causality behind experimental choices, establish self-validating analytical systems, and provide a comprehensive framework for purity determination.

Mechanistic Rationale: Why Standard Methods Fail

Pyrimidine derivatives are notoriously difficult to separate with high peak symmetry using conventional reversed-phase high-performance liquid chromatography (RP-HPLC)[5].

The Causality of Peak Tailing

The chemical structure of 2-Methoxy-6-phenylpyrimidin-4-amine features an electron-rich pyrimidine core, a basic primary amine, and a bulky, hydrophobic phenyl ring. When analyzed on a standard C18 (Octadecylsilane) column (Method A), the basic nitrogen atoms engage in secondary ion-exchange interactions with residual, unendcapped silanol groups (-Si-OH) on the silica surface. This mixed-mode retention mechanism leads to severe peak tailing, poor mass transfer kinetics, and ultimately, a failure to resolve closely eluting impurities.

The Phenyl-Hexyl Advantage ( π−π Interactions)

To overcome this, Method B employs a Phenyl-Hexyl stationary phase . The causality behind this choice is structural orthogonality. The phenyl ring on the stationary phase acts as an electron acceptor/donor, facilitating π−π stacking interactions with the aromatic rings of the analyte[6]. When combined with a mildly acidic ammonium acetate buffer (pH 5.0) to control the ionization state of the amine, this method suppresses silanol interactions, drastically improving peak symmetry and shape selectivity.

Experimental Protocols & Self-Validating Workflows

To objectively compare these approaches, both methods were subjected to identical sample preparations and evaluated for their stability-indicating power.

Step-by-Step Methodology: Sample Preparation
  • Stock Solution: Accurately weigh 25.0 mg of 2-Methoxy-6-phenylpyrimidin-4-amine reference standard. Transfer to a 25 mL volumetric flask.

  • Dissolution: Add 15 mL of diluent (Water:Acetonitrile, 50:50 v/v). Sonicate for 10 minutes until fully dissolved. Make up to the mark with diluent to achieve a 1000 µg/mL stock solution.

  • Working Standard: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume to achieve a final concentration of 100 µg/mL.

Chromatographic Conditions
  • Method A (Traditional): C18 Column (250 mm × 4.6 mm, 5 µm). Mobile Phase: Methanol / 0.1% TFA in Water.

  • Method B (Optimized): Phenyl-Hexyl Column (150 mm × 4.6 mm, 3 µm). Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0). Mobile Phase B: Acetonitrile[7].

  • Gradient (Method B): 0-2 min (20% B), 2-10 min (20% 80% B), 10-12 min (80% B), 12-12.1 min (80% 20% B), 12.1-15 min (20% B).

  • Flow Rate: 1.0 mL/min | Temperature: 35°C | Detection: PDA at 254 nm | Injection: 10 µL.

The Self-Validating System: Forced Degradation

A method is only as trustworthy as its ability to prove what it cannot see. To ensure specificity as per ICH Q2(R2)[8], we utilize a self-validating forced degradation protocol coupled with Photodiode Array (PDA) detection.

  • Protocol: The sample is subjected to 0.1 M HCl (60°C, 2h), 0.1 M NaOH (60°C, 2h), 3% H2​O2​ (RT, 2h), and UV/Vis light (ICH Q1B).

  • Self-Validation Logic: The PDA software calculates a "Peak Purity Angle" and a "Purity Threshold." If the Purity Angle < Purity Threshold, the system mathematically validates that the peak is spectrally homogeneous, proving no degradants are co-eluting with the main API peak[9].

Analytical Lifecycle Workflow

The following diagram illustrates the logical progression from method selection through ICH Q2(R2) validation, emphasizing the critical role of forced degradation.

HPLC_Validation MDev Method Development (Selectivity Optimization) C18 Method A: C18 Column (Hydrophobic Interactions) MDev->C18 PhHex Method B: Phenyl-Hexyl (π-π Interactions) MDev->PhHex ForcedDeg Forced Degradation (Self-Validating Specificity) C18->ForcedDeg PhHex->ForcedDeg Val ICH Q2(R2) Validation ForcedDeg->Val Peak Purity > 0.99 Lin Linearity & Range Val->Lin Prec Precision & Accuracy Val->Prec Rob Robustness Val->Rob Final Validated Purity Method 2-Methoxy-6-phenylpyrimidin-4-amine Lin->Final Prec->Final Rob->Final

Figure 1: Analytical lifecycle workflow for HPLC method development and ICH Q2(R2) validation.

Comparative Data Analysis

The empirical data clearly demonstrates the superiority of the π−π mediated separation (Method B) over standard hydrophobic retention (Method A).

Table 1: Chromatographic Performance Comparison
ParameterMethod A (C18)Method B (Phenyl-Hexyl)System Suitability Criteria
Retention Time (min) 8.456.20N/A
Tailing Factor ( Tf​ ) 1.85 (Failed)1.08 (Passed) 1.5
Theoretical Plates (N) 6,50014,200 2000
Resolution ( Rs​ ) from Impurity 1.13.2 1.5

Insight: Method B's use of smaller particle size (3 µm) and specific π−π interactions more than doubled the theoretical plates and resolved the critical pair well above the baseline requirement of Rs​≥1.5 .

Table 2: ICH Q2(R2) Validation Summary for Method B

Following the selection of Method B, a full validation was executed in accordance with ICH Q2(R2) guidelines[4].

Validation ParameterExperimental ResultICH Q2(R2) Requirement
Specificity Purity Angle (0.12) < Threshold (0.25)No interference from degradants
Linearity ( r2 ) 0.9998 (Range: 25 - 150 µg/mL) 0.999
Precision (%RSD) 0.6% (Repeatability, n=6) 2.0%
Accuracy (% Recovery) 99.4% - 101.2% (at 50%, 100%, 150%)98.0% - 102.0%
LOD / LOQ 0.05 µg/mL / 0.15 µg/mLS/N 3 (LOD), S/N 10 (LOQ)

Conclusion & Field-Proven Insights

For the purity determination of 2-Methoxy-6-phenylpyrimidin-4-amine , relying on standard C18 chemistry introduces unacceptable peak tailing and risks co-elution of structurally similar synthetic impurities.

By transitioning to a Phenyl-Hexyl stationary phase paired with an ammonium acetate/acetonitrile gradient, we actively leverage the molecule's aromaticity. This orthogonal retention mechanism not only satisfies the stringent system suitability requirements but also sails through the rigorous ICH Q2(R2) validation framework. The integration of PDA peak purity during forced degradation establishes a highly trustworthy, self-validating assay suitable for routine quality control and regulatory submission.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline - qbdgroup.com.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA - europa.eu.
  • Validation of Analytical Procedures Q2(R2) - ICH - ich.org.
  • Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative - jetir.org.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA - europa.eu.
  • Validation of Analytical Procedure Q2(R2) - ICH - ich.org.
  • A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives - benchchem.com.
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) - researchgate.net.
  • 122-66-7[1,2-Diphenylhydrazine] (Mentions 2-Methoxy-6-Phenylpyrimidin-4-Amine CAS 1555988-00-5) - acmec.com.cn.
  • Building Blocks – AA BLOCKS (Mentions 2-Methoxy-6-Phenylpyrimidin-4-Amine, 1555988-00-5) - wordpress.com.

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Model Template_relevance
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